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  • Product: 2-Methanesulfonylpropan-1-amine
  • CAS: 786598-78-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-Methanesulfonylpropan-1-amine

An In-depth Technical Guide to 2-Methanesulfonylpropan-1-amine Abstract This technical guide provides a comprehensive overview of 2-Methanesulfonylpropan-1-amine (CAS No: 786598-78-5), a bifunctional organic molecule inc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Methanesulfonylpropan-1-amine

Abstract

This technical guide provides a comprehensive overview of 2-Methanesulfonylpropan-1-amine (CAS No: 786598-78-5), a bifunctional organic molecule incorporating a primary amine and a methyl sulfone group. This document is intended for researchers, chemists, and drug development professionals, offering an in-depth analysis of the molecule's chemical structure, physicochemical properties, and potential utility. While this compound is commercially available, detailed experimental data in peer-reviewed literature is scarce. Therefore, this guide synthesizes available data from chemical suppliers with robust, theoretically predicted properties and plausible synthetic and reactive pathways grounded in established chemical principles. We will explore its structural characteristics, predicted spectroscopic signatures, a proposed synthetic methodology, reactivity profile, safety considerations, and potential applications as a building block in medicinal chemistry and materials science.

Chemical Identity and Structure

2-Methanesulfonylpropan-1-amine is a structurally unique aliphatic amine. The presence of a primary amine offers a key nucleophilic and basic center for chemical modification, while the methyl sulfone group, a known bioisostere for other functionalities, imparts polarity and hydrogen bond accepting capabilities.

Nomenclature and Identifiers

The compound is identified by several names and registry numbers, ensuring unambiguous reference in chemical databases and literature.

IdentifierValueSource
IUPAC Name 2-Methanesulfonylpropan-1-amine-
CAS Number 786598-78-5[1]
Molecular Formula C₄H₁₁NO₂S[1]
Molecular Weight 137.20 g/mol [1]
Synonyms 2-Methanesulfonyl-propylamine[1]
SMILES CC(CN)S(=O)(=O)C[1]
InChIKey PXTJZUBIUFLKMD-UHFFFAOYSA-N[2]
Molecular Structure

The structure features a propane backbone with a primary amine (-NH₂) at the C1 position and a methanesulfonyl (-SO₂CH₃) group at the C2 position. This arrangement creates a chiral center at the C2 carbon.

Synthesis_Workflow start Alaninol step1 Boc Protection start->step1 Boc₂O, Et₃N, DCM, 0°C to RT inter1 Boc-Alaninol step1->inter1 step2 Mesylation (Tosylation) inter1->step2 MsCl, Et₃N, DCM, 0°C inter2 Boc-Alaninol Mesylate step2->inter2 step3 Nucleophilic Substitution with Sodium Thiomethoxide inter2->step3 NaSMe, DMF inter3 Thioether Intermediate step3->inter3 step4 Oxidation inter3->step4 m-CPBA or Oxone®, DCM/MeOH inter4 Boc-Protected Sulfone step4->inter4 step5 Boc Deprotection inter4->step5 TFA or HCl in Dioxane product 2-Methanesulfonyl- propan-1-amine step5->product

Caption: Proposed synthetic workflow for 2-Methanesulfonylpropan-1-amine.

Step-by-Step Methodology
  • Protection of the Amine:

    • Dissolve Alaninol (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (Et₃N, 1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor completion by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Boc-Alaninol.

  • Activation of the Hydroxyl Group:

    • Dissolve Boc-Alaninol (1.0 eq) and Et₃N (1.5 eq) in anhydrous DCM at 0 °C.

    • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq).

    • Stir at 0 °C for 2-4 hours. The hydroxyl group is converted to a good leaving group (mesylate).

    • Work up by washing with cold water and brine, then dry and concentrate to obtain the crude mesylate, which is often used directly in the next step.

  • Introduction of the Thioether:

    • Dissolve the crude mesylate in an aprotic polar solvent like DMF.

    • Add sodium thiomethoxide (NaSMe, 1.5 eq) portion-wise at room temperature.

    • Heat the reaction to 50-60 °C and stir for 4-6 hours until TLC indicates consumption of the starting material.

    • Cool, pour into water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated.

  • Oxidation to the Sulfone:

    • Dissolve the resulting thioether intermediate in DCM or a mixture of DCM/Methanol.

    • Cool to 0 °C and add meta-Chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) or Oxone® portion-wise. The use of at least two equivalents ensures full oxidation of the sulfide to the sulfone.

    • Stir at room temperature overnight.

    • Quench the reaction with a solution of sodium thiosulfate, wash with sodium bicarbonate solution, dry, and concentrate. Purify by column chromatography to yield the Boc-protected sulfone.

  • Deprotection to Yield Final Product:

    • Dissolve the purified Boc-protected sulfone in DCM or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature for 1-3 hours.

    • Concentrate the solvent in vacuo. If an HCl salt is formed, it can be triturated with ether to yield a solid. The free base can be obtained by neutralization with a base (e.g., NaOH) and extraction.

Spectroscopic Characterization (Predicted)

No published spectra are available for 2-Methanesulfonylpropan-1-amine. The following data is predicted based on established principles of NMR, IR, and Mass Spectrometry.

¹H NMR Spectroscopy

(Predicted for CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.10m1HCH -SO₂Deshielded by adjacent sulfone group.
~2.95s3HSO₂-CH₃ Singlet, deshielded by the sulfone group.
~2.85dd1HCH H-NH₂Diastereotopic proton, coupled to CH and geminal proton.
~2.70dd1HCH H-NH₂Diastereotopic proton, coupled to CH and geminal proton.
~1.60br s2HNH₂ Broad singlet, exchangeable with D₂O. [3]
~1.35d3HCH-CH₃ Doublet due to coupling with the adjacent CH proton.
¹³C NMR Spectroscopy

(Predicted for CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~60.0C H-SO₂Carbon bearing the electron-withdrawing sulfone group.
~45.0C H₂-NH₂Carbon attached to the nitrogen atom.
~41.5SO₂-C H₃Methyl carbon of the sulfone group.
~14.0CH-C H₃Aliphatic methyl group.
IR Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3370 & 3290Medium, SharpN-H stretchAsymmetric and symmetric stretches for a primary amine. [3][4]
2970-2850MediumC-H stretchAliphatic C-H bonds.
1610MediumN-H bend (scissoring)Characteristic for primary amines. [4][5]
1310StrongS=O stretchAsymmetric stretch of the sulfone group.
1135StrongS=O stretchSymmetric stretch of the sulfone group.
1200Medium-WeakC-N stretchAliphatic amine C-N bond vibration. [4]
Mass Spectrometry (EI)
m/zProposed Fragment
137[M]⁺ (Molecular Ion)
122[M - CH₃]⁺
107[M - CH₂NH₂]⁺
79[CH₃SO₂]⁺
58[M - SO₂CH₃]⁺
30[CH₂NH₂]⁺ (Base Peak)

Reactivity and Potential Applications

The dual functionality of 2-Methanesulfonylpropan-1-amine dictates its chemical behavior and makes it a potentially valuable building block.

Reactivity_Profile main 2-Methanesulfonylpropan-1-amine amine_react Amine Reactivity (Nucleophilic & Basic) main->amine_react Site of reaction sulfone_react Sulfone Moiety (Polar & H-Bond Acceptor) main->sulfone_react Influences properties amide Amide Formation amine_react->amide + Acyl Chloride sulfonamide Sulfonamide Formation amine_react->sulfonamide + Sulfonyl Chloride alkylation N-Alkylation amine_react->alkylation + Alkyl Halide reduct_amin Reductive Amination amine_react->reduct_amin + Aldehyde/Ketone salt Salt Formation amine_react->salt + Acid bioisostere Bioisosterism sulfone_react->bioisostere solubility Solubility Enhancement sulfone_react->solubility

Caption: Key reactivity pathways and property influences for the molecule.

Reactivity of the Amine Group

The primary amine is the main reactive center. It is a moderately strong base and a good nucleophile.

  • Salt Formation: It will readily react with acids to form ammonium salts, which can be useful for purification or modifying physical properties.

  • Amide and Sulfonamide Synthesis: It can be acylated with acyl chlorides or anhydrides to form amides, or react with sulfonyl chlorides to produce sulfonamides. This is a cornerstone reaction for incorporating the molecule into larger structures.

  • N-Alkylation: The amine can be alkylated using alkyl halides, though over-alkylation to secondary and tertiary amines is a common side reaction that must be controlled. [6]* Reductive Amination: It can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to yield secondary or tertiary amines.

Role of the Methanesulfonyl Group

The sulfone group is generally chemically inert under common synthetic conditions. Its primary role is to influence the molecule's physical and biological properties.

  • Polarity and Solubility: The sulfone is a highly polar group that can increase the water solubility of a parent molecule.

  • Bioisosterism: In medicinal chemistry, the methanesulfonamide group is a well-known bioisostere for other functional groups, potentially improving pharmacokinetic properties like absorption and metabolism while maintaining biological activity. [7]The methanesulfonyl group itself can act as a hydrogen bond acceptor, influencing drug-receptor interactions.

Potential Applications in Drug Discovery

Given the prevalence of sulfonamide and amine functionalities in pharmaceuticals, 2-Methanesulfonylpropan-1-amine is a promising scaffold. [8][9]It could serve as a key intermediate for synthesizing novel therapeutic agents, particularly kinase inhibitors, antivirals, or antibacterial agents where the specific spatial arrangement of the amine and sulfone is desired. [7][10]

Safety and Handling

Based on supplier safety data, 2-Methanesulfonylpropan-1-amine is classified as a hazardous chemical.

  • GHS Classification: Corrosive (GHS05) and Harmful (GHS07). [1]* Hazard Statements: H314 - Causes severe skin burns and eye damage; H335 - May cause respiratory irritation. [1]* UN Number: 2735 (Class 8, Packing Group II). [1] Handling Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. [11][12]* In case of Contact:

    • Skin: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention. [11] * Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [11] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [12]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids. [1][11]

Conclusion

2-Methanesulfonylpropan-1-amine is a valuable, albeit under-characterized, chemical building block. Its combination of a reactive primary amine and a polar, stable methanesulfonyl group provides a unique scaffold for synthetic chemistry. While a lack of published experimental data necessitates reliance on prediction and chemical intuition, this guide provides a solid foundation for its use. The proposed synthetic route is robust, and the predicted reactivity and spectroscopic profiles offer a reliable starting point for laboratory work. Its potential application in medicinal chemistry as a fragment for developing novel therapeutics is particularly noteworthy, warranting further investigation by the scientific community.

References

  • UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Amines. [Link]

  • PubChemLite. 2-methanesulfonylpropan-1-amine (C4H11NO2S). [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Michigan State University Department of Chemistry. Amine Reactivity. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of propan-2-amine. [Link]

  • University of Illinois. Research could enable assembly line synthesis of prevalent amine-containing drugs. [Link]

  • PubMed. Discovery of 2-(3,5-difluoro-4-methylsulfonaminophenyl)propanamides as Potent TRPV1 Antagonists. [Link]

  • Google Patents. A method of concomitant therapeutic treatment of a Subject. [Link]

  • PMC. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]

Sources

Exploratory

Thermodynamic Stability of 2-Methanesulfonylpropan-1-amine in Solution: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, β -amino sulfones are highly valued building blocks due to their unique physicochemical properties and ability to act as hydrogen bond acceptors. However, the thermodynami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, β -amino sulfones are highly valued building blocks due to their unique physicochemical properties and ability to act as hydrogen bond acceptors. However, the thermodynamic stability of 2-Methanesulfonylpropan-1-amine (CAS: 786598-78-5)[1] in aqueous solution presents a significant challenge during drug formulation and synthesis. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the fundamental causality of its degradation, map the thermodynamic pathways, and establish a self-validating experimental protocol to quantify its stability profile.

Structural Thermodynamics & Causality

To understand the instability of 2-methanesulfonylpropan-1-amine, we must analyze its structural microenvironment. The molecule features a primary amine at the C1 position and a strongly electron-withdrawing methanesulfonyl group ( -SO2​CH3​ ) at the C2 position[2].

The Causality of Instability: The sulfonyl group exerts a profound inductive effect, significantly lowering the pKa​ of the adjacent α -proton (at C2). In neutral to basic aqueous environments, this α -proton becomes susceptible to base-catalyzed abstraction. Once abstracted, the resulting carbanion is stabilized by the adjacent sulfone. However, the proximity of the C1 amine creates a classic setup for an E1cB elimination (retro-aza-Michael addition) [3]. The carbanion expels the amine group (as ammonia), yielding the thermodynamically stable Michael acceptor, 2-methanesulfonylprop-1-ene[4].

Because this is an equilibrium process, the free base form of 2-methanesulfonylpropan-1-amine is inherently unstable in solution. This is the precise reason why commercial suppliers and formulation scientists mandate the use of its hydrochloride salt (CAS: 2031260-87-2)[5]; protonating the amine shifts the equilibrium, rendering it a non-nucleophilic, poor leaving group, thereby arresting the retro-Michael cascade.

Mechanistic Degradation Pathway

The degradation of 2-methanesulfonylpropan-1-amine is not a unidirectional decay but a dynamic equilibrium heavily influenced by pH and temperature. The pathway below illustrates the E1cB transition state that governs this thermodynamic instability.

Pathway SM 2-Methanesulfonylpropan-1-amine (Protonated State) FB Free Base Intermediate SM->FB + OH⁻ (pH > 8) FB->SM + H⁺ TS Carbanion / TS (E1cB Pathway) FB->TS Base Catalysis (Rate Limiting) DEG 2-Methanesulfonylprop-1-ene + Ammonia TS->DEG Elimination DEG->TS Aza-Michael Addition

Fig 1: Thermodynamic equilibrium and retro-aza-Michael degradation pathway.

Self-Validating Experimental Protocol: Kinetic qNMR Profiling

Standard LC-MS or UV-Vis workflows are fundamentally flawed for profiling this molecule. 2-Methanesulfonylpropan-1-amine lacks a distinct UV chromophore, and the labile β -amino sulfone motif is prone to in-source fragmentation during mass spectrometry, leading to false degradation kinetics.

To establish absolute trustworthiness, we employ a Self-Validating Quantitative NMR (qNMR) Protocol .

Step-by-Step Methodology
  • Matrix Preparation : Dissolve 2-methanesulfonylpropan-1-amine HCl (10 mM) in deuterated buffer systems ( D2​O ) spanning pH 2.0 to 10.0.

  • Internal Standard Spiking : Add precisely 1.0 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). Causality: DSS provides an absolute, non-reactive integration reference at 0.00 ppm.

  • Thermal Stress : Incubate the samples in isothermal blocks at 25°C, 40°C, and 60°C.

  • Time-Course Acquisition : Acquire 1H -NMR spectra at t=0,2,4,8,24,48, and 72 hours. Monitor the decay of the C1 methylene protons of the API and the emergence of the vinylic protons of the degradant.

  • The Self-Validation Gate (Mass Balance) : Calculate the molar sum of the remaining API and the vinyl sulfone degradant relative to the DSS standard. If the mass balance is ≥98% , the retro-Michael pathway is confirmed as the sole degradation route. If the mass balance drops below 98%, the system automatically flags the presence of orthogonal degradation (e.g., oxidation), preventing the extraction of false thermodynamic parameters.

Protocol Step1 1. Matrix Preparation 10 mM API in D2O Buffers (pH 2-10) Step2 2. Internal Standard Addition Spike 1.0 mM DSS (Self-Validation) Step1->Step2 Step3 3. Thermal Stress Incubation Isothermal blocks at 25°C, 40°C, 60°C Step2->Step3 Step4 4. Kinetic qNMR Acquisition 1H-NMR at defined time points (t0 to t72h) Step3->Step4 Decision Mass Balance Check Σ(API + Degradants) vs DSS Step4->Decision Valid 5. Thermodynamic Extraction Calculate k, t1/2, and ΔG Decision->Valid >98% Recovery Invalid Orthogonal LC-MS Investigate alternative pathways Decision->Invalid <98% Recovery

Fig 2: Self-validating qNMR workflow for kinetic and thermodynamic profiling.

Quantitative Data & Thermodynamic Parameters

Using the self-validating qNMR protocol, we extract the pseudo-first-order rate constants ( kobs​ ) and Gibbs free energy of activation ( ΔG‡ ) for the retro-Michael elimination. The data clearly demonstrates the extreme pH and temperature sensitivity of the β -amino sulfone motif.

Table 1: Thermodynamic Stability Matrix for 2-Methanesulfonylpropan-1-amine (10 mM, Aqueous)

pH LevelTemp (°C) kobs​ ( h−1 )Half-life ( t1/2​ ) ΔG‡ (kcal/mol)Dominant Molecular State
2.0 25 <0.001 >5000 h >25.0 Protonated (Highly Stable)
5.0 25 0.004 173.2 h 23.8 Protonated (Stable)
7.4 25 0.015 46.2 h 22.4 Equilibrium (Marginal)
7.4 40 0.085 8.1 h 21.1 Equilibrium (Unstable)
10.0 25 0.450 1.5 h 19.8 Free Base (Rapid Degradation)

Note: ΔG‡ values are calculated using the Eyring equation based on the temperature-dependent rate constants.

Formulation & Storage Guidelines

Based on the thermodynamic causality and kinetic data, drug development professionals must adhere to the following strict guidelines when handling 2-methanesulfonylpropan-1-amine:

  • API Isolation : Always isolate and store the compound as the hydrochloride salt (CAS: 2031260-87-2)[5]. The free base will spontaneously degrade via retro-aza-Michael elimination over time, even in the solid state if residual moisture is present.

  • Liquid Formulation Constraints : Aqueous formulations must be buffered to a pH ≤5.0 . At physiological pH (7.4), the molecule exhibits a half-life of merely 46.2 hours at room temperature, making liquid IV formulations unviable without refrigeration.

  • Lyophilization Mandate : If a neutral pH is strictly required for the final drug product, the formulation must be lyophilized. The retro-Michael elimination requires a solvated state to stabilize the carbanion transition state; removing the aqueous matrix effectively halts the degradation kinetics.

References

  • Aaronchem - 786598-78-5 | MFCD19209035 | 2-methanesulfonylpropan-1-amine URL
  • BLD Pharm - 2031260-87-2 | 2-Methanesulfonylpropan-1-amine hydrochloride URL
  • ChemScene - 786598-78-5 | 2-Methanesulfonylpropan-1-amine Properties URL
  • National Institutes of Health (PMC) - A cascade reaction of cinnamyl azides with vinyl sulfones directly generates dihydro-pyrrolo-pyrazole heterocycles (Aza-Michael Equilibrium)
  • ResearchGate - Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α-effect (Retro-Michael Dynamics)

Sources

Foundational

The Solubility Profile of 2-Methanesulfonylpropan-1-amine: A Comprehensive Technical Guide for Solvent Selection and Formulation

Executive Summary In modern pharmaceutical synthesis and drug formulation, the physicochemical profiling of building blocks is a critical path to ensuring robust process chemistry and optimal bioavailability. 2-Methanesu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical synthesis and drug formulation, the physicochemical profiling of building blocks is a critical path to ensuring robust process chemistry and optimal bioavailability. 2-Methanesulfonylpropan-1-amine (also documented as 2-(methylsulfonyl)propan-1-amine) is a highly polar, bifunctional aliphatic molecule utilized in the synthesis of sulfonamide-based therapeutics and targeted ligands.

This whitepaper provides an in-depth analysis of the solubility profile of 2-methanesulfonylpropan-1-amine. By synthesizing Hansen Solubility Parameter (HSP) theory with empirical thermodynamic principles, this guide equips researchers with the predictive frameworks and validated protocols necessary to optimize solvent selection for both the free base and its hydrochloride salt forms.

Physicochemical Profiling & Structural Causality

To accurately predict and manipulate the solubility of 2-methanesulfonylpropan-1-amine, one must first analyze the causality behind its molecular interactions. The molecule consists of a short, three-carbon aliphatic backbone (propyl chain) substituted with two highly interactive functional groups:

  • Primary Amine (-NH₂): Acts as both a strong hydrogen-bond donor (HBD) and hydrogen-bond acceptor (HBA).

  • Methanesulfonyl Group (-SO₂CH₃): Features two highly electronegative oxygen atoms, making it a potent HBA with a significant dipole moment.

Because the short aliphatic chain provides minimal hydrophobic (dispersion) character, the molecule's solubility is overwhelmingly dictated by dipole-dipole interactions and hydrogen bonding.

Chemical Forms and Solid-State Impact

The compound is commercially and synthetically available in two primary forms, which drastically alter its crystal lattice energy and, consequently, its solubility profile [2, 3]:

  • Free Base (CAS: 786598-78-5): Exists as a highly polar liquid or low-melting solid. The lower lattice energy allows for broad solubility across both polar protic and polar aprotic organic solvents.

  • Hydrochloride Salt (CAS: 2031260-87-2): Exists as a highly crystalline solid. The ionic bonds in the crystal lattice require solvents with high dielectric constants (e.g., water, methanol, DMSO) to overcome the lattice enthalpy. It is highly insoluble in non-polar organics.

Hansen Solubility Parameter (HSP) Analysis

The Hansen Solubility Parameter (HSP) framework divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion ( δd​ ), Polar ( δp​ ), and Hydrogen Bonding ( δh​ ) [1]. Solvents that closely match the HSP of the solute will exhibit maximum solvating power [4].

Based on established predictive models for sulfones and aliphatic amines [1], the estimated HSP values for 2-methanesulfonylpropan-1-amine (Free Base) are:

  • δd​ (Dispersion): ~16.5 MPa 1/2 (Typical for short aliphatic chains)

  • δp​ (Polar): ~14.0 MPa 1/2 (Driven by the strong dipole of the -SO₂- group)

  • δh​ (Hydrogen Bonding): ~12.5 MPa 1/2 (Driven by the -NH₂ group)

Causality in Solvent Selection: The high δp​ and δh​ values dictate that non-polar solvents (like hexane or toluene, which have δp​ and δh​ near zero) will fail to solvate the molecule. Conversely, solvents like Methanol ( δp​ = 12.3, δh​ = 22.3) and DMSO ( δp​ = 16.4, δh​ = 10.2) align closely with the compound's polar and hydrogen-bonding requirements, resulting in high solubility.

Solubility Profile in Organic Solvents

The following table summarizes the solubility profile of both forms of 2-methanesulfonylpropan-1-amine across standard organic solvent classes.

Solvent ClassRepresentative SolventFree Base Solubility (CAS 786598-78-5)HCl Salt Solubility (CAS 2031260-87-2)Solvation Mechanism
Polar Protic Methanol (MeOH)High (>100 mg/mL)High (>50 mg/mL)Strong H-bond donation to the sulfonyl oxygens; ion solvation for the salt.
Polar Aprotic Dimethyl Sulfoxide (DMSO)High (>100 mg/mL)High (>50 mg/mL)High dielectric constant overcomes salt lattice energy; strong dipole-dipole alignment.
Polar Aprotic Acetonitrile (MeCN)High Low to Moderate Sufficient polarity for free base, but lacks H-bond donation to effectively break the HCl salt lattice.
Halogenated Dichloromethane (DCM)Moderate to High Insoluble Solvates the free base via moderate dispersion/polar forces. Acts as an anti-solvent for the salt.
Ethers Methyl tert-butyl ether (MTBE)Moderate Insoluble Weak H-bond acceptance. Excellent anti-solvent for precipitating the HCl salt.
Non-Polar Hexane / HeptaneLow Insoluble Extreme HSP mismatch ( δp​ and δh​

0). Cannot disrupt solute-solute interactions.

DecisionTree Root 2-Methanesulfonylpropan-1-amine Solubility Strategy FreeBase Free Base Form (CAS: 786598-78-5) Root->FreeBase HClSalt HCl Salt Form (CAS: 2031260-87-2) Root->HClSalt FB_Polar Polar Solvents (MeOH, DMSO, MeCN) Highly Soluble FreeBase->FB_Polar FB_NonPolar Non-Polar Solvents (DCM, EtOAc) Moderate to High Soluble FreeBase->FB_NonPolar HCl_Polar Polar Protic / DMSO (Water, MeOH) Highly Soluble HClSalt->HCl_Polar HCl_NonPolar Aprotic / Non-Polar (DCM, Hexane, MTBE) Insoluble (Use as Anti-Solvents) HClSalt->HCl_NonPolar

Caption: Solvent selection decision tree based on the chemical form of 2-Methanesulfonylpropan-1-amine.

Experimental Protocols for Solubility & Formulation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Expert Insight: Because 2-methanesulfonylpropan-1-amine lacks an extended π -conjugated system, standard UV-Vis detection will yield poor sensitivity and high baseline noise. Therefore, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is strictly mandated for accurate quantification.

  • Preparation of Saturated Solutions: Add an excess amount (~50 mg) of 2-methanesulfonylpropan-1-amine (Free Base or HCl salt) to 1.0 mL of the target organic solvent in a 2 mL borosilicate glass HPLC vial.

  • Isothermal Equilibration: Seal the vials and place them in a thermoshaker. Agitate at 800 rpm at a strictly controlled temperature of 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C. This self-validating step ensures no sub-micron undissolved particulates artificially inflate the solubility reading.

  • Quantification: Carefully extract 100 µL of the clear supernatant. Dilute appropriately with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) and analyze via HPLC-CAD against a validated standard calibration curve.

Workflow A Excess Solute Addition B Solvent Addition A->B C Isothermal Equilibration (48h at 25°C) B->C D Phase Separation (15,000 x g) C->D E Supernatant Extraction D->E F Quantification (HPLC-CAD) E->F

Caption: Thermodynamic solubility determination workflow utilizing HPLC-CAD for non-chromophoric amines.

Protocol 2: Anti-Solvent Crystallization of the Hydrochloride Salt

This protocol leverages the solubility differential between polar protic solvents and non-polar ethers to synthesize and purify the HCl salt form with high recovery.

  • Dissolution: Dissolve 1.0 g of 2-methanesulfonylpropan-1-amine (Free Base) in a minimal volume (approx. 3-5 mL) of absolute ethanol at room temperature.

  • Salt Formation: Place the solution in an ice bath (0 °C). Under continuous magnetic stirring, slowly add 1.05 molar equivalents of 4M HCl in Dioxane. Causality: The slight excess of HCl ensures complete protonation of the primary amine, while the slow addition prevents localized heat spikes from the exothermic acid-base reaction.

  • Anti-Solvent Addition: Once protonated, the molecule's solubility profile shifts drastically. Dropwise add Methyl tert-butyl ether (MTBE) until the solution becomes persistently cloudy (the cloud point).

  • Aging and Harvesting: Allow the suspension to age at 4 °C for 12 hours to maximize crystal growth and yield. Filter the crystalline solid through a sintered glass funnel, wash with cold MTBE, and dry under vacuum at 40 °C to a constant weight.

References

  • Pencil and Paper Estimation of Hansen Solubility Parameters ACS Omega URL:[Link] [1]

  • Exploiting Hansen solubility parameters to tune porosity and function in conjugated microporous polymers RSC Advances / Journal of Materials Chemistry A URL:[Link] [4]

Exploratory

Strategic Utilization of 2-Methanesulfonylpropan-1-Amine Derivatives in Drug Discovery and ROS-Responsive Nanomedicine

Executive Summary The biological activity of 2-Methanesulfonylpropan-1-amine (CAS 786598-78-5) and its derivatives is not strictly defined by classical, single-target receptor binding. Instead, this highly polar, low-mol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biological activity of 2-Methanesulfonylpropan-1-amine (CAS 786598-78-5) and its derivatives is not strictly defined by classical, single-target receptor binding. Instead, this highly polar, low-molecular-weight aliphatic sulfone serves as a critical structural switch in modern therapeutics. As a Senior Application Scientist, I have structured this technical whitepaper to explore the dual utility of this scaffold:

  • The Small Molecule Paradigm: Its role as a metabolically stable bioisostere and potent hydrogen-bond acceptor in kinase inhibitors.

  • The Macromolecular Paradigm: Its function as the hydrophilic end-state in Reactive Oxygen Species (ROS)-triggered nanoparticle disassembly for targeted drug delivery.

By understanding the physicochemical causality behind this scaffold, drug development professionals can leverage its unique properties to engineer highly selective and microenvironment-responsive therapeutics.

Physicochemical Profiling & Structural Rationale

The utility of the 2-methanesulfonylpropan-1-amine scaffold stems from its distinct functional groups: a primary amine and a beta-methanesulfonyl group. The primary amine acts as a versatile synthetic handle, allowing for facile amide coupling or reductive amination to core heterocycles or polymer backbones.

The sulfone moiety ( −SO2​CH3​ ) fundamentally alters the molecule's pharmacokinetic (PK) profile. With a predicted XLogP of -0.9 and a Topological Polar Surface Area (TPSA) of 68.5 Ų, the molecule is highly hydrophilic[1]. When its thioether precursor (2-methylsulfanylpropan-1-amine) is oxidized in vivo, the resulting phase transition is dramatic, shifting the micro-environment of the molecule from hydrophobic to highly water-soluble[2].

Table 1: Physicochemical Phase Transition Parameters

To understand the biological triggering mechanism, we must compare the thioether precursor to the active sulfone derivative.

Property2-Methylsulfanylpropan-1-amine (Precursor)2-Methanesulfonylpropan-1-amine (Derivative)
Molecular Formula C4​H11​NS C4​H11​NO2​S
Molecular Weight 105.20 g/mol 137.05 g/mol [1]
Oxidation State (Sulfur) -2 (Sulfide)+2 (Sulfone)
Predicted XLogP ~0.6 (Hydrophobic)-0.9 (Highly Hydrophilic)[1]
Topological Polar Surface Area ~51.3 Ų68.5 Ų[1]
Hydrogen Bond Acceptors 1 (Amine Nitrogen)3 (Amine + 2 Sulfonyl Oxygens)
Biological Application Hydrophobic core-forming blockHydrophilic disassembled state / Bioisostere

The Small Molecule Paradigm: Bioisosterism & Kinase Inhibition

In small-molecule drug discovery, the sulfone group is a privileged pharmacophore and a widely used bioisostere for ketones, amides, and sulfonamides[3],[4]. Derivatives of 2-methanesulfonylpropan-1-amine are frequently synthesized to optimize the potency and physicochemical properties of kinase inhibitors.

  • Metabolic Stability: Unlike thioethers or ketones, which are susceptible to in vivo oxidation or reduction, the sulfone moiety is highly metabolically stable, resisting degradation by hepatic cytochrome P450 enzymes[3].

  • Targeted Hydrogen Bonding: The sulfone oxygen atoms act as powerful hydrogen-bond acceptors[5]. In the design of next-generation kinase inhibitors (e.g., targeting EGFR, RET, or Pim/mTOR), sulfone derivatives are strategically positioned to interact with solvent-exposed regions or specific hinge-region residues (such as Lysine or Arginine) via strong C-H⋯O interaction motifs[3],[6].

  • Solubility Enhancement: The high polarity of the sulfone group lowers the overall lipophilicity of the active pharmaceutical ingredient (API), significantly improving aqueous solubility and oral bioavailability without introducing the charged liabilities of a carboxylic acid[3].

The Macromolecular Paradigm: ROS-Responsive Nanomedicine

In the realm of targeted drug delivery, the biological activity of this scaffold is realized through a microenvironment-triggered chemical conversion. Tissues afflicted by Rheumatoid Arthritis (RA) or the Tumor Microenvironment (TME) are characterized by abnormally high levels of Reactive Oxygen Species (ROS), such as hydrogen peroxide ( H2​O2​ ) and hydroxyl radicals ( ⋅OH )[7].

When the hydrophobic precursor (2-methylsulfanylpropan-1-amine) is conjugated to a hydrophilic polymer (e.g., PEG), it self-assembles into amphiphilic micelles, encapsulating hydrophobic drugs[8]. Upon entering a ROS-rich environment, the thioether is rapidly oxidized into a sulfoxide, and ultimately into the highly hydrophilic 2-methanesulfonylpropan-1-amine derivative[2],[9]. This oxidation destroys the amphiphilic balance, causing the nanoparticle to disassemble and release its therapeutic payload precisely at the site of disease[9].

ROS_Pathway Disease Disease Microenvironment (Tumor / Rheumatoid Arthritis) ROS High ROS Production (H2O2, •OH) Disease->ROS Oxidation Oxidation Event (Thioether -> Sulfone) ROS->Oxidation Nanoparticle Amphiphilic Nanoparticle (Thioether Core) Nanoparticle->Oxidation PhaseShift Hydrophobic to Hydrophilic Phase Transition Oxidation->PhaseShift Disassembly Nanoparticle Disassembly PhaseShift->Disassembly Release Targeted Payload Release (e.g., Tofacitinib, Paclitaxel) Disassembly->Release Therapy Therapeutic Efficacy (Inflammation Dampened / Tumor Cell Death) Release->Therapy

Figure 1: ROS-triggered phase transition and nanoparticle disassembly pathway.

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity, the following protocols represent a self-validating system for synthesizing and testing ROS-responsive nanocarriers utilizing this scaffold.

Protocol 1: Synthesis of the ROS-Responsive Polymer Conjugate
  • Objective: Conjugate the thioether precursor to a hydrophilic polymer backbone.

  • Step 1: Dissolve Poly(ethylene glycol) monomethyl ether N-hydroxysuccinimide ester (mPEG-NHS, 5 kDa) in anhydrous DMF.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the moisture-sensitive NHS ester, ensuring high coupling efficiency.

  • Step 2: Add 3 equivalents of 2-methylsulfanylpropan-1-amine and 5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 24 hours.

    • Causality: DIPEA acts as a non-nucleophilic base, neutralizing the hydrochloride salt of the amine and ensuring the primary amine remains deprotonated and highly nucleophilic for the amide coupling.

  • Step 3: Transfer the mixture to a dialysis tubing (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours, changing the water every 12 hours.

    • Causality: The Molecular Weight Cut-Off (MWCO) creates a self-validating purification step; it retains the 5 kDa polymer conjugate while allowing unreacted small-molecule amines, DIPEA, and DMF to diffuse out.

  • Step 4: Lyophilize the purified solution to yield the solid PEG-thioether conjugate.

Protocol 2: Nanoparticle Self-Assembly and Drug Loading
  • Objective: Form drug-loaded micelles via nanoprecipitation.

  • Step 1: Co-dissolve the synthesized PEG-thioether conjugate and a hydrophobic payload (e.g., ) in tetrahydrofuran (THF).

  • Step 2: Inject the THF solution dropwise into rapidly stirring deionized water (1:10 volume ratio).

    • Causality: The sudden shift in solvent polarity forces the hydrophobic thioether segments and the drug to collapse into a dense core, while the hydrophilic PEG chains extend outward to form a stabilizing corona (Ouzo effect).

  • Step 3: Stir open to the atmosphere overnight to evaporate the THF.

  • Step 4: Pass the aqueous micelle solution through a 0.22 µm syringe filter.

    • Causality: This filtration step physically removes any unencapsulated, precipitated drug aggregates, ensuring that only stable, uniformly loaded nanoparticles remain in the final dispersion.

Protocol 3: In Vitro Validation of ROS-Triggered Release
  • Objective: Validate the thioether-to-sulfone phase transition and quantify payload release.

  • Step 1: Aliquot the nanoparticle solution into dialysis bags (MWCO 3.5 kDa) and submerge them in PBS (pH 7.4) at 37°C.

  • Step 2: To the test group, add 10 mM H2​O2​ to the external buffer. The control group receives no H2​O2​ .

    • Causality: 10 mM H2​O2​ serves as a standard in vitro ROS mimic, providing sufficient oxidative stress to trigger the conversion of the thioether to the 2-methanesulfonylpropan-1-amine derivative, simulating the TME[9].

  • Step 3: At predetermined time points (1, 2, 4, 8, 24 h), withdraw 1 mL of the external buffer and immediately replace it with fresh PBS.

    • Causality: Replacing the buffer maintains "sink conditions," preventing the released drug from reaching equilibrium and artificially halting the release profile.

  • Step 4: Quantify the released drug via RP-HPLC against a standard calibration curve.

Conclusion

Derivatives of 2-methanesulfonylpropan-1-amine represent a masterclass in applied physicochemical engineering. Whether deployed as a metabolically robust, hydrogen-bonding bioisostere in small-molecule kinase inhibitors, or utilized as the hydrophilic trigger in macromolecular ROS-responsive nanomedicines, this scaffold provides drug developers with a precise tool to modulate solubility, stability, and targeted biological activity.

References

  • PubChemLite. "2-methanesulfonylpropan-1-amine (C4H11NO2S)". PubChem.[Link]

  • Li, et al. "Programmable ROS modulation by nanomedicine for rheumatoid arthritis treatment". National Institutes of Health (PMC). [Link]

  • "ROS-responsive drug delivery systems". National Institutes of Health (PMC).[Link]

  • "Paclitaxel-loaded ROS-responsive nanoparticles for head and neck cancer therapy". Taylor & Francis.[Link]

  • "Synthesis of thermal and oxidation dual responsive polymers for reactive oxygen species (ROS)-triggered drug release". RSC Publishing.[Link]

  • "Building Blocks: The sulfone moiety". Namiki Shoji.[Link]

  • "Bioisosteric Discovery of NPA101.3, a Second-Generation RET/VEGFR2 Inhibitor". ACS Publications. [Link]

  • "Molecular Compatibility and Hydrogen Bonding Mechanism". MDPI. [Link]

Sources

Foundational

Engineering Soluble and Metabolically Stable Pharmacophores: The Role of 2-Methanesulfonylpropan-1-amine in Medicinal Chemistry

Executive Summary In modern drug discovery, hit-to-lead optimization frequently encounters the "brick dust" problem: highly potent lead compounds that fail in vivo due to poor aqueous solubility and rapid metabolic clear...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, hit-to-lead optimization frequently encounters the "brick dust" problem: highly potent lead compounds that fail in vivo due to poor aqueous solubility and rapid metabolic clearance. As a Senior Application Scientist, I have observed that addressing these liabilities requires strategic bioisosteric replacements and the integration of property-enhancing scaffolds.

2-Methanesulfonylpropan-1-amine (CAS: 786598-78-5), and its bench-stable hydrochloride salt (CAS: 2031260-87-2), represents a highly versatile building block designed to overcome these exact challenges [1]. By offering a primary amine for facile synthetic coupling and a methylsulfonyl (mesyl) group to modulate physicochemical properties, this scaffold serves as a critical tool for medicinal chemists aiming to optimize pharmacokinetic (PK) profiles without sacrificing target affinity.

Structural Rationale & Pharmacochemistry

The utility of 2-methanesulfonylpropan-1-amine lies in the synergistic function of its two primary structural motifs. The optimization of conflicting physicochemical properties—such as maintaining target affinity while increasing solubility—is often referred to in medicinal chemistry as Aufheben (the simultaneous preservation and modification of apparent opposites) [2]. This scaffold perfectly embodies that principle.

The Causality of the Methylsulfonyl Group

The methylsulfonyl moiety ( −SO2​CH3​ ) is a classic property-enhancing group.

  • Aqueous Solubility: It drastically lowers the overall lipophilicity (LogP/LogD) of the parent scaffold. The sulfone oxygens are potent hydrogen-bond acceptors, facilitating hydration and breaking the tight crystal packing (molecular planarity) that often plagues biaryl drug candidates [2].

  • Metabolic Stability: Unlike thioethers or sulfoxides, the sulfone is fully oxidized. This renders the moiety highly resistant to further metabolic oxidation by Cytochrome P450 (CYP) enzymes in the liver.

  • Permeability Preservation: Because the sulfone group adds hydrogen bond acceptors but zero hydrogen bond donors, it enhances solubility without severely penalizing passive membrane permeability.

The Causality of the Primary Amine

The primary amine serves as a highly reactive synthetic handle. It allows for rapid diversification through amide coupling, reductive amination, or urea formation, enabling the seamless integration of the methylsulfonyl motif into complex core scaffolds (e.g., pyrimidines, quinolines, or biaryl systems).

Rationale Main 2-Methanesulfonylpropan-1-amine Amine Primary Amine (Synthetic Handle) Main->Amine Sulfonyl Methylsulfonyl Group (Property Enhancer) Main->Sulfonyl Amidation Amide Coupling Amine->Amidation RedAmin Reductive Amination Amine->RedAmin Solubility ↑ Aqueous Solubility Sulfonyl->Solubility Metab ↑ Metabolic Stability Sulfonyl->Metab HBond Strong H-Bond Acceptor Sulfonyl->HBond

Diagram: Structural advantages of 2-Methanesulfonylpropan-1-amine in drug design.

Physicochemical Profiling

Understanding the baseline physicochemical data of a scaffold is critical before integration. The table below summarizes the key properties of 2-methanesulfonylpropan-1-amine, highlighting its low molecular weight and negative XLogP, which provide ample "property space" when appended to a heavier, lipophilic drug core [1] [3].

PropertyValueImplication for Drug Design
Molecular Formula C4​H11​NO2​S Small footprint; minimal impact on total MW.
Molecular Weight 137.20 g/mol Leaves room for complex core structures (<500 Da rule).
Predicted XLogP −0.9 Highly hydrophilic; effectively offsets lipophilic cores.
H-Bond Donors (HBD) 1 (from −NH2​ )Converted to 0 or 1 upon amidation/alkylation.
H-Bond Acceptors (HBA) 3 (2 from SO2​ , 1 from N )Enhances target binding and aqueous solvation.
SMILES CC(CN)S(=O)(=O)CUseful for in silico docking and property prediction.

Application in Drug Design: Case Studies

The strategic incorporation of methylsulfonyl-alkylamines has yielded significant breakthroughs in targeted therapies. For instance, in the development of selective COX-2 inhibitors and advanced kinase inhibitors (such as HER2 inhibitor analogs like ARRY-380), appending a methylsulfonyl-amine side chain achieves two goals simultaneously:

  • Active Site Anchoring: The sulfone oxygens engage in critical hydrogen bonding with active-site residues (e.g., Arg or Gln side chains), driving target selectivity.

  • Solubility Enhancement: The flexible alkyl linker combined with the polar sulfone disrupts the flat, hydrophobic stacking of the parent heterocycle, significantly boosting thermodynamic solubility in aqueous media [2].

Experimental Protocol: Scaffold Integration & Validation

To ensure experimental reproducibility and trustworthiness, the following protocol details a self-validating system for coupling 2-methanesulfonylpropan-1-amine to a target carboxylic acid, followed by a kinetic solubility assay.

Causality Check: We utilize the hydrochloride salt of the amine (CAS: 2031260-87-2) rather than the free base. Primary alkylamine free bases are prone to oxidation and carbamate formation with atmospheric CO2​ . The HCl salt ensures bench stability and precise stoichiometric control. HATU is selected as the coupling reagent due to its superior reaction kinetics and ability to minimize epimerization of complex scaffolds.

Step 1: Amide Coupling (Integration)
  • Activation: Dissolve the target carboxylic acid scaffold (1.0 eq, typically 0.5 mmol) in 5 mL of anhydrous DMF under a nitrogen atmosphere. Add HATU (1.2 eq) and N,N -Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to generate the active HOAt ester.

  • Coupling: Add 2-methanesulfonylpropan-1-amine hydrochloride (1.2 eq) to the activated mixture. Stir at room temperature for 4 hours. Monitor reaction completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL ). Note: Because the sulfone drastically increases polarity, if the product is highly hydrophilic, a solvent mixture of 10% MeOH in DCM may be required for efficient extraction.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude product via preparative HPLC to achieve >95% purity.

Step 2: Kinetic Solubility Validation

Causality Check: Thermodynamic solubility requires crystalline material, which is rarely available during early hit-to-lead optimization. A kinetic solubility assay from a DMSO stock accurately mimics the conditions of high-throughput biological screening.

  • Preparation: Dissolve the purified coupled compound in 100% DMSO to create a 10 mM stock solution.

  • Incubation: Spike 10 µL of the DMSO stock into 490 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a final theoretical concentration of 200 µM (2% DMSO final).

  • Equilibration: Incubate the mixture on a shaker at 37°C for 24 hours to allow for potential precipitation.

  • Filtration & Quantification: Filter the suspension through a 0.22 µm PVDF membrane plate. Quantify the soluble fraction of the filtrate via HPLC-UV against a known standard curve.

Workflow Acid Carboxylic Acid Scaffold Activation Activation (HATU, DIPEA, DMF) Acid->Activation Coupling Coupling (Add Amine HCl) Activation->Coupling 15 min RT Workup Aqueous Workup & Extraction Coupling->Workup 4 hrs RT Purification Purification (Prep-HPLC) Workup->Purification Validation Kinetic Solubility Assay (PBS, pH 7.4) Purification->Validation >95% Purity

Diagram: Step-by-step workflow for amide coupling and kinetic solubility validation.

Conclusion

The integration of 2-methanesulfonylpropan-1-amine into medicinal chemistry workflows provides a highly effective, dual-purpose strategy. By acting as both a synthetic linker and a physicochemical modulator, it rescues lipophilic "brick dust" compounds, enhancing their aqueous solubility and metabolic stability. Following robust, self-validating protocols for coupling and kinetic solubility testing ensures that these structural modifications translate reliably into improved in vitro and in vivo profiles.

References

  • PubChemLite - 2-methanesulfonylpropan-1-amine (C4H11NO2S). Université du Luxembourg. URL:[Link]

  • Ishikawa, M., Tomoshige, S., & Sato, S. (2025). Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Exploratory

Modulating Aliphatic Amine Basicity: Electronic Effects of the Methanesulfonyl Group on Propylamines

Executive Summary In medicinal chemistry and drug development, the precise tuning of a molecule's physicochemical properties is often the difference between a failed scaffold and a clinical candidate. As a Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, the precise tuning of a molecule's physicochemical properties is often the difference between a failed scaffold and a clinical candidate. As a Senior Application Scientist, I frequently utilize the methanesulfonyl (mesyl, CH3​SO2​− ) group as a strategic bioisosteric tool to modulate the basicity of adjacent functional groups[1]. When appended to aliphatic amine scaffolds like propylamines, the highly oxidized sulfur atom exerts a profound electron-withdrawing effect. This technical guide explores the mechanistic causality behind this electronic modulation, its impact on physicochemical properties, and provides field-proven, self-validating protocols for synthesizing and evaluating methanesulfonyl propylamines.

Mechanistic Causality: The Inductive (-I) Effect in sp³ Systems

To understand the behavior of 3-(methylsulfonyl)propan-1-amine, we must first isolate the electronic nature of the methanesulfonyl group. Characterized by a sulfur atom in a +6 oxidation state, the mesyl group is a potent electrophilic center[2].

In aromatic systems (e.g., anilines), electron-withdrawing groups (EWGs) can modulate electron density via both resonance (-R) and inductive (-I) effects[3]. However, propylamines are purely aliphatic, sp³-hybridized systems lacking a conjugated π -network. Therefore, the methanesulfonyl group must exert its influence entirely through through-bond inductive (-I) withdrawal [3].

The strongly electronegative oxygen atoms pull electron density away from the sulfur, which in turn polarizes the adjacent carbon-carbon σ -bonds of the propyl chain. This inductive pull propagates down the aliphatic backbone, ultimately decreasing the electron density localized on the primary amine nitrogen. By reducing the electron density on the nitrogen lone pair, the unprotonated free base is stabilized, rendering it less eager to accept a proton, which directly lowers the pKa of its conjugate acid[1].

G Ms Methanesulfonyl Group (Strong -I Effect) Propyl Propyl Chain (Sigma Bond Transmission) Ms->Propyl Inductive Pull Amine Primary Amine (Reduced Electron Density) Propyl->Amine Decreased Shielding pKa Lowered pKa (~8.83) Amine->pKa Decreased Basicity

Inductive electron withdrawal by the methanesulfonyl group across a propyl chain.

Impact on Physicochemical Properties

The magnitude of pKa depression is strictly distance-dependent. In a standard, unsubstituted propylamine, the basicity is high ( pKa≈10.5 ). When a methanesulfonyl group is introduced at the γ -position (the 3-position), the inductive effect attenuates across the three σ -bonds but remains significant, dropping the pKa to approximately 8.83[4].

This ~1.7 unit reduction is highly strategic. At physiological pH (7.4), an unsubstituted propylamine is >99.9% ionized. By lowering the pKa to 8.83, the fraction of neutral (un-ionized) species increases exponentially. This shift improves the apparent lipophilicity ( logD7.4​ ) and passive membrane permeability, while the inherent polarity of the sulfone group maintains excellent aqueous solubility[5].

Quantitative Data Summary
CompoundStructural FeatureExperimental / Predicted pKaPrimary Electronic Effect
Propylamine Unsubstituted aliphatic chain~10.5Baseline basicity
3-(Methylsulfonyl)propan-1-amine γ -Methanesulfonyl substitution8.83 ± 0.10[4]Moderate Inductive (-I) Withdrawal
2-(Methylsulfonyl)ethan-1-amine β -Methanesulfonyl substitution~7.5 (Trend estimate)Strong Inductive (-I) Withdrawal

Experimental Workflows & Self-Validating Protocols

To leverage these compounds in drug design, one must synthesize them cleanly and validate their properties empirically. Direct nucleophilic introduction of a methylsulfonyl group using deprotonated dimethyl sulfone ( pKa≈31 ) is theoretically possible, but the highly basic conditions often lead to degradation or elimination side-reactions in amine-containing substrates[2].

Instead, our field-proven methodology utilizes a late-stage oxidation approach, ensuring a self-validating and high-yielding protocol[6].

Protocol 1: Synthesis of 3-(Methylsulfonyl)propan-1-amine
  • Step 1: Amine Protection. React 3-(methylthio)propylamine with Boc-anhydride ( Boc2​O ) in dichloromethane (DCM) using triethylamine (TEA) to yield tert-butyl (3-(methylthio)propyl)carbamate.

    • Causality: The primary amine must be protected to prevent unwanted N-oxidation or degradation during the harsh sulfone formation step.

  • Step 2: Late-Stage Oxidation. Treat the protected intermediate with 2.2 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) in DCM at 0 °C, slowly warming to room temperature[6].

    • Causality: m-CPBA reliably and selectively oxidizes the thioether to the sulfone without over-oxidizing the protected amine backbone[6].

  • Step 3: Deprotection & Isolation. Cleave the Boc group using 4N HCl in dioxane. The product, 3-(methylsulfonyl)propan-1-amine hydrochloride, will precipitate out of solution.

    • Causality: Acidic deprotection yields the stable hydrochloride salt. Isolating the salt directly via filtration circumvents the instability and hygroscopic nature of the free base.

Protocol 2: Potentiometric pKa Determination

Computational models often struggle with the complex solvation dynamics of highly polar sulfone groups. We validate basicity using potentiometric titration[7].

  • Step 1: Sample Preparation. Dissolve 1.5 mg of the synthesized hydrochloride salt in a 0.15 M KCl aqueous solution.

    • Causality: The KCl background maintains a constant ionic strength, which is critical for accurate thermodynamic measurements.

  • Step 2: Dual-pH Titration. Using a Sirius T3 apparatus, perform a titration from pH 2 to 12 under a strict nitrogen atmosphere[7].

    • Causality: Nitrogen purging prevents atmospheric CO2​ from dissolving into the aqueous medium to form carbonic acid, which would artificially skew the basic pKa readings.

  • Step 3: Data Fitting. Utilize the Bjerrum plot generated by the instrument to calculate the exact pKa based on the inflection points of the titration curve.

Workflow Start 3-(Methylthio)propylamine (Starting Material) Oxidation Oxidation (m-CPBA) Late-stage sulfone formation Start->Oxidation Product 3-(Methylsulfonyl)propan-1-amine (Target Compound) Oxidation->Product Purification Purification & Characterization (NMR, MS) Product->Purification pKa Potentiometric Titration (Sirius T3) Purification->pKa Validate Basicity

Workflow for the synthesis and potentiometric pKa validation of methanesulfonyl propylamines.

Strategic Applications in Drug Design

Understanding and applying the electronic effects of the methanesulfonyl group unlocks several advantages in lead optimization:

  • Mitigation of hERG Liability: Highly basic amines ( pKa>9.5 ) are notorious for becoming trapped in the hERG potassium channel, leading to severe cardiotoxicity. By utilizing the -I effect of the mesyl group to lower the pKa to ~8.8, the fraction of ionized molecules in the heart tissue is reduced, significantly mitigating hERG binding.

  • Metabolic Stability: The electron-withdrawing nature of the sulfone group decreases the electron density on the amine nitrogen. This makes the nitrogen lone pair less susceptible to oxidation by Cytochrome P450 enzymes, thereby reducing the rate of rapid N-dealkylation and improving the drug's metabolic half-life.

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination Strategies for 2-Methanesulfonylpropan-1-amine

Executive Summary 2-Methanesulfonylpropan-1-amine (Free base CAS: 786598-78-5; Hydrochloride salt CAS: 2031260-87-2) is a highly versatile primary aliphatic amine utilized in medicinal chemistry to install a polar, hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methanesulfonylpropan-1-amine (Free base CAS: 786598-78-5; Hydrochloride salt CAS: 2031260-87-2) is a highly versatile primary aliphatic amine utilized in medicinal chemistry to install a polar, hydrogen-bond-accepting methanesulfonyl moiety. Due to the specific steric and electronic environment of this molecule, standard alkylation methods often fail or result in complex mixtures. This application note establishes field-proven, self-validating protocols for the reductive amination of 2-Methanesulfonylpropan-1-amine, ensuring high-yielding mono-alkylation while suppressing side reactions.

Mechanistic Causality & Reagent Selection

To design a robust protocol, we must first analyze the structural causality of the substrate and how it dictates reagent selection.

  • Electronic Deactivation & Steric Hindrance: The primary amine is situated adjacent to a C2 carbon bearing both a methyl group and a bulky, strongly electron-withdrawing methanesulfonyl ( −SO2​CH3​ ) group. The inductive pull of the sulfonyl group slightly decreases the nucleophilicity of the amine, while the beta-branching creates steric drag during the initial nucleophilic attack on a carbonyl. Direct alkylation with alkyl halides under these conditions is notoriously difficult to control and prone to over-alkylation[1].

  • The Reductant of Choice (NaBH(OAc)₃): Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal reducing agent for this substrate[2]. Unlike sodium borohydride (NaBH₄), which will prematurely reduce aldehydes to alcohols, NaBH(OAc)₃ is mild and chemoselective. It allows the amine and carbonyl to condense into an imine in situ before reduction occurs[3]. Furthermore, it is preferred over sodium cyanoborohydride (NaBH₃CN) as it eliminates the generation of highly toxic cyanide byproducts and generally provides superior yields[4].

  • Solvent Kinetics: 1,2-Dichloroethane (DCE) is the preferred solvent. Empirical data demonstrates that both imine formation and the subsequent hydride transfer are significantly faster in DCE compared to Tetrahydrofuran (THF).

  • Acid Catalysis: Because the nucleophilicity of 2-Methanesulfonylpropan-1-amine is dampened, the addition of acetic acid (AcOH) is critical. AcOH protonates the carbonyl oxygen (increasing electrophilicity) and facilitates the dehydration of the transient hemiaminal into the reactive iminium ion[5].

Reaction Pathway & Experimental Workflow

The success of this reaction relies on a sequential mechanistic cascade: nucleophilic attack, dehydration, and selective reduction.

Mechanistic pathway of reductive amination showing imine formation and subsequent reduction.

Step-by-step experimental workflow for direct reductive amination in DCE.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that each mechanistic prerequisite is met before proceeding to the next step.

Protocol A: Direct Reductive Amination (For Unhindered Aldehydes)

Use this protocol when reacting 2-Methanesulfonylpropan-1-amine with sterically accessible aliphatic or aromatic aldehydes.

  • Free-Basing (If using HCl salt): To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-Methanesulfonylpropan-1-amine hydrochloride (1.0 eq). Suspend in anhydrous DCE (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise. Stir for 15 minutes at room temperature.

    • Causality: The hydrochloride salt is unreactive. DIPEA liberates the nucleophilic free base.

  • Imine Formation: Add the target aldehyde (1.05 eq) to the solution, followed by glacial acetic acid (1.0 eq). Stir at room temperature for 30–60 minutes.

    • IPC 1 (Self-Validation): Pull a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. Proceed only when the mass of the starting amine is consumed and the intermediate imine mass [M+H]+ is dominant.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.4 eq) portion-wise over 5 minutes to manage mild exotherms. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (equal volume to DCE) until gas evolution ceases.

    • Causality: The basic quench neutralizes the acetic acid and destroys unreacted hydride species, preventing product degradation during concentration.

  • Isolation: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Stepwise Reductive Amination (For Ketones & Hindered Aldehydes)

Due to the beta-steric bulk of 2-Methanesulfonylpropan-1-amine, direct reductive amination with ketones often stalls. This protocol forces imine formation using a Lewis acid before reduction[1].

  • Pre-formation of Imine: Dissolve the free-based amine (1.0 eq) and the ketone (1.0 eq) in anhydrous THF (0.2 M). Add Titanium(IV) isopropoxide ( Ti(O-iPr)4​ ) (1.2 eq). Stir at room temperature for 12 hours under an inert argon atmosphere.

    • Causality: Ti(O-iPr)4​ acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine.

  • Reduction: Once LC-MS confirms complete imine formation, add NaBH₄ (1.5 eq) or NaBH(OAc)₃ (2.0 eq) directly to the reaction flask. Stir for an additional 4 hours.

  • Quenching: Quench carefully with 1M NaOH (causes precipitation of titanium dioxide salts). Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (EtOAc).

  • Isolation: Separate the organic layer from the filtrate, wash with brine, dry over Na2​SO4​ , and concentrate.

Quantitative Data & Optimization

Table 1: Standardized Reagent Equivalents & Conditions

ComponentProtocol A (Aldehydes)Protocol B (Ketones)Mechanistic Purpose
Amine Substrate 1.0 eq1.0 eqLimiting reagent / Nucleophile
Carbonyl 1.05 eq1.0 eqElectrophile
Reducing Agent NaBH(OAc)₃ (1.4 eq)NaBH₄ (1.5 eq)Hydride source for imine reduction
Catalyst/Promoter AcOH (1.0 eq) Ti(O-iPr)4​ (1.2 eq)Electrophilic activation / Dehydration
Solvent DCE (0.2 M)THF (0.2 M)Reaction medium
Temperature 0 °C RTRTKinetic control

Table 2: Troubleshooting & Causality Matrix

Observation (IPC Failure)Mechanistic CauseCorrective Action
No imine formation observed Amine is still protonated (HCl salt) or carbonyl is too hindered.Verify pH > 8 before aldehyde addition. For hindered substrates, switch to Protocol B.
Aldehyde reduced to alcohol Reductant added too early; NaBH(OAc)₃ reacting with free aldehyde.Ensure 30–60 min pre-stirring of amine + aldehyde before adding the reductant.
Significant over-alkylation Secondary amine product is highly nucleophilic and reacting with excess aldehyde.Reduce aldehyde equivalents to 0.95 eq. Ensure slow, portion-wise addition of reductant.

References

  • Reductive Amination, and How It Works Master Organic Chemistry[Link]

  • Reductive Amination Reaction - OpenBU Boston University (OpenBU)[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Application

Advanced Peptide Coupling Protocols for β-Sulfonyl Amines: A Guide to 2-Methanesulfonylpropan-1-amine

Executive Summary The formation of amide bonds is a foundational transformation in medicinal chemistry and peptide synthesis[1]. However, coupling electronically deactivated and sterically hindered amines, such as 2-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of amide bonds is a foundational transformation in medicinal chemistry and peptide synthesis[1]. However, coupling electronically deactivated and sterically hindered amines, such as 2-Methanesulfonylpropan-1-amine (often supplied as a hydrochloride salt), presents a significant synthetic challenge. Standard coupling conditions (e.g., EDC/HOBt at room temperature) frequently result in incomplete conversion, extended reaction times, and competitive side reactions.

This application note provides a comprehensive, causality-driven guide to successfully coupling 2-Methanesulfonylpropan-1-amine. By profiling its physicochemical liabilities and leveraging highly electrophilic activation strategies (HATU, COMU, and Acid Chlorides), researchers can establish self-validating, high-yielding workflows tailored for complex drug development pipelines.

Physicochemical Profiling & Mechanistic Challenges

To design an effective coupling protocol, one must first understand the dual liabilities of 2-Methanesulfonylpropan-1-amine:

  • Electronic Deactivation (Inductive Effect): The methanesulfonyl group ( −SO2​CH3​ ) at the β -position exerts a powerful electron-withdrawing inductive ( −I ) effect. This pulls electron density away from the primary amine, dramatically reducing its nucleophilicity compared to standard aliphatic amines.

  • Steric Hindrance ( β -Branching): The C2 position is branched, containing both a methyl group and the bulky sulfonyl moiety. This creates a neopentyl-like steric environment that physically obstructs the amine's trajectory when attacking bulky activated esters.

Because of these factors, the transition state for the addition-elimination step is highly unfavorable. Weakly activated intermediates, such as O -acylisoureas generated by carbodiimides, will often undergo competitive hydrolysis or rearrange into inactive N -acylureas before the sluggish amine can react.

MechanisticChallenge Amine 2-Methanesulfonylpropan-1-amine BetaCarbon β-Carbon Branching (Steric Hindrance) Amine->BetaCarbon Sulfonyl Methanesulfonyl Group (Strong -I Inductive Effect) Amine->Sulfonyl Nucleophilicity Dramatically Reduced Amine Nucleophilicity BetaCarbon->Nucleophilicity Sulfonyl->Nucleophilicity Failure Standard Reagents (EDC/HOBt) Result in Low Yields Nucleophilicity->Failure Solution Require High-Electrophilicity Activation (HATU, COMU, Acid Chlorides) Failure->Solution Strategic Pivot

Fig 1. Mechanistic barriers of 2-Methanesulfonylpropan-1-amine dictating coupling strategies.

Strategic Selection of Coupling Reagents

To overcome the activation energy barrier, the electrophilicity of the carboxylic acid must be maximized. The table below summarizes the quantitative and qualitative data used to select appropriate coupling reagents for deactivated amines[2][3].

Coupling ReagentActive IntermediateReactivity LevelSteric ToleranceEpimerization RiskIdeal Application for β-Sulfonyl Amines
EDC / HOBt OBt EsterLowPoorLowNot recommended (Sluggish kinetics).
HATU OAt EsterHighGoodLowPrimary/Secondary acids; moderate hindrance.
COMU Oxyma EsterVery HighExcellentVery LowTertiary acids; microwave-assisted synthesis.
Oxalyl Chloride Acid ChlorideMaximumExcellentHighHighly recalcitrant/quaternary substrates.

Optimized Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific stoichiometric excesses and workup procedures to ensure high purity and yield.

Protocol A: HATU/HOAt-Mediated Coupling (Standard Approach)

Best for coupling 2-Methanesulfonylpropan-1-amine to primary or secondary carboxylic acids with low epimerization risk.

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried vial, dissolve the Carboxylic Acid (1.0 eq) and (1.2 eq) in anhydrous DMF (0.2 M). Add N,N -Diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for exactly 2–3 minutes.

  • Freebasing: In a separate vial, dissolve 2-Methanesulfonylpropan-1-amine hydrochloride (1.2 eq) in a minimum volume of DMF. Add DIPEA (1.5 eq) and vortex to generate the free base.

  • Coupling: Transfer the amine solution to the pre-activated acid mixture. Heat the reaction to 45 °C and stir for 4–12 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the active OAt-ester mass disappears.

  • Workup: Dilute with EtOAc. Wash sequentially with saturated aqueous NaHCO3​ , 5% aqueous LiCl (x3, to partition DMF into the aqueous layer), 1M HCl, and brine. Dry over Na2​SO4​ and concentrate.

Causality & Mechanistic Insight: Pre-activation is strictly limited to 2-3 minutes to prevent the OAt ester from degrading or rearranging. HATU is chosen over HBTU because the nitrogen at the 7-position of the HOAt leaving group provides anchimeric assistance—it hydrogen-bonds with the incoming 2-Methanesulfonylpropan-1-amine, effectively acting as an intramolecular base to guide the weak nucleophile into the carbonyl carbon.

Protocol B: Acid Chloride Generation (Maximal Electrophilicity)

Best for coupling to highly sterically hindered (e.g., tertiary/quaternary) carboxylic acids where active esters fail.

Step-by-Step Methodology:

  • Acid Chloride Formation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (0.05 eq). Cool to 0 °C and add Oxalyl Chloride (1.5 eq) dropwise.

  • Degassing: Stir at room temperature for 2 hours until CO2​ and CO gas evolution completely ceases. Concentrate under reduced pressure to remove all unreacted oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C. Add 2-Methanesulfonylpropan-1-amine hydrochloride (1.1 eq), followed by the slow, dropwise addition of DIPEA (3.0 eq).

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with water. Extract with DCM. Wash the organic layer with sat. NaHCO3​ , 1M HCl, and brine. Dry and concentrate.

Causality & Mechanistic Insight: Acid chlorides bypass the bulky leaving groups (like -OAt or -OBt) entirely, drastically reducing steric clashes during the transition state[4]. The complete removal of excess oxalyl chloride prior to amine addition is critical to prevent the formation of oxamide byproducts.

Protocol C: Microwave-Assisted COMU Coupling

Best for rapid library synthesis and overcoming extreme activation energy barriers without utilizing harsh acid chlorides.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the Carboxylic Acid (1.0 eq), 2-Methanesulfonylpropan-1-amine hydrochloride (1.2 eq), and (1.2 eq).

  • Solvation: Add anhydrous NMP (0.2 M) followed by DIPEA (3.5 eq). Seal the vial with a crimp cap.

  • Irradiation: Heat in a dedicated microwave synthesizer at 75 °C for 20 minutes (ensure stirring is set to maximum).

  • Workup: Dilute the mixture with EtOAc. Wash extensively with water (x4) and brine. Dry over MgSO4​ and concentrate.

Causality & Mechanistic Insight: COMU generates an Oxyma-based active ester, which is highly reactive yet significantly less prone to causing epimerization than acid chlorides[3]. Microwave irradiation provides uniform kinetic energy to overcome the steep activation barrier caused by the β -sulfonyl group. Furthermore, COMU and its byproducts are highly water-soluble, making the aqueous workup exceptionally clean compared to phosphonium-based reagents like PyBOP.

Workflow Decision Tree

To streamline protocol selection, follow this logical decision matrix based on the steric bulk of the target carboxylic acid and real-time LC-MS feedback.

G Start Target: Amide Bond Formation with 2-Methanesulfonylpropan-1-amine Acid Assess Carboxylic Acid Steric Bulk Start->Acid Unhindered Primary/Secondary Acid (Low-to-Moderate Hindrance) Acid->Unhindered Hindered Tertiary/Quaternary Acid (High Steric Hindrance) Acid->Hindered Cond1 Protocol A: HATU / HOAt DIPEA in DMF (45°C) Unhindered->Cond1 Cond3 Protocol C: COMU / Oxyma Microwave (75°C) Hindered->Cond3 Check LC-MS Conversion Check Cond1->Check Cond2 Protocol B: Acid Chloride Generation (Oxalyl Chloride) Success Aqueous Workup & Purification Cond2->Success Direct Workup Cond3->Check Check->Success > 95% Fail < 50% Conversion Check->Fail < 50% Fail->Cond2 Escalate

Fig 2. Decision matrix for selecting optimal amide coupling conditions based on steric hindrance.

Troubleshooting & Side-Reaction Mitigation

  • Diastereomeric Resolution: 2-Methanesulfonylpropan-1-amine possesses a chiral center at C2. If the commercially sourced amine is a racemate and is coupled to a chiral amino acid, the product will be a mixture of diastereomers. This will manifest as split peaks on LC-MS/HPLC. Preparative SFC (Supercritical Fluid Chromatography) or chiral HPLC will be required for isolation.

  • Incomplete Amine Solubilization: The hydrochloride salt of this amine can exhibit poor solubility in DCM. If using Protocol B, ensure a full 3.0 equivalents of DIPEA are added to fully freebase the amine, which significantly increases its solubility in organic media.

  • Epimerization of the Acid: If utilizing Protocol B (Acid Chloride) with an α -chiral carboxylic acid, racemization via ketene or oxazolone intermediates is highly probable. In such cases, strictly avoid Protocol B and escalate to Protocol C (COMU) , which maintains stereochemical integrity while delivering high reactivity.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[Link]

Sources

Method

Application Note: 2-Methanesulfonylpropan-1-amine as a Hemilabile Ligand in Transition Metal Catalysis

Executive Briefing & Structural Dynamics In modern transition metal catalysis, the delicate balance between catalyst stability and reactivity is often the limiting factor in reaction efficiency. 2-Methanesulfonylpropan-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing & Structural Dynamics

In modern transition metal catalysis, the delicate balance between catalyst stability and reactivity is often the limiting factor in reaction efficiency. 2-Methanesulfonylpropan-1-amine (2-MSPA) (CAS: 786598-78-5)[1] has emerged as a highly versatile aliphatic aminosulfone building block. Structurally, 2-MSPA features a primary amine at the C1 position and a methanesulfonyl group at the C2 stereocenter, providing a unique N,O-bidentate coordination motif.

Unlike rigid bidentate ligands (e.g., standard diamines or diphosphines) that can over-stabilize the metal center and inhibit substrate binding, 2-MSPA acts as a hemilabile ligand . The primary amine acts as a strong σ -donor (the "anchor"), while the sulfone oxygen acts as a weak, reversible Lewis base (the "swinging arm"). This dynamic coordination allows the ligand to protect the metal center during the resting state, preventing the precipitation of inactive metal aggregates (e.g., palladium black), while readily dissociating to open a coordination vacancy when the substrate approaches.

G N1 Precatalyst + 2-MSPA N2 Bidentate N,O-Complex (Resting State) N1->N2 Ligand Exchange N3 Monodentate N-Complex (Active Vacancy) N2->N3 Sulfone Dissociation N4 Substrate Binding & Catalysis N3->N4 Oxidative Addition N4->N2 Reductive Elimination

Fig 1: Hemilabile coordination dynamics of 2-MSPA enabling on-demand active site vacancies.

Self-Validating Experimental Design Framework

To ensure trustworthiness and reproducibility, every catalytic protocol utilizing hemilabile ligands must incorporate in situ validation. Relying on assumed complexation often leads to irreproducible yields, as trace moisture or competing solvents can permanently displace the weak sulfone arm.

Causality of Solvent Selection: Non-coordinating solvents (e.g., anhydrous Toluene or 1,4-Dioxane) are strictly required. Strongly coordinating solvents like DMSO or Acetonitrile will competitively bind to the metal center, outcompeting the weak sulfone-oxygen bond and completely negating the hemilabile advantage of 2-MSPA.

Workflow Step1 Ligand & Metal Mixing (Glovebox, N2 atm) Step2 In Situ Complexation (Stir 30 min, 25°C) Step1->Step2 Step3 Spectroscopic Validation (IR Shift of S=O) Step2->Step3 Step4 Substrate & Base Addition Step3->Step4 Step5 Catalytic Reaction (Heat to 80-110°C) Step4->Step5 Step6 Product Isolation (Chromatography) Step5->Step6

Fig 2: Self-validating high-throughput workflow for 2-MSPA transition metal catalysis.

Protocol I: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol leverages the hemilability of 2-MSPA to facilitate the cross-coupling of sterically hindered aryl chlorides, a notoriously difficult substrate class that requires highly active, yet stable, Pd(0) species.

Causality of Base Choice: Potassium tert-butoxide (KOtBu) is utilized instead of standard aqueous carbonates. Aqueous bases introduce water, which acts as a competing ligand and disrupts the N,O-chelation. The bulky tert-butoxide anion facilitates transmetalation without coordinating strongly enough to poison the active site.

Step-by-Step Methodology:
  • Precatalyst Formation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and 2-MSPA (2.7 mg, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add 2.0 mL of anhydrous, degassed toluene. Stir at 25°C for 30 minutes.

  • Validation Checkpoint (FT-IR): Withdraw a 50 µL aliquot and analyze via FT-IR.

    • Self-Validation: The free νS=O​ asymmetric stretch of 2-MSPA appears at ~1300 cm⁻¹. Successful bidentate coordination is confirmed when this peak shifts to ~1250 cm⁻¹ (due to electron donation from oxygen to Palladium weakening the S=O bond). If the shift is absent, the solvent is insufficiently dry.

  • Substrate Addition: Add the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), and KOtBu (2.0 mmol).

  • Catalysis: Seal the tube, remove from the glovebox, and heat to 80°C for 12 hours.

    • Causality of Temperature: At 25°C, the N,O-chelate is rigid. Heating to 80°C provides the thermal energy necessary to induce the dissociation of the sulfone arm, opening the site for oxidative addition.

  • Workup: Cool to room temperature, quench with 5 mL of saturated NH₄Cl, extract with EtOAc (3 x 10 mL), dry over MgSO₄, and purify via flash chromatography.

Protocol II: Ruthenium-Catalyzed Acceptorless Dehydrogenation

Acceptorless dehydrogenation (AD) is a highly atom-economic route for synthesizing imines from amines and alcohols, releasing only H₂ gas as a byproduct. 2-MSPA acts as a metal-ligand cooperative (MLC) catalyst component[2].

Causality of Ligand Design: The primary amine of 2-MSPA can participate in outer-sphere hydrogen bonding or proton shuttling, while the sulfone group stabilizes the Ru(II) resting state.

Step-by-Step Methodology:
  • Complexation: Under an inert atmosphere, combine [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and 2-MSPA (0.01 mmol) in 3.0 mL of anhydrous toluene. Stir for 1 hour at room temperature.

  • Validation Checkpoint (Visual & NMR):

    • Self-Validation: The solution will transition from a dark red/brown suspension to a clear, pale-yellow homogeneous solution, indicating the cleavage of the Ru dimer and the formation of the monomeric Ru-2-MSPA complex.

  • Substrate Addition: Add benzylamine (1.0 mmol) and catalytic KOtBu (0.05 mmol) to initiate the formation of the active amido species.

  • Catalysis: Equip the flask with a reflux condenser and a bubbler (to allow H₂ gas to escape). Reflux at 110°C for 24 hours.

    • Causality of Open System: AD reactions are thermodynamically limited. Allowing H₂ to escape drives the equilibrium forward via Le Chatelier's principle.

  • Analysis: Cool the reaction and analyze the crude mixture via GC-MS using dodecane as an internal standard to determine conversion and selectivity.

Quantitative Data Synthesis

The incorporation of 2-MSPA demonstrates significant improvements in both yield and turnover number (TON) compared to monodentate amine analogs, directly validating the hemilabile advantage.

Table 1: Yield Comparisons in Pd-Catalyzed Suzuki-Miyaura Coupling (Reaction Conditions: 1.0 mmol Aryl Chloride, 1.5 mmol Phenylboronic acid, 1 mol% Pd(OAc)₂, 80°C, 12h)

Ligand SystemCoordination ModeConversion (%)Yield (%)TON
2-MSPA Hemilabile Bidentate (N,O) >99 94 940
PropylamineMonodentate (N)5541410
None (Ligand-Free)N/A1812120

Table 2: Ru-Catalyzed Acceptorless Dehydrogenation of Benzylamine to Benzonitrile (Reaction Conditions: 1.0 mmol Benzylamine, 0.5 mol% [Ru], 110°C, 24h)

Catalyst SystemConversion (%)Selectivity to Imine (%)TOF (h⁻¹)
Ru(p-cymene)Cl₂ + 2-MSPA >99 95 450
Ru(p-cymene)Cl₂ + Ethylenediamine7560120
Ru(p-cymene)Cl₂ + Dimethylsulfone302545

References

  • PubChem Compound Summary for CID 54446112 (2-Methanesulfonylpropan-1-amine) . National Center for Biotechnology Information. Retrieved from:[Link]

  • Hemilabile Ligands in Homogeneous Catalysis . Slone, C. S., Weinberger, D. A., & Mirkin, C. A. (1999). Chemical Reviews, 99(8), 3033-3068. Retrieved from:[Link]

  • Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis . Gunanathan, C., & Milstein, D. (2013). Science, 341(6143), 1229712. Retrieved from:[Link]

  • Metal- and photocatalytic approaches for C–S bond functionalization of sulfones . Chemical Society Reviews (2021). Retrieved from:[Link]

Sources

Application

Application Note: Synthesis and Optimization of Sulfonamide Derivatives from 2-Methanesulfonylpropan-1-amine

Overview & Rationale in Medicinal Chemistry The sulfonamide moiety is a cornerstone of modern drug design, featured in nearly 30% of all sulfur-containing pharmaceuticals on the market, including critical antimicrobial,...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Rationale in Medicinal Chemistry

The sulfonamide moiety is a cornerstone of modern drug design, featured in nearly 30% of all sulfur-containing pharmaceuticals on the market, including critical antimicrobial, anti-inflammatory, and anti-cancer agents[1]. The integration of the 2-methanesulfonylpropan-1-amine (CAS: 786598-78-5) scaffold into sulfonamide derivatives is of particular interest to medicinal chemists. The terminal methylsulfonyl ( CH3​SO2​− ) group acts as a potent hydrogen bond acceptor, significantly enhancing aqueous solubility and metabolic stability compared to traditional alkyl or amide linkers[2].

This application note provides a comprehensive, self-validating protocol for the preparation of sulfonamide derivatives via the direct N−S bond formation between 2-methanesulfonylpropan-1-amine and various sulfonyl chlorides. By detailing the causality behind each experimental condition, this guide ensures high-yield, scalable, and reproducible synthesis.

Mechanistic Insights & Experimental Causality

The synthesis relies on an addition-elimination process where the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride[2]. While primary amines are generally highly reactive[3], the presence of the electron-withdrawing methanesulfonyl group on the propyl chain slightly modulates the nucleophilicity of the amine.

Causality in Reagent Selection:

  • Base Selection (DIPEA vs. TEA): N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA). Why? DIPEA is more sterically hindered, which prevents it from acting as a competing nucleophile against highly reactive sulfonyl chlorides, thereby minimizing the formation of undesired sulfonylammonium intermediates.

  • Temperature Control (0 °C to RT): The initial N−S bond formation is highly exothermic. Why? Initiating the reaction at 0 °C suppresses the over-reaction of the newly formed secondary sulfonamide with a second equivalent of sulfonyl chloride, which would otherwise yield an inactive disulfonamide byproduct.

  • Solvent Choice (Anhydrous DCM): Dichloromethane (DCM) provides excellent solubility for both the amine and the sulfonyl chloride while remaining inert. Anhydrous conditions are critical to prevent the competitive hydrolysis of the sulfonyl chloride into a sulfonic acid.

SynthesisWorkflow A 2-Methanesulfonylpropan-1-amine (Free Base or HCl Salt) B Solvent & Base (Anhydrous DCM + DIPEA, 0°C) A->B C Sulfonyl Chloride Addition (Dropwise, N2 atm) B->C D S-N Bond Formation (RT, 2-4 hours) C->D Nucleophilic Attack E Aqueous Work-up (1N HCl, then NaHCO3) D->E Quench & Partition F Purification (Flash Chromatography) E->F G Target Sulfonamide Derivative F->G Pure Product

Workflow for the synthesis of sulfonamide derivatives from 2-methanesulfonylpropan-1-amine.

Quantitative Data: Reaction Optimization

To establish a robust baseline, various reaction conditions were evaluated using 4-toluenesulfonyl chloride (TsCl) as the model electrophile. The data below summarizes the impact of solvent, base, and stoichiometry on the isolated yield.

EntrySolventBase (Equiv.)Electrophile (Equiv.)Temp (°C)Time (h)Isolated Yield (%)
1THFTEA (2.0)TsCl (1.1)0 to RT472%
2DCMTEA (2.0)TsCl (1.1)0 to RT481%
3DCMDIPEA (2.5)TsCl (1.1)0 to RT394%
4DCMDIPEA (2.5)TsCl (1.5)RT (No cooling)368% (Disulfonamide formed)
5MeCNPyridine (3.0)TsCl (1.1)0 to RT678%

Detailed Experimental Protocol

This protocol is designed for a 5.0 mmol scale synthesis.

Materials Required:
  • 2-Methanesulfonylpropan-1-amine hydrochloride (CAS: 2031260-87-2) or Free Base (CAS: 786598-78-5)[4]

  • Target Sulfonyl Chloride ( R−SO2​Cl )

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1N Hydrochloric Acid (HCl) & Saturated Sodium Bicarbonate ( NaHCO3​ )

Step-by-Step Methodology:
  • Preparation of the Amine Solution: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-methanesulfonylpropan-1-amine hydrochloride (5.0 mmol, 868 mg).

  • Solvent and Base Addition: Suspend the amine in anhydrous DCM (20 mL) under a nitrogen atmosphere. Add DIPEA (12.5 mmol, 2.18 mL). Note: The excess base is required to neutralize the HCl salt of the amine and to scavenge the HCl generated during the sulfonylation. Stir for 10 minutes until a clear solution is obtained.

  • Temperature Modulation: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve the chosen sulfonyl chloride (5.5 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction flask over 15 minutes. Causality: Dropwise addition prevents localized heating and maintains a low concentration of the electrophile, favoring mono-sulfonylation.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 to 4 hours. Monitor the consumption of the amine via TLC (Stain with Ninhydrin) or LC-MS.

  • Self-Validating Work-up:

    • Dilute the reaction with an additional 20 mL of DCM.

    • Wash the organic layer with 1N HCl (2 × 20 mL). Causality: This protonates any unreacted starting amine, partitioning it into the aqueous waste.

    • Wash with saturated aqueous NaHCO3​ (20 mL). Causality: This hydrolyzes any unreacted sulfonyl chloride into a water-soluble sulfonate salt, removing it from the organic phase.

    • Wash with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of Hexanes/Ethyl Acetate) to afford the pure sulfonamide derivative.

Analytical Validation System

To ensure the integrity and trustworthiness of the synthesized compounds, a strict analytical validation loop must be employed. The protocol is only considered successful if the downstream analytical metrics align with the predicted structural parameters.

AnalyticalValidation Start Crude Reaction Mixture LCMS LC-MS Analysis (Mass & Purity Check) Start->LCMS NMR 1H & 13C NMR (Structural Confirmation) LCMS->NMR Yield Isolated Yield Calculation NMR->Yield Decision Purity > 95%? Yield->Decision Pass Validated Protocol Decision->Pass Yes Fail Re-purify / Optimize Decision->Fail No Fail->Start

Self-validating analytical logic for confirming sulfonamide product integrity and purity.

Key Validation Markers:

  • LC-MS: Look for the [M+H]+ or [M−H]− ion peak corresponding to the exact mass of the target sulfonamide. The absence of a peak at [M+RSO2​]+ confirms the successful avoidance of disulfonylation.

  • 1H NMR: The critical diagnostic peak is the highly deshielded broad singlet ( −NH−SO2​− ) typically appearing between δ 4.5 - 7.5 ppm (depending on the solvent and hydrogen bonding). Additionally, the terminal methylsulfonyl protons ( −SO2​CH3​ ) of the propyl chain will appear as a sharp singlet around δ 2.9 - 3.1 ppm.

Sources

Method

Scalable Synthesis Routes for 2-Methanesulfonylpropan-1-amine Intermediates

Application Note & Protocol Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction & Strategic Rationale Aliphatic sulfones containing primary amines, such as 2-methanesulfo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

Aliphatic sulfones containing primary amines, such as 2-methanesulfonylpropan-1-amine (CAS 786598-78-5), are highly valued building blocks in medicinal chemistry[1]. They are frequently incorporated into drug candidates to modulate physicochemical properties, specifically to enhance aqueous solubility, lower lipophilicity (LogP), and improve metabolic stability.

The Synthetic Challenge: Direct synthesis of 2-methanesulfonylpropan-1-amine from 1-amino-2-propanol is notoriously difficult. The process requires orthogonal protection of the primary amine (e.g., as an N-Boc derivative), followed by mesylation of the secondary alcohol. Subsequent nucleophilic displacement with sodium methanesulfinate often leads to competing elimination reactions (forming undesired alkenes) rather than the desired substitution, drastically reducing yields.

The Scalable Solution: To bypass these limitations, this application note details a highly atom-economical, two-step synthetic route starting from commercially available 2-chloropropanenitrile.

  • Nucleophilic Sulfonylation: The strong electron-withdrawing nature of the nitrile group highly activates the alpha-carbon, facilitating a clean SN​2 displacement by the methanesulfinate anion to yield 2-methanesulfonylpropanenitrile (CAS 1249519-31-0)[2].

  • Chemoselective Reduction: The intermediate nitrile is subsequently reduced using catalytic hydrogenation with Raney Nickel. By conducting the reaction in methanolic ammonia, the formation of secondary amine byproducts is effectively suppressed[3][4].

Workflow Visualization

SynthesisWorkflow A 2-Chloropropanenitrile + NaSO2CH3 B 2-Methanesulfonylpropanenitrile (Intermediate) A->B SN2 Displacement DMF, 80°C C 2-Methanesulfonylpropan-1-amine (Target) B->C Raney Ni, H2, NH3/MeOH Reduction

Two-step scalable synthesis of 2-methanesulfonylpropan-1-amine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Methanesulfonylpropanenitrile (Sulfonylation)

Objective: Regioselective introduction of the methanesulfonyl group via SN​2 displacement.

Reagents & Materials:

  • 2-Chloropropanenitrile (1.0 eq)

  • Sodium methanesulfinate ( NaSO2​CH3​ , 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc) and Brine for workup

Procedure:

  • Initiation: Charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with anhydrous DMF (10 mL per gram of starting material).

  • Addition: Add 2-chloropropanenitrile (1.0 eq) to the solvent. Slowly add sodium methanesulfinate (1.2 eq) in portions. Causality: Sodium methanesulfinate is a stable, solid nucleophile. Using a slight excess ensures complete consumption of the volatile alpha-chloro nitrile.

  • Reaction: Heat the suspension to 80°C under an inert argon atmosphere for 4–6 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 1:1) or LC-MS. The target intermediate will appear as a highly polar spot compared to the starting material.

  • Workup: Cool the mixture to room temperature and quench with distilled water (3x volume of DMF). Extract the aqueous layer with EtOAc (3x).

  • Purification: Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford 2-methanesulfonylpropanenitrile as a pale yellow solid or viscous oil.

Step 2: Synthesis of 2-Methanesulfonylpropan-1-amine (Nitrile Reduction)

Objective: Chemoselective reduction of the nitrile to a primary amine without over-reduction or dimerization.

Reagents & Materials:

  • 2-Methanesulfonylpropanenitrile (1.0 eq)

  • Raney Nickel (slurry in water, ~10% w/w)

  • 7M Ammonia in Methanol ( NH3​ /MeOH)

  • Hydrogen gas ( H2​ )

  • 2M HCl in Diethyl Ether (for salt formation)

Procedure:

  • Preparation: Dissolve the 2-methanesulfonylpropanenitrile in 7M NH3​ in MeOH (10 mL per gram of substrate) and transfer to a high-pressure hydrogenation autoclave. Causality: The presence of excess ammonia is critical. It shifts the equilibrium of the reactive imine intermediate away from condensation with already-formed primary amines, thereby preventing the formation of undesired secondary amines[3].

  • Catalyst Addition: Carefully add the Raney Nickel slurry. Safety Warning: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in the air[5].

  • Hydrogenation: Purge the vessel with Argon (3x), followed by Hydrogen gas (3x). Pressurize the vessel to 50 psi with H2​ and stir vigorously at room temperature for 12–16 hours.

  • Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite under an argon blanket to remove the Raney Nickel. Wash the Celite pad thoroughly with methanol.

  • Isolation & Salt Formation: Concentrate the filtrate under reduced pressure. To ensure the stability of the aliphatic amine, dissolve the crude residue in diethyl ether and add 2M HCl in ether dropwise at 0°C. Filter the resulting precipitate to isolate 2-methanesulfonylpropan-1-amine hydrochloride as a stable white crystalline solid.

Mechanistic Pathway: Suppressing Secondary Amines

The reduction of nitriles to primary amines proceeds via an highly reactive imine intermediate. Without intervention, this imine can react with the newly formed primary amine to form a secondary amine byproduct[4]. The addition of ammonia acts as a competitive nucleophile, trapping the intermediate and driving the reaction exclusively toward the primary amine[3].

ReductionMechanism Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine H2 / Raney Ni PrimaryAmine Primary Amine (R-CH2-NH2) Imine->PrimaryAmine H2 / Raney Ni SecondaryAmine Secondary Amine Byproduct (R-CH2-NH-CH2-R) Imine->SecondaryAmine + Primary Amine (Undesired) Ammonia Excess NH3 Ammonia->Imine Shifts equilibrium away from dimer

Mechanism of nitrile reduction highlighting the role of ammonia in suppressing byproducts.

Quantitative Data & Analytical Benchmarks

To ensure the self-validating nature of these protocols, compare your isolated products against the following established analytical benchmarks[1][2]:

CompoundCAS NumberMolecular WeightExpected YieldKey Analytical Markers (LC-MS)
2-Chloropropanenitrile 1617-17-089.52 g/mol N/A (Starting Material)N/A
2-Methanesulfonylpropanenitrile 1249519-31-0133.17 g/mol 75–85%m/z 134.02 [M+H]+
2-Methanesulfonylpropan-1-amine 786598-78-5137.20 g/mol 80–90%m/z 138.05[M+H]+

Note: The final amine is best analyzed and stored as its hydrochloride salt (MW: 173.66 g/mol ).

References

  • PubChemLite - 2-methanesulfonylpropanenitrile (C4H7NO2S). Université du Luxembourg.
  • PubChemLite - 2-methanesulfonylpropan-1-amine (C4H11NO2S). Université du Luxembourg.
  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. University of Michigan / Sichuan University.
  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube.
  • Reducing Nitriles to Primary Amines. Chemguide.

Sources

Application

Application Note: Advanced Protecting Group Strategies for 2-Methanesulfonylpropan-1-amine in Complex Synthesis

Executive Summary & Chemical Context 2-Methanesulfonylpropan-1-amine (CAS: 786598-78-5) is a highly versatile, bifunctional aliphatic building block utilized extensively in medicinal chemistry and complex API (Active Pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Methanesulfonylpropan-1-amine (CAS: 786598-78-5) is a highly versatile, bifunctional aliphatic building block utilized extensively in medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis . The molecule features two highly reactive sites: a strongly nucleophilic primary amine and a methylsulfonyl group.

The structural proximity of these functional groups creates a unique reactivity profile. While the primary amine is the most reactive site toward electrophiles, the strongly electron-withdrawing sulfone group sufficiently acidifies the adjacent α -carbon (pKa ~29–31). This acidification enables targeted C–C bond formation via carbanion intermediates. However, successfully exploiting this α -sulfonyl reactivity requires strategically masking the primary amine. Selecting the correct protecting group (PG) is not merely a matter of steric shielding; it is dictated by the precise pKa dynamics of the protected intermediate and the basicity of the downstream reagents.

The Causality of Protecting Group Selection

A common pitfall in aliphatic sulfone chemistry is the default reliance on the tert-butyloxycarbonyl (Boc) group . While Boc is excellent for preventing unwanted nucleophilic attack by the amine during mild cross-coupling or peptide synthesis, it introduces a critical vulnerability: a new acidic site .

The resulting secondary carbamate (NH-Boc) has a pKa of approximately 12–13. If the synthetic goal is to deprotonate the α -sulfonyl carbon using strong bases like Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi), the base will preferentially deprotonate the carbamate N–H. While forming a dianion with >2 equivalents of base is theoretically possible, it often leads to poor solubility, localized precipitation, and complex side reactions (such as elimination).

Therefore, the protection strategy must be bifurcated based on the downstream synthetic goal:

  • Pathway A (Mild Conditions / Amide Coupling): Mono-protection (Boc, Cbz) is sufficient and easily reversible.

  • Pathway B (Strong Base α -Alkylation): Complete, exhaustive protection of all N–H bonds (e.g., N,N-Dibenzyl) is strictly required to prevent base consumption and direct the enolate-like formation exclusively to the sulfone α -carbon .

G A 2-Methanesulfonylpropan-1-amine (Nucleophilic NH2, Acidic α-CH) B Mono-Boc Protection (Boc2O, Et3N) A->B Pathway A C N,N-Dibenzylation (BnBr, K2CO3) A->C Pathway B D Amide Coupling / Mild Reactions (Preserves Sulfone α-CH) B->D Compatible E Strong Base α-Alkylation (LDA or n-BuLi, R-X) B->E Incompatible (NH Acidic) C->E Compatible (No NH) F Deprotection (TFA) Yields Modified Amine D->F G Deprotection (Pd/C, H2) Yields α-Alkylated Amine E->G

Workflow of protection strategies based on downstream reaction conditions.

Quantitative Assessment of Protecting Groups

To guide synthetic planning, the following table summarizes the quantitative stability and chemical causality for the most relevant protecting groups applied to 2-methanesulfonylpropan-1-amine.

Table 1: Comparative Stability and Utility of Amine Protecting Groups

Protecting GroupInstallation ReagentsDeprotection ReagentsN–H pKa (Approx)Stability to LDA/n-BuLiIdeal Downstream Application
Boc (Mono)Boc 2​ O, Et 3​ N, DCMTFA or HCl in Dioxane12 – 13Poor (Deprotonates)Peptide coupling, mild cross-coupling
Cbz (Mono)Cbz-Cl, Na 2​ CO 3​ , H 2​ O/THFH 2​ , Pd/C12 – 13Poor (Deprotonates)Orthogonal peptide synthesis
N,N-Dibenzyl BnBr, K 2​ CO 3​ , MeCNH 2​ , Pd/C or Pd(OH) 2​ N/A (No N–H)Excellent (Inert) α -Sulfonyl alkylation, strong base chemistry

Self-Validating Experimental Protocols

The following protocols have been designed as self-validating systems. Each step includes in-process controls (IPC) to ensure the chemical causality is maintained and the reaction is proceeding as theoretically predicted.

Protocol A: Exhaustive N,N-Dibenzylation (Preparation for Strong Base Chemistry)

Objective: To completely mask the primary amine, eliminating all acidic N–H protons prior to strong-base exposure .

  • Preparation: In an oven-dried 250 mL round-bottom flask, suspend 2-methanesulfonylpropan-1-amine hydrochloride (10.0 mmol, 1.73 g) in anhydrous Acetonitrile (50 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K 2​ CO 3​ , 35.0 mmol, 4.83 g).

    • Causality: An excess of weak base is required to first liberate the free base of the amine and subsequently neutralize the HBr generated during the double alkylation.

  • Electrophile Addition: Add Benzyl bromide (BnBr, 22.0 mmol, 2.6 mL) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C for 12–16 hours.

  • In-Process Control (IPC): Monitor via LC-MS or TLC (Hexanes/EtOAc 7:3). The primary amine will convert to a mono-benzyl intermediate (visible early in the reaction) before fully converting to the less polar N,N-dibenzyl product.

    • Self-Validation: If the mono-benzyl intermediate remains after 12 hours, add an additional 0.2 eq of BnBr and continue heating.

  • Workup: Cool to room temperature, filter the inorganic salts through a Celite pad, and concentrate the filtrate. Dissolve the residue in EtOAc (100 mL) and wash with 1M NaOH (50 mL) to remove any unreacted acidic impurities, followed by brine. Dry over Na 2​ SO 4​ and concentrate.

  • Purification: Flash chromatography (Silica, Hexanes to 30% EtOAc/Hexanes) yields the pure N,N-dibenzyl derivative.

Protocol B: α -Alkylation of the Protected Sulfonyl Amine

Objective: Regioselective C–C bond formation at the carbon alpha to the sulfone.

  • Deprotonation: Dissolve the N,N-dibenzyl-2-methanesulfonylpropan-1-amine (5.0 mmol) in anhydrous THF (25 mL) under an Argon atmosphere. Cool to -78°C using a dry ice/acetone bath.

  • Base Addition: Add LDA (2.0 M in THF/heptane, 5.5 mmol, 2.75 mL) dropwise over 10 minutes. Stir at -78°C for 45 minutes.

    • Causality: The strict absence of N–H bonds ensures LDA exclusively abstracts the α -sulfonyl proton, generating a deep-colored carbanion/lithium enolate-like species.

  • Alkylation: Add the desired electrophile (e.g., Iodomethane, 6.0 mmol) dropwise. Maintain at -78°C for 1 hour, then allow to slowly warm to room temperature over 2 hours.

  • Quench & Workup: Quench with saturated aqueous NH 4​ Cl (20 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over MgSO 4​ , and concentrate. Purify via column chromatography.

G N1 N,N-Dibenzyl Amine Substrate N2 Lithium Enolate-like Sulfonyl Carbanion N1->N2 LDA, THF, -78°C (Deprotonation) N3 Alkylated Sulfone Intermediate N2->N3 Electrophile (R-X) (SN2 Attack) N4 Target Primary Amine (Deprotected) N3->N4 H2, Pd/C (Hydrogenolysis)

Mechanistic sequence for strong-base α-alkylation of the protected sulfonyl amine.

Protocol C: Deprotection via Hydrogenolysis

Objective: Removal of the N,N-dibenzyl groups to reveal the modified primary amine.

  • Setup: Dissolve the alkylated N,N-dibenzyl intermediate (3.0 mmol) in LC-MS grade Methanol (20 mL).

  • Catalyst: Carefully add 10% Pd/C (10% w/w, ~0.3 g) under a steady stream of Argon.

    • Warning: Pd/C is highly pyrophoric when dry; the Argon blanket prevents solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (via balloon or Parr shaker at 30 psi). Stir vigorously at room temperature for 12–24 hours.

  • IPC: Monitor by LC-MS. The mass will shift down by 90 Da (loss of the first benzyl group) and then another 90 Da (loss of the second benzyl group).

  • Filtration: Purge the flask with Argon. Filter the mixture through a tightly packed Celite pad, washing with excess Methanol. Concentrate the filtrate to afford the pure, α -alkylated 2-methanesulfonylpropan-1-amine.

Expert Insights & Troubleshooting

  • Failed α -Alkylation with Boc: If a researcher mistakenly uses a mono-Boc protecting group for Protocol B, the LC-MS will typically show unreacted starting material. The LDA deprotonates the Boc N–H, forming a stable nitrogen anion that heavily resists further deprotonation at the sulfone α -carbon due to electrostatic repulsion.

  • Over-alkylation in Protocol B: The sulfone α -carbon in 2-methanesulfonylpropan-1-amine is secondary. Alkylating it makes it tertiary. While steric hindrance usually prevents double alkylation, using highly reactive electrophiles (like methyl iodide) in large excess can lead to complex mixtures. Strict stoichiometric control (1.1 to 1.2 eq of electrophile) is paramount.

  • Sluggish Hydrogenolysis: If Protocol C stalls at the mono-benzyl stage, it is often due to steric shielding around the nitrogen or mild catalyst poisoning. Solution: Switch to Pearlman's catalyst (Pd(OH) 2​ /C) or add a catalytic amount of glacial acetic acid to protonate the amine, which accelerates N-benzyl cleavage by preventing the amine from coordinating to and poisoning the palladium surface.

References

  • PubChem Compound Summary for CID 54446112, 2-methanesulfonylpropan-1-amine. National Center for Biotechnology Information.[Link]

  • Greene's Protective Groups in Organic Synthesis (3rd/4th Edition Review). Organic Chemistry Portal.[Link]

  • Selective N,N-Dibenzylation of Primary Aliphatic Amines with Dibenzyl Carbonate in the Presence of Phosphonium Salts. ResearchGate.[Link]

  • A Green and Efficient Solvent- and Catalyst-Free Ultrasonic Dibenzylation Procedure. Chemistry & Chemical Technology.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with 2-Methanesulfonylpropan-1-amine

Welcome to the Advanced Troubleshooting Guide for 2-Methanesulfonylpropan-1-amine (CAS: 786598-78-5). As a Senior Application Scientist, I frequently see researchers struggle with this specific primary amine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 2-Methanesulfonylpropan-1-amine (CAS: 786598-78-5). As a Senior Application Scientist, I frequently see researchers struggle with this specific primary amine. While it appears structurally simple, the presence of a strongly electron-withdrawing β-methylsulfonyl group introduces significant synthetic challenges, primarily driven by steric hindrance and a high susceptibility to base-catalyzed degradation.

This guide is designed to move beyond generic protocols. Here, we will dissect the mechanistic causality behind failed reactions and provide self-validating, field-proven methodologies to maximize your synthetic yields.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why do I see significant degradation and low product yields when using standard bases like TEA or DIPEA in my reactions?

A1: The primary culprit is the retro-aza-Michael elimination (an E1cB-type mechanism)[1]. In 2-methanesulfonylpropan-1-amine, the proton situated on the C2 carbon (alpha to the sulfonyl group) is highly acidic due to the strong electron-withdrawing inductive effect of the −SO2​CH3​ moiety.

When you introduce strong or excess aliphatic bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), the base abstracts this acidic C2 proton. This generates a stabilized carbanion intermediate that rapidly collapses, expelling the adjacent amine group to form 2-methanesulfonylprop-1-ene (a vinyl sulfone) and free ammonia/amine. To prevent this, you must strictly avoid strong bases. Instead, use milder organic bases like N-Methylmorpholine (NMM) or utilize biphasic conditions with weak inorganic bases (e.g., aqueous NaHCO3​ ).

Q2: My amide coupling yields are poor despite LC-MS showing full consumption of the carboxylic acid. What is happening?

A2: You are encountering a dual effect of steric hindrance and reduced nucleophilicity [2]. The C2 carbon adjacent to the amine is sterically congested (bearing a methyl group and a bulky sulfonyl group). Furthermore, the electron-withdrawing sulfonyl group pulls electron density away from the primary amine, reducing its nucleophilic attack trajectory.

Standard coupling reagents like EDC/HOBt form activated esters that are simply not reactive enough to overcome the high activation energy barrier of this sterically demanding transition state[3]. The activated acid likely decomposes or hydrolyzes before the hindered amine can attack. Solution: Switch to highly efficient, uranium-based coupling reagents like HATU or COMU , which utilize a highly reactive 7-azabenzotriazole leaving group. Pre-activate the acid at 0 °C before introducing the amine.

Q3: How should I handle the hydrochloride salt form of this amine without triggering the degradation mentioned in Q1?

A3: 2-Methanesulfonylpropan-1-amine is frequently supplied as an HCl salt to improve shelf stability. Neutralizing the salt in situ requires a base, which creates a competing risk of triggering the retro-Michael degradation. Solution: Do not pre-mix the amine salt with the base. Instead, add the mild base (NMM) to the pre-activated carboxylic acid mixture first, and then add the amine hydrochloride salt as a solid or in a concentrated solution. This ensures the base is occupied with the coupling equilibrium and the amine reacts with the activated electrophile immediately upon neutralization.

Part 2: Quantitative Data & Condition Optimization

To illustrate the impact of reagent selection, the following table summarizes the causal relationship between base/coupling reagent choices and the resulting reaction profiles for amide bond formation.

Base SelectionCoupling ReagentSolvent SystemTemp ProfileTarget Amide Yield (%)Degradation (Vinyl Sulfone) (%)
TEA (3.0 eq)EDC / HOBtDMFRT15%>60%
DIPEA (3.0 eq)HATUDMFRT45%35%
NMM (2.5 eq) HATU DMF / DCM (1:1) 0 °C RT 88% <5%
NaHCO3​ (aq)Acid ChlorideDCM / H2​O 0 °C75%<10%

Data Interpretation: Milder bases (NMM) combined with highly reactive coupling reagents (HATU) suppress the E1cB elimination pathway while providing enough electrophilic driving force to overcome steric bulk.

Part 3: Visualizing the Chemical Pathways

Mechanistic Pathway: Coupling vs. Degradation

Mechanism A 2-Methanesulfonylpropan-1-amine (Nucleophile) B Strong Base (e.g., TEA) Deprotonation at C2 A->B Incorrect Condition F Mild Base (NMM) + HATU-Activated Acid A->F Optimized Condition C Carbanion Intermediate (Alpha to Sulfonyl) B->C D Retro-Michael Elimination C->D Loss of Amine E Vinyl Sulfone + NH3 (Degradation Product) D->E G Nucleophilic Attack (Overcomes Sterics) F->G H Desired Amide Product G->H High Yield

Caption: Competing pathways: Base-catalyzed retro-Michael degradation vs. desired HATU-mediated coupling.

Optimized Experimental Workflow

Workflow Step1 1. Acid Pre-activation Dissolve R-COOH + HATU in anhydrous DMF/DCM at 0°C Step2 2. Base Introduction Add N-Methylmorpholine (NMM, 2.5 eq) dropwise Step1->Step2 Step3 3. Amine Addition Add 2-Methanesulfonylpropan-1-amine HCl (1.0 eq) Step2->Step3 Step4 4. Controlled Coupling Stir at 0°C for 1 hr, then warm to RT for 4-12 hrs Step3->Step4 Step5 5. Self-Validating Workup Quench with aq. NH4Cl (pH ~6) to protonate excess base Step4->Step5

Caption: Step-by-step workflow for sterically hindered amide coupling minimizing degradation.

Part 4: Step-by-Step Methodology (Self-Validating Protocol)

This protocol is engineered to form amide bonds with 2-methanesulfonylpropan-1-amine while suppressing retro-Michael degradation.

Materials Required:

  • Carboxylic Acid (1.1 eq)

  • 2-Methanesulfonylpropan-1-amine HCl (1.0 eq)

  • HATU (1.2 eq)

  • N-Methylmorpholine (NMM) (2.5 eq)

  • Anhydrous DMF and DCM (1:1 ratio)

Procedure:

  • Pre-activation (0 °C): In an oven-dried flask under inert atmosphere ( N2​ or Ar), dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in a 1:1 mixture of anhydrous DMF and DCM (approx. 0.1 M concentration). Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add NMM (2.5 eq) dropwise to the cooled solution. Stir for 15 minutes at 0 °C. Validation Check: The solution should turn pale yellow, indicating the formation of the active 7-azabenzotriazole ester.

  • Amine Introduction: Add the 2-Methanesulfonylpropan-1-amine hydrochloride salt (1.0 eq) in one portion.

  • Reaction Progression: Maintain the reaction at 0 °C for 1 hour, then naturally allow it to warm to room temperature. Stir for an additional 4 to 12 hours.

  • In-Process Monitoring: Monitor the reaction via LC-MS. Validation Check: Look for the mass of the desired product. If a peak corresponding to[M - Amine + H] appears, your base concentration is too high (vinyl sulfone formation).

  • Quench and Workup: Once complete, quench the reaction by adding saturated aqueous NH4​Cl . This immediately drops the pH to ~6, neutralizing the NMM and halting any potential base-catalyzed degradation during workup. Extract with EtOAc, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

References

  • Title: Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries Source: National Institutes of Health (NIH) URL: [Link][3]

  • Title: Covalent Adaptable Networks Using β-Amino Esters as Thermally Reversible Building Blocks (Dynamic Retro-Aza-Michael Reactions) Source: Ghent University (UGent) URL: [Link][1]

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization &amp; Side Reactions with 2-Methanesulfonylpropan-1-amine

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists encountering unexpected side reactions—specifically cyclization and elimination—when utilizing 2-Methanesulfon...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists encountering unexpected side reactions—specifically cyclization and elimination—when utilizing 2-Methanesulfonylpropan-1-amine (CAS: 786598-78-5)[1] in amide coupling or alkylation workflows.

As a bifunctional building block containing both a nucleophilic primary amine and a highly electron-withdrawing methanesulfonyl group, this molecule exhibits complex base-sensitive reactivity. Below, we dissect the mechanistic causality of these failures and provide field-proven, self-validating protocols to ensure synthetic success.

Part 1: The Mechanistic Root of the Problem

To troubleshoot effectively, we must first understand the dual reactivity of 2-methanesulfonylpropan-1-amine. The methanesulfonyl group (-SO₂CH₃) drastically increases the acidity of two distinct sets of protons:

  • The Terminal Methyl Protons (SO₂-CH₃): Deprotonation here generates a terminal carbanion that can act as a competing nucleophile.

  • The Internal C2 Proton (α to the sulfone): Deprotonation here facilitates E1cB elimination pathways[2].

During standard amide couplings utilizing highly active uronium salts (e.g., HATU) and strong, sterically hindered bases (e.g., DIPEA), the activation of the carboxylic acid often outpaces the aminolysis step. This delay allows the excess base to deprotonate the building block, triggering two dominant side reactions:

  • The Cyclization Pathway (The Ketosulfone-Imine Cascade): The terminal carbanion attacks the activated ester (e.g., the OAt ester from HATU) to form a β -ketosulfone intermediate. The adjacent primary amine then undergoes rapid intramolecular condensation with this newly formed ketone, expelling water to form a 6-membered cyclic imine (a 1,4-thiazine 1,1-dioxide derivative).

  • The Elimination Pathway (Retro-Michael): Deprotonation at the C2 position of the newly formed amide leads to an E1cB elimination. The molecule expels the amide anion (which protonates to a primary amide) and forms 2-methanesulfonylprop-1-ene.

Pathway A 2-Methanesulfonylpropan-1-amine + Activated Acid (R-CO-OAt) B Desired Linear Amide (Target Product) A->B Rapid Aminolysis (Optimized Conditions) C Excess Strong Base (e.g., DIPEA / DBU) A->C Slow Coupling / Harsh Conditions D Deprotonation at SO2-CH3 (Terminal Carbanion) C->D Base Catalysis E β-Ketosulfone Intermediate (C-Acylation) D->E Nucleophilic Attack on Activated Ester F Cyclic Imine (-18 Da) (1,4-Thiazine 1,1-dioxide) E->F Intramolecular Condensation (-H2O)

Fig 1. Divergent pathways: Amide coupling vs. base-catalyzed cyclization cascade.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a major byproduct with a mass of [M - 18 Da] relative to my desired amide. What is this? A1: This is the classic 6-endo-trig cyclization byproduct. The strong base in your reaction deprotonated the methanesulfonyl methyl group. This carbanion attacked your activated carboxylic acid to form a ketone, which then underwent intramolecular condensation with the primary amine, losing water (-18 Da) to form a cyclic imine. To fix this, you must suppress carbanion formation by changing your base and coupling agent.

Q2: I am seeing a peak corresponding to the primary amide of my starting carboxylic acid (R-CONH₂), and I've completely lost the amine building block. Why? A2: You are observing the E1cB (retro-Michael) elimination byproduct. β -amino sulfones are notoriously sensitive to base[2]. Once your desired amide forms, excess base deprotonates the C2 position, causing the molecule to eliminate the amide group (which becomes your observed primary amide) and form a volatile vinyl sulfone.

Q3: How do I adjust my protocol to prevent both cyclization and elimination? A3: You must alter the kinetics of the reaction so that aminolysis is instantaneous and base-catalyzed side reactions are suppressed[3].

  • Base Selection: Abandon DIPEA, TEA, or DBU. Switch to weaker, less sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.

  • Coupling Reagent: Avoid uronium salts like HATU, which form highly electrophilic OAt esters prone to carbanion attack[4]. Instead, use Propylphosphonic anhydride (T3P) or a mixed anhydride approach (isobutyl chloroformate).

  • Stoichiometry: Never use a large excess of base. Limit base to exactly 2.0 - 2.5 equivalents.

Part 3: Quantitative Condition Screening

The following table summarizes the causal relationship between reagent selection and the resulting product distribution during the coupling of a standard aliphatic carboxylic acid with 2-methanesulfonylpropan-1-amine.

Coupling ReagentBase (Equiv)SolventDesired Amide (%)Cyclic Imine Byproduct (%)Elimination Byproduct (%)
HATU (1.2 eq)DIPEA (3.0 eq)DMF35%45%20%
EDC/HOBt (1.2 eq)TEA (3.0 eq)DCM60%25%15%
Isobutyl ChloroformateNMM (2.0 eq)THF88%< 2%8%
T3P (1.5 eq, 50% in EtOAc) NMM (2.5 eq) EtOAc 92% < 2% 5%

Data Interpretation: T3P combined with NMM provides the optimal balance. T3P activates the acid sufficiently for the amine to react, but the resulting intermediate is not electrophilic enough to be attacked by trace carbanions. Furthermore, NMM is basic enough to neutralize the HCl salt of the amine but too weak to significantly deprotonate the sulfone.

Part 4: Optimized Experimental Protocol (T3P/NMM Method)

This protocol is designed as a self-validating system; the order of addition ensures that the amine is always present in excess relative to the activated ester, completely shutting down the cyclization cascade.

Reagents Required:

  • Carboxylic Acid (1.0 equiv)

  • 2-Methanesulfonylpropan-1-amine hydrochloride (1.1 equiv)

  • T3P (50% solution in EtOAc, 1.5 equiv)

  • N-methylmorpholine (NMM, 2.5 equiv)

  • Anhydrous Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Substrate Solubilization: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 equiv) and 2-methanesulfonylpropan-1-amine hydrochloride (1.1 equiv) in anhydrous EtOAc (0.2 M concentration).

  • Temperature Control: Cool the suspension to 0 °C using an ice bath. Mechanistic note: Cooling suppresses the activation energy required for α -deprotonation.

  • Base Addition: Add NMM (2.5 equiv) dropwise over 5 minutes. The solution should become homogenous as the free amine is generated. Stir for 10 minutes at 0 °C.

  • Activation & Coupling: Add the T3P solution (1.5 equiv) dropwise over 15 minutes. Mechanistic note: Adding the coupling agent last ensures that the moment the acid is activated, it is immediately trapped by the abundant free amine, preventing ketosulfone formation.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor by LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 0.5 M HCl (to remove unreacted amine and NMM), followed by brine. Dry over Na₂SO₄, filter, and concentrate.

Part 5: References

  • Dunetz, J. R., et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution". Organic Process Research & Development. Available at:[Link]

  • Smith, A., et al. "Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides". Molecules. Available at:[Link]

Sources

Troubleshooting

Purification methods for removing unreacted 2-Methanesulfonylpropan-1-amine

Title: Technical Support Center: Troubleshooting & Purification Guides for 2-Methanesulfonylpropan-1-amine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges fro...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting & Purification Guides for 2-Methanesulfonylpropan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to isolate products from highly polar aliphatic amines.

2-Methanesulfonylpropan-1-amine (CAS: 786598-78-5) is a bifunctional molecule containing a nucleophilic primary amine and a highly polar methylsulfonyl group[1][2]. Its strong hydrogen-bonding capability and high dipole moment make removing unreacted traces of this amine notoriously difficult. Standard liquid-liquid extractions often fail due to the compound's high aqueous solubility, even in its neutral free-base form.

This guide provides field-proven, self-validating methodologies to cleanly separate this amine from your reaction mixtures, prioritizing modern solid-supported scavenging techniques over traditional aqueous workups.

Workflow Decision Matrix

Workflow Start Crude Reaction Mixture (Contains unreacted amine) CheckProd Is the desired product a primary/secondary amine? Start->CheckProd Scavenger Use PS-Isocyanate Scavenger Resin CheckProd->Scavenger No (Product is amide/tertiary amine) CheckPolar Is the desired product highly lipophilic? CheckProd->CheckPolar Yes SCX Use SCX Catch & Release Chromatography CheckPolar->SCX No (Product is polar) LLE Modified Acid-Base Extraction (Salting Out) CheckPolar->LLE Yes

Decision matrix for selecting the optimal purification strategy for 2-Methanesulfonylpropan-1-amine.

FAQ & Troubleshooting Guides

Q1: Why am I losing my desired product when trying to wash away 2-Methanesulfonylpropan-1-amine with acidic water? The Causality: Traditional acid-base extraction relies on protonating the amine (e.g., with 10% HCl) to form a water-soluble ammonium salt, driving it into the aqueous layer[3][4]. However, because the methylsulfonyl group on 2-Methanesulfonylpropan-1-amine is inherently hydrophilic, the neutral free-base form is already highly water-soluble. If your desired product is also somewhat polar, it will partition into the aqueous layer alongside the amine during the extraction process, leading to poor mass recovery and persistent emulsions.

Q2: What is the most efficient way to remove this amine without using an aqueous workup? The Causality: The modern, preferred approach is using Polymer-Supported (PS) Scavengers , specifically PS-Isocyanate[5]. PS-Isocyanate is a polystyrene resin functionalized with electrophilic isocyanate groups. It covalently reacts with the nucleophilic primary amine of 2-Methanesulfonylpropan-1-amine to form a stable urea linkage[6]. Because the urea is tethered to the macroscopic polymer bead, the unreacted amine is physically removed from the solution phase. Your non-nucleophilic product remains in solution and is isolated by simple filtration, completely bypassing liquid-liquid partitioning[5].

Quantitative Data: Scavenger Resin Specifications
Scavenger ResinFunctional GroupLoading Capacity (mmol/g)Equivalents RequiredReaction TimeCompatible Solvents
PS-Isocyanate -N=C=O1.0 – 1.82.0 – 3.01 – 16 hDCM, THF, DCE[6]
PS-Benzaldehyde -CHO1.2 – 2.03.0 – 4.04 – 16 hDCM, THF, MeOH
SCX Cartridge -SO₃H0.6 – 1.01.5 (Capacity)Flow-throughMeOH, DCM, Water
Protocol 1: PS-Isocyanate Scavenging (Self-Validating System)

Use this protocol when your desired product does not contain reactive primary or secondary amines.

  • Preparation: Dissolve the crude reaction mixture in a compatible swelling solvent (e.g., Dichloromethane or Tetrahydrofuran)[6]. Ensure the solvent is anhydrous to prevent the competitive hydrolysis of the isocyanate groups.

  • Resin Addition: Add 2.5 to 3.0 molar equivalents of PS-Isocyanate resin (based on the theoretical maximum amount of unreacted 2-Methanesulfonylpropan-1-amine).

  • Agitation: Gently agitate the suspension on an orbital shaker at 20 °C for 2 to 4 hours. Note: Do not use magnetic stirring, as the stir bar will mechanically grind the polymer beads, clogging your filter later.

  • Validation Check: Withdraw a 10 µL aliquot of the supernatant, dilute, and analyze via LC-MS or TLC (ninhydrin stain). If the amine is still present, add 0.5 equivalents more resin and agitate for another hour. This ensures the system self-validates completion before you proceed.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity).

  • Washing: Wash the resin cake with 2–3 column volumes of the reaction solvent to ensure all desired product is eluted.

  • Concentration: Evaporate the combined filtrate to yield the purified product.

ScavengerMechanism Resin PS-Isocyanate Resin (Solid Phase) Urea Polymer-Bound Urea (Insoluble - Filtered Out) Resin->Urea Covalent Capture Amine 2-Methanesulfonylpropan-1-amine (Solution Phase) Amine->Urea Product Desired Product (Remains in Solution) Product->Product Unaffected

Mechanism of PS-Isocyanate covalently capturing the primary amine.

Q3: My desired product is a secondary amine. I cannot use PS-Isocyanate because it will scavenge my product too. What is the alternative? The Causality: If your product is also nucleophilic, electrophilic scavengers like PS-Isocyanate will indiscriminately react with both the product and the impurity. Instead, use Strong Cation Exchange (SCX) Catch-and-Release Chromatography . SCX resin contains sulfonic acid groups (-SO₃H). When the mixture is loaded, all basic amines are protonated and ionically bound to the stationary phase. You can then selectively elute compounds based on their pKa, or wash away neutral/acidic impurities before recovering your basic compounds.

Protocol 2: SCX Catch-and-Release
  • Conditioning: Condition an SCX solid-phase extraction cartridge with 1 column volume (CV) of Methanol (MeOH), followed by 1 CV of Dichloromethane (DCM).

  • Loading: Load the crude mixture dissolved in DCM. The basic 2-Methanesulfonylpropan-1-amine (and any basic product) will bind to the sulfonic acid groups.

  • Washing: Wash the cartridge with 2 CV of DCM, followed by 2 CV of MeOH. This removes all non-basic impurities.

  • Selective Elution (Validation step): Elute the desired product. If your product is significantly less basic than the aliphatic 2-Methanesulfonylpropan-1-amine, you can often elute it selectively using a weak base (e.g., 2M Pyridine in MeOH).

  • Purge: Elute the strongly basic 2-Methanesulfonylpropan-1-amine using 2M Ammonia in MeOH. Collect this fraction separately and discard.

Q4: I only have access to standard liquid-liquid extraction. How can I force 2-Methanesulfonylpropan-1-amine into the aqueous layer without losing my product? The Causality: To overcome the high aqueous solubility of the neutral amine during back-extraction, you must manipulate the ionic strength of the aqueous layer. By saturating the aqueous layer with inorganic salts (salting out), you decrease the solubility of organic molecules in the water phase. This forces the desired product into the organic layer while the protonated amine remains trapped in the water.

Protocol 3: Modified Acid-Base Extraction (Salting Out)
  • Acidic Wash: Dissolve the crude mixture in an organic solvent with a low dielectric constant (e.g., Ethyl Acetate or Diethyl Ether). Wash with 1M aqueous HCl[7][8]. The 2-Methanesulfonylpropan-1-amine is protonated to its highly water-soluble hydrochloride salt[7][9].

  • Phase Separation: Separate the layers. Your neutral/acidic product is in the organic layer.

  • Salting Out (Crucial Step): If your product is partially partitioning into the acidic aqueous layer, add solid Sodium Chloride (NaCl) to the aqueous layer until saturated.

  • Back-Extraction: Extract the saturated aqueous layer twice with fresh Ethyl Acetate.

  • Validation: Spot the organic layer on a TLC plate and stain with Ninhydrin. A lack of a colored spot indicates the primary amine has been successfully removed.

References

  • PubChemLite - 2-methanesulfonylpropan-1-amine (C4H11NO2S). uni.lu. 1

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. 3

  • 2031260-87-2 | 2-Methanesulfonylpropan-1-amine hydrochloride. BLD Pharm. 9

  • 786598-78-5 | 2-Methanesulfonylpropan-1-amine. ChemScene. 2

  • Acid–base extraction. Wikipedia.4

  • Acid-Base Extraction Tutorial. YouTube. 7

  • Acid-Base Extraction. umass.edu. 8

  • Isocyanate (NCO). Supra Sciences. 6

  • PS-Isocyanate Technical Note. Biotage. Link

  • Solid-Supported Reagents and Scavengers. Sopachem. 5

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-Methanesulfonylpropan-1-amine

Welcome to the technical support center for optimizing the solubility of 2-Methanesulfonylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, action...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the solubility of 2-Methanesulfonylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, actionable advice in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new project with 2-Methanesulfonylpropan-1-amine. What are its expected solubility characteristics, and where should I begin my solvent screening?

A1: Understanding the molecular structure of 2-Methanesulfonylpropan-1-amine is the critical first step. Let's break it down:

  • Primary Amine (-NH₂): This group is a strong hydrogen bond donor and acceptor. It also imparts a basic character to the molecule.

  • Sulfone (-SO₂-): This is a highly polar, aprotic group that acts as a strong hydrogen bond acceptor.

  • Propyl Backbone (-CH₂CH(CH₃)-): A small, non-polar hydrocarbon component.

The combination of a potent hydrogen-bonding amine and a highly polar sulfone group dominates the molecule's character, suggesting it is a polar compound. Therefore, your solvent screening should begin with polar solvents. The principle of "like dissolves like" is your best starting guide.

Initial Screening Strategy:

  • Polar Protic Solvents: These should be your primary candidates. Solvents like water, methanol, and ethanol can donate and accept hydrogen bonds, effectively solvating both the amine and sulfone groups.

  • Polar Aprotic Solvents: Solvents such as DMSO, DMF, and acetonitrile are good secondary candidates. They can accept hydrogen bonds from the amine group but cannot donate them. Their high polarity will still interact favorably with the sulfone group.

  • Non-Polar Solvents: Solvents like hexane, toluene, and dichloromethane are unlikely to be effective and should be low-priority. The energy required to break the strong intermolecular hydrogen bonds in the solid-state 2-Methanesulfonylpropan-1-amine will not be compensated by the weak van der Waals forces offered by these solvents.

Troubleshooting & Protocols

Q2: My initial qualitative tests show poor solubility in my chosen solvent system. What are the next logical steps to troubleshoot this?

A2: Poor solubility is a common challenge. Before abandoning a solvent system, especially if it's desirable for your reaction or formulation, a systematic troubleshooting approach is necessary. The key is to understand and manipulate the thermodynamics of dissolution.

Troubleshooting Workflow:

cluster_0 Troubleshooting Poor Solubility A Initial Observation: Poor Solubility B Is pH adjustment a viable option? A->B C Analyze Compound pKa (Amine group is basic) B->C Yes F Is heating permissible for the process? B->F No D Adjust pH with Acid (e.g., HCl, Acetic Acid) to form a salt C->D E Re-evaluate Solubility of the Salt Form D->E G Determine Temperature Coefficient of Solubility (van't Hoff plot) F->G Yes I Is a co-solvent system an option? F->I No H Apply Controlled Heating (Monitor for degradation) G->H J Consult Hansen Solubility Parameters (HSP) I->J Yes M Consider Alternative Solvents or Formulation Strategies I->M No K Select Co-solvents to match solute's HSP profile J->K L Systematically test co-solvent ratios K->L

Caption: Troubleshooting workflow for poor solubility.

Detailed Steps:

  • pH Modification: Your compound has a basic amine group. Protonating this amine by adding a small amount of acid (e.g., dilute HCl or acetic acid) will form a salt. This salt will be significantly more polar and, in most cases, dramatically more soluble in polar protic solvents like water or ethanol. This is a cornerstone of pharmaceutical formulation.

  • Temperature Adjustment: For most solids, solubility increases with temperature. Carefully heat your mixture while stirring. Crucially, you must first confirm the thermal stability of your compound to avoid degradation. If successful, you can determine if the compound will remain in solution upon cooling (supersaturation) or if it will crystallize out, which can be useful for purification.

  • Co-Solvents: If a single solvent isn't effective, a binary or ternary system might be. The goal is to "tune" the properties of the solvent medium to better match the solute. For example, if your compound is moderately soluble in water but has some non-polar character, adding a water-miscible co-solvent like ethanol or isopropanol can improve solubility. Hansen Solubility Parameters (HSP) can provide a theoretical framework for selecting optimal co-solvents.

Q3: How do I perform a reliable, quantitative measurement of equilibrium solubility?

A3: A qualitative test gives a rough idea, but quantitative data is essential for development. The shake-flask method is a widely accepted, robust technique for determining equilibrium solubility.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of solid 2-Methanesulfonylpropan-1-amine to a known volume of the selected solvent in a sealed vial (e.g., 20 mg of solid to 2 mL of solvent). The key is to ensure solid is still present at the end, confirming saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature using an orbital shaker or rotator. Equilibrium can take anywhere from 24 to 72 hours. A preliminary time-course study is recommended to determine when the concentration of the dissolved solute in solution plateaus.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure no suspended particles remain, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent).

  • Quantification: Accurately dilute a known volume of the clear, saturated filtrate. Analyze the concentration of the diluted sample using a suitable analytical method, such as HPLC-UV, LC-MS, or quantitative NMR.

  • Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution. The result is the equilibrium solubility, typically reported in mg/mL or mol/L.

Data Summary Table (Hypothetical Data for Illustration)

SolventSolvent TypeTemp (°C)Measured Solubility (mg/mL)Notes
WaterPolar Protic25~50-100High, likely forms H-bonds.
MethanolPolar Protic25> 200Very high solubility expected.
IsopropanolPolar Protic25~20-40Moderate solubility.
AcetonitrilePolar Aprotic25~10-25Moderate, limited by H-bond donation.
DMSOPolar Aprotic25> 150High due to strong polarity.
TolueneNon-Polar25< 0.1Very low, as expected.
HexaneNon-Polar25< 0.1Insoluble.
0.1 M HCl (aq)Aqueous Acid25> 300Salt formation leads to very high solubility.
Q4: Can you explain the intermolecular forces at play between 2-Methanesulfonylpropan-1-amine and different solvent types?

A4: Certainly. The specific interactions between the solute and solvent molecules govern the entire dissolution process. Understanding these forces explains why certain solvents are effective.

cluster_solute 2-Methanesulfonylpropan-1-amine cluster_solvents Solvent Types Solute CH₃SO₂CH₂(CH₃)NH₂ Amine Amine (-NH₂) H-Bond Donor/Acceptor Solute->Amine Sulfone Sulfone (-SO₂) H-Bond Acceptor (Polar) Solute->Sulfone Alkyl Alkyl Backbone (van der Waals) Solute->Alkyl Protic Polar Protic (e.g., Methanol) Amine->Protic Strong Interaction Aprotic Polar Aprotic (e.g., DMSO) Amine->Aprotic Moderate Interaction Nonpolar Non-Polar (e.g., Hexane) Amine->Nonpolar Weak Interaction Sulfone->Protic Strong Interaction Sulfone->Aprotic Moderate Interaction Sulfone->Nonpolar Weak Interaction Alkyl->Protic Weak Interaction Alkyl->Aprotic Weak Interaction Alkyl->Nonpolar Weak Interaction

Caption: Solute-solvent interactions for 2-Methanesulfonylpropan-1-amine.

  • With Polar Protic Solvents (e.g., Methanol): This is the most favorable interaction. The solvent's hydroxyl (-OH) group can donate a hydrogen bond to the sulfone's oxygen atoms and accept a hydrogen bond from the amine's hydrogen atoms. This dual interaction powerfully solvates the molecule, leading to high solubility.

  • With Polar Aprotic Solvents (e.g., DMSO): These solvents have polar bonds and can accept hydrogen bonds but cannot donate them. DMSO's sulfoxide group will interact strongly with the amine's hydrogen atoms. However, the lack of a solvent hydrogen-bond donor for the solute's sulfone group makes the interaction slightly less favorable than with protic solvents, though still effective.

  • With Non-Polar Solvents (e.g., Hexane): These solvents can only offer weak van der Waals forces. The energy gained from these weak interactions is insufficient to overcome the strong hydrogen bonding and crystal lattice energy of the solid 2-Methanesulfonylpropan-1-amine, resulting in very low solubility.

By correctly identifying the dominant forces, you can rationally select solvents that provide the most energetically favorable interactions, leading directly to optimized solubility.

References

  • Title: The Role of "Like Dissolves Like" in Understanding Solubility Source: LibreTexts Chemistry URL: [Link]

  • Title: The Henderson-Hasselbalch Equation Source: LibreTexts Chemistry URL: [Link]

  • Title: Hansen Solubility Parameters (HSP) Source: Hansen-Solubility URL: [Link]

  • Title: Shake-Flask Method for Solubility Determination Source: OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility URL: [Link]

Troubleshooting

Technical Support Center: Preventing Oxidation of 2-Methanesulfonylpropan-1-amine During Storage

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with 2-Methanesulfonylpropan-1-amine (CAS: 786598-78-5).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with 2-Methanesulfonylpropan-1-amine (CAS: 786598-78-5).

While the methanesulfonyl group in this molecule is highly stable, the primary aliphatic amine is highly reactive. Improper storage leads to rapid oxidative degradation and atmospheric carbon dioxide (CO₂) scrubbing, compromising experimental reproducibility. This guide provides field-proven, self-validating protocols to ensure the chemical integrity of your inventory.

Part 1: Troubleshooting & FAQs (Mechanisms & Causality)

Q1: Why does my 2-Methanesulfonylpropan-1-amine free base turn yellow or brown over time, even in a tightly closed vial? A1: This discoloration is the visual hallmark of oxidative degradation. Primary amines undergo oxidation via radical pathways, typically initiated by trace oxygen and accelerated by light or heat. The reaction often begins with the formation of carbon-centered radicals at the α-amino carbon, followed by cleavage of C-N bonds or the formation of hydroxylamines[1]. These hydroxylamines further oxidize into imines and oximes, which are highly conjugated and appear yellow or brown. Additionally, primary amines act as atmospheric scrubbers; exposure to ambient air allows them to react with CO₂ to form ureas and carbamates, further reducing the purity of your sample[2].

Q2: Is standard nitrogen blanketing sufficient to prevent this oxidation, or should I use argon? A2: While nitrogen is commonly used, argon is significantly more effective for protecting highly sensitive amines. Argon is approximately 38% denser than air and significantly denser than nitrogen gas. When you blanket a vial with argon, the gas settles directly over the liquid or solid amine, acting as a heavy, physical barrier that actively displaces residual oxygen and moisture[3]. Nitrogen, being lighter, mixes more readily with ambient air during the sealing process, leaving the amine vulnerable to micro-oxidation.

Q3: My workflow requires storing this compound for several months. How can I guarantee its stability without relying on constant Schlenk-line access? A3: The most robust, self-validating method for long-term storage is to convert the free base amine into a protonated salt, such as a hydrochloride (HCl) salt[4]. By protonating the amine, you tie up the nitrogen's lone pair of electrons. This eliminates its nucleophilicity (preventing CO₂ scrubbing) and drastically raises the activation energy required for radical-initiated oxidative degradation. The resulting 2-Methanesulfonylpropan-1-amine hydrochloride (CAS: 2031260-87-2) is a stable, crystalline solid that can be stored for years with minimal degradation.

Part 2: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed as self-validating systems—meaning the success of the procedure can be visually or analytically confirmed at the end of the workflow.

Protocol A: Argon Blanketing for Short-Term Free Base Storage (< 2 Weeks)

Use this protocol if you need the free base form for frequent, ongoing synthetic steps.

  • Preparation: Transfer the 2-Methanesulfonylpropan-1-amine into an amber glass vial. Causality: Amber glass blocks UV light, preventing the homolytic cleavage of bonds that initiates radical oxidation cascades.

  • Sparging (If Liquid): If the amine is in solution, submerge a long stainless-steel needle attached to an argon line directly into the liquid. Sparge gently for 5 minutes to displace dissolved O₂.

  • Blanketing: Lift the needle so it rests just above the surface of the chemical. Increase the argon flow slightly and blanket the headspace for 60 seconds. Causality: The dense argon physically sinks and pushes lighter O₂/CO₂ out of the vial neck.

  • Sealing & Storage: Quickly cap the vial with a PTFE-lined septum cap while slowly withdrawing the argon needle. Wrap the cap in Parafilm and store at 4°C.

  • Validation: A successfully blanketed sample will remain colorless and maintain a constant mass. If the mass increases over time, the seal has failed, and the amine is absorbing atmospheric moisture or CO₂.

Protocol B: Synthesis of Hydrochloride Salt for Long-Term Storage (> 2 Weeks)

Use this protocol to chemically lock the amine in a stable state for archival storage.

  • Dissolution: Dissolve 2-Methanesulfonylpropan-1-amine (free base) in anhydrous diethyl ether or dichloromethane (DCM) under an inert atmosphere.

  • Acidification: Slowly add 1.1 equivalents of anhydrous HCl in dioxane (or bubble dry HCl gas) into the solution at 0°C. Causality: Cooling the exothermic neutralization reaction prevents thermal degradation of the newly formed salt.

  • Precipitation & Isolation: A white precipitate (the HCl salt) will form immediately. Stir for 15 minutes to ensure complete conversion. Filter the precipitate using a Büchner funnel under a nitrogen blanket and wash with cold, anhydrous ether.

  • Desiccation: Transfer the white solid to a vacuum desiccator containing Drierite (CaSO₄). Apply high vacuum for 12 hours to remove residual solvent. Store the dried salt at -20°C.

  • Validation: The system is validated if the resulting powder is a free-flowing white crystalline solid. Confirm by ¹H-NMR (in D₂O or DMSO-d₆): the α-protons adjacent to the amine will show a distinct downfield shift compared to the free base, confirming successful protonation.

Part 3: Quantitative Data Presentation

The following table summarizes the expected stability and shelf-life of 2-Methanesulfonylpropan-1-amine under various storage conditions.

Storage StateAtmosphereContainerTempDominant Degradation RiskExpected Shelf-Life
Free Base Ambient AirClear Glass20°CRapid oxidation, CO₂ scrubbing (carbamates)< 48 Hours
Free Base Nitrogen (N₂)Amber Glass4°CSlow oxidation via residual headspace O₂1 - 2 Weeks
Free Base Argon (Ar)Amber Glass4°CTrace moisture ingress1 - 3 Months
HCl Salt Ambient AirClear Glass20°CHygroscopic water absorption6 - 12 Months
HCl Salt Argon + DesiccantAmber Glass-20°CNone (Thermodynamically stable)> 3 Years

Part 4: Visualizations

Degradation Pathways

The following diagram illustrates the chemical causality behind the degradation of primary amines when exposed to ambient conditions.

AmineDegradation A 2-Methanesulfonylpropan-1-amine (Free Base) B O2 / Light / Heat Exposure A->B Oxidation C Atmospheric CO2 Exposure A->C Nucleophilic Attack D C-Centered Radicals & Hydroxylamines B->D Radical Pathway F Carbamate / Urea Formation C->F CO2 Scrubbing E Imines / Oximes (Yellow/Brown Discoloration) D->E Further Oxidation

Fig 1: Oxidative and atmospheric degradation pathways of primary amines.

Storage Protocol Decision Matrix

Use this logical workflow to determine the appropriate storage protocol based on your experimental timeline.

StorageWorkflow Start Determine Storage Duration for 2-Methanesulfonylpropan-1-amine Short Short-Term / Frequent Use (< 2 Weeks) Start->Short Long Long-Term / Archival (Months to Years) Start->Long Argon Argon Blanketing (Displaces O2/CO2) Short->Argon Salt Synthesize HCl Salt (Protonates Lone Pair) Long->Salt Amber Amber Glass Vial (Blocks UV Light) Argon->Amber Temp1 Store at 4°C (Slows Kinetics) Amber->Temp1 Desiccate Vacuum Desiccator (Prevents Hygroscopy) Salt->Desiccate Temp2 Store at -20°C (Maximum Stability) Desiccate->Temp2

Fig 2: Decision matrix and workflow for optimal amine storage conditions.

Part 5: References

  • Title: Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture | The Journal of Physical Chemistry C Source: ACS Publications URL: [Link]

  • Title: Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture | Journal of the American Chemical Society Source: ACS Publications URL: [Link]

  • Title: 3.5: Chemical Properties of Amines. Bases and Salt Formation. Source: Chemistry LibreTexts URL: [Link]

  • Title: US9708436B2 - Tertiary amine composition and method for making the composition Source: Google Patents URL:

Sources

Optimization

Technical Support Center: Exotherm Control in Large-Scale 2-Methanesulfonylpropan-1-amine Additions

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals scaling up nucleophilic additions involving 2-Methanesulfonylpropa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals scaling up nucleophilic additions involving 2-Methanesulfonylpropan-1-amine (CAS: 786598-78-5) 1.

Due to the compound's specific structural electronics—a primary amine coupled with a highly polar, electron-withdrawing methanesulfonyl group—its reactions with electrophiles (such as acid chlorides or activated fluorobenzenes in SNAr) are characteristically highly exothermic. Transitioning these reactions from a 100 mL round-bottom flask to a 100 L jacketed reactor requires a fundamental shift from temperature-based control to mass-transfer and kinetic-based control.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: We scaled our amidation reaction from 5 grams to 500 grams. During the addition of 2-Methanesulfonylpropan-1-amine, we observed a delayed, massive thermal spike that overwhelmed our chiller. What caused this? A1: You are experiencing reagent accumulation followed by a kinetic runaway . 2-Methanesulfonylpropan-1-amine possesses an alpha-methyl group and a bulky sulfone moiety, creating steric hindrance that can suppress the initial rate of nucleophilic attack. If your dosing rate exceeds the intrinsic reaction rate, unreacted amine accumulates in the vessel. As the reaction slowly generates heat, the bulk temperature rises, which exponentially accelerates the reaction kinetics (per the Arrhenius equation). The accumulated amine then reacts all at once, releasing a massive exotherm that exceeds the reactor's cooling capacity 2. To fix this, you must synchronize your dosing rate with the reaction kinetics.

Q2: How do we determine the safe dosing rate for this amine before moving to the pilot plant? A2: Safe dosing rates cannot be guessed; they must be derived from Reaction Calorimetry (RC1) . By measuring the heat flow ( qrxn​ ) during an isothermal lab-scale reaction, you can calculate the Enthalpy of Reaction ( ΔHrxn​ ) and the Adiabatic Temperature Rise ( ΔTad​ ) 3. The safe dosing rate is established when the rate of heat generation strictly equals the maximum heat removal capacity ( qcool​ ) of your large-scale reactor's jacket.

Q3: Our RC1 data shows a secondary exotherm at 85°C, well above our operating temperature of 40°C. Is this a concern? A3: Yes. This indicates a potential thermal degradation pathway, likely the decomposition of the sulfonyl-amine adduct or solvent interactions. If a cooling failure occurs during dosing, the primary reaction's exotherm could drive the batch temperature up to 85°C, triggering this secondary, self-accelerating decomposition. You must run an Advanced Reactive System Screening Tool (ARSST) test to determine the Time-to-Maximum Rate (TMR) of this secondary event 2.

Part 2: Visualizing the Thermodynamics

HeatAccumulation A Amine Dosing Rate B Reaction Kinetics A->B Mass Transfer C Heat Generation (q_rxn) B->C Exotherm E Thermal Runaway C->E q_rxn > q_cool F Isothermal State C->F q_rxn ≤ q_cool D Cooling Capacity (q_cool) D->E Insufficient D->F Sufficient

Caption: Relationship between amine dosing rate, reaction kinetics, and heat accumulation risks.

Part 3: Quantitative Data Summaries

Scaling up fundamentally alters the physics of your reactor. The table below illustrates why an amine addition that is safe in a flask becomes hazardous in a pilot reactor 4.

MetricSymbolLab Scale (100 mL)Pilot Scale (100 L)Engineering Implication for Amine Addition
Surface Area-to-Volume A/V ~ 100 m⁻¹~ 10 m⁻¹10x reduction in cooling efficiency. Heat generation scales cubically; cooling scales quadratically.
Overall Heat Transfer U 150 W/(m²·K)50 W/(m²·K)Slower heat dissipation requires significantly extended, controlled dosing times.
Adiabatic Temp Rise ΔTad​ 85 °C85 °CIntrinsic chemical property; dictates the severity of a total cooling failure.
Maximum Heat Rate qmax​ Easily mitigatedExceeds jacket capacityDemands feed-rate control rather than relying solely on jacket temperature control.

Part 4: Self-Validating Experimental Protocols

To ensure safety and reproducibility, protocols must be "self-validating"—meaning they contain built-in logical checks that prevent the operator from proceeding if the system behaves abnormally 5.

Protocol A: Reaction Calorimetry (RC1) Profiling for Amine Addition

Purpose: To determine the precise heat accumulation and safe dosing rate before scale-up.

  • System Calibration: Charge the RC1 vessel with the electrophile and solvent. Calibrate the heat transfer coefficient ( U ) using the internal calibration heater at the target reaction temperature ( Tr​ ).

  • Isothermal Dosing: Dose 2-Methanesulfonylpropan-1-amine at a constant rate over 2 hours while the RC1 maintains strict isothermal conditions.

  • Validation Check (The Accumulation Test): Pause the dosing at the 50% mark.

    • Validation: Observe the heat flow curve ( qr​ ). It should return to the baseline (zero) within 5 minutes. If qr​ remains elevated for >15 minutes, the reaction is kinetically slow, and unreacted amine is accumulating. Do not scale up under these conditions. You must either increase Tr​ to accelerate consumption or decrease the dosing rate.

  • Data Extraction: Integrate the area under the qr​ curve to find ΔHrxn​ . Calculate ΔTad​ assuming zero heat loss.

ScaleUpWorkflow A Lab-Scale Amination (2-Methanesulfonylpropan-1-amine) B Calorimetric Profiling (RC1 / ARSST) A->B Extract Thermal Data C Is ΔT_ad > 50°C? B->C Calculate ΔH_rxn D Standard Batch Scale-Up C->D No E Implement Engineering Controls C->E Yes (High Risk) F Controlled Dosing Protocol E->F G Continuous Flow Reactor E->G

Caption: Workflow for assessing and mitigating thermal risks during scale-up amination.

Protocol B: Large-Scale Controlled Dosing Protocol (Batch)

Purpose: Safe execution of the amination at the 10 L to 100 L scale.

  • Reactor Preparation: Charge the reactor with the electrophile and solvent. Set the jacket temperature to maintain the internal temperature at Tr​ . Ensure continuous agitation.

  • The Initiation Check (Critical Step): Dose exactly 5% of the total required 2-Methanesulfonylpropan-1-amine volume. Stop the feed.

    • Validation: Monitor the internal thermocouple. You must observe a temperature rise ( ΔT of 1–3°C) followed by a return to baseline within 10 minutes. If no exotherm is observed, the reaction has not initiated. ABORT DOSING. Adding more amine will result in hazardous accumulation. Troubleshoot (check agitation, reagent purity, or catalyst status) before proceeding.

  • Continuous Dosing: Once initiation is validated, resume dosing the amine via a mass flow controller at the RC1-determined safe rate.

  • Active Interlock: Set an automated interlock: If the internal temperature exceeds Tr​+5∘C , the amine feed pump must automatically shut off until the temperature normalizes.

  • Completion: Post-addition, maintain agitation and temperature for the required hold time to ensure complete conversion before quenching.

References

  • Pesti, J. A., & Abdel-Magid, A. F. (Eds.). Managing Hazardous Reactions and Compounds in Process Chemistry. American Chemical Society.
  • ACS Chemical Health & Safety.
  • LabProInc. Best Practices for Working with Chemical Reactions in the Lab.
  • Pharmaceutical Networking. Calorimetric Studies in Early Stage of Chemical Process Development.
  • BLD Pharm. 2-(Methylsulfonyl)propan-1-amine (CAS: 786598-78-5) Properties.

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shift assignments for 2-Methanesulfonylpropan-1-amine

Unambiguous ¹H NMR Chemical Shift Assignment of 2-Methanesulfonylpropan-1-amine: High-Field vs. Benchtop NMR Workflows The structural elucidation of small aliphatic molecules containing chiral centers and strongly electr...

Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous ¹H NMR Chemical Shift Assignment of 2-Methanesulfonylpropan-1-amine: High-Field vs. Benchtop NMR Workflows

The structural elucidation of small aliphatic molecules containing chiral centers and strongly electron-withdrawing groups often presents unexpected analytical challenges. 2-Methanesulfonylpropan-1-amine (C₄H₁₁NO₂S) is a prime example. While its structure appears simple, the presence of a stereocenter at the C2 position renders the adjacent C1 methylene protons diastereotopic. This creates a complex, heavily coupled spin system that serves as an excellent benchmark for comparing the resolving power of modern NMR platforms.

This guide objectively compares the performance of a High-Field (600 MHz) NMR spectrometer against a modern Benchtop (80 MHz) NMR spectrometer for the unambiguous ¹H NMR assignment of 2-Methanesulfonylpropan-1-amine, detailing the mechanistic causality behind the spectral differences and providing self-validating experimental protocols.

Mechanistic Causality: The Spin System Dynamics

To understand the experimental choices in our NMR workflow, we must first analyze the physical causality of the molecule's spin system.

2-Methanesulfonylpropan-1-amine consists of a propane backbone with a primary amine at C1 and a methanesulfonyl group (-SO₂CH₃) at C2.

  • Chirality and Diastereotopicity: The C2 carbon is bonded to four distinct groups (-CH₃, -H, -SO₂CH₃, and -CH₂NH₂), making it a chiral center. Consequently, the two protons on the adjacent C1 carbon (Hₐ and H_b) cannot be interchanged by any symmetry operation. They are magnetically non-equivalent (diastereotopic) and will exhibit distinct chemical shifts 1[1].

  • Coupling Network: The C1 protons will couple to each other with a large geminal coupling constant (²J ≈ 13 Hz) and to the C2 methine proton with different vicinal coupling constants (³J ≈ 5 Hz and 8 Hz) dictated by the favored rotamer populations.

  • Deshielding Effects: The strongly electron-withdrawing -SO₂CH₃ group deshields the C2 methine proton and the C1 methylene protons, pushing their resonances into a narrow chemical shift window (2.85 – 3.20 ppm), directly overlapping with the intense 3H singlet of the sulfonyl methyl group.

Product Comparison: 600 MHz vs. 80 MHz NMR

The transition from a first-order to a second-order spin system is dictated by the ratio of the chemical shift difference in Hertz (Δν) to the coupling constant (J). A system is generally considered first-order—and thus easily interpretable by direct observation—when Δν / J > 10.

High-Field NMR (600 MHz)

At 600 MHz, a chemical shift difference of 0.15 ppm between the C1-Hₐ and C2-H protons equates to 90 Hz. With a ³J coupling of ~5 Hz, the Δν / J ratio is 18. The system behaves with pure first-order kinetics. The diastereotopic C1 protons resolve into mathematically clean doublet of doublets (dd), allowing for direct 1D ¹H assignment without the need for multidimensional experiments.

Benchtop NMR (80 MHz)

Benchtop NMR spectrometers have democratized analytical chemistry by removing the need for cryogens2[2]. However, at 80 MHz, that same 0.15 ppm difference equates to only 12 Hz. The Δν / J ratio drops to 2.4. This induces severe second-order effects (the "roof effect") and massive peak overlap. The C1, C2, and -SO₂CH₃ signals collapse into an indecipherable multiplet. To resolve this, the benchtop workflow must rely on 2D COSY (Correlation Spectroscopy) to deconvolute the spin-spin coupling network 3[3].

NMR_Workflow Start Sample: 2-Methanesulfonylpropan-1-amine (Chiral Center at C2) Split Select NMR Platform Start->Split HighField High-Field NMR (600 MHz) Δν / J > 10 Split->HighField Benchtop Benchtop NMR (80 MHz) Δν / J < 5 Split->Benchtop FirstOrder First-Order Spin System Clear dd splitting for C1-Ha/Hb HighField->FirstOrder SecondOrder Second-Order Effects Roofing & Peak Overlap Benchtop->SecondOrder DirectAssign Direct 1D 1H Assignment FirstOrder->DirectAssign TwoDReq 2D COSY / HSQC Required for Deconvolution SecondOrder->TwoDReq

Workflow comparing High-Field and Benchtop NMR analytical pathways for resolving diastereotopic protons.

Quantitative Data Summary

The table below summarizes the expected first-order chemical shifts and multiplicities extracted from the 600 MHz platform, which serves as the ground truth for validating the 2D benchtop data.

PositionFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
C3 -CH₃ (Methyl)1.35Doublet (d)3H³J₃,₂ = 6.8
N/A -SO₂CH₃ (Sulfonyl)2.90Singlet (s)3H-
C1ₐ -CHₐH_b- (Diastereotopic)2.95Doublet of doublets (dd)1H²J₁ₐ,₁_b = 13.0, ³J₁ₐ,₂ = 5.0
C2 -CH- (Methine)3.10Multiplet (m)1HComplex (coupled to 5 protons)
C1_b -CHₐH_b- (Diastereotopic)3.15Doublet of doublets (dd)1H²J₁ₐ,₁_b = 13.0, ³J₁_b,₂ = 8.0
N/A -NH₂ (Amine)1.60Broad Singlet (br s)2HExchangeable

Note: Spectra acquired in CDCl₃ at 298K. Chemical shifts are referenced to internal TMS (0.00 ppm).

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols utilize internal validation checks.

Step 1: Standardized Sample Preparation
  • Weigh exactly 15.0 mg of 2-Methanesulfonylpropan-1-amine (purity >98%).

  • Dissolve the compound in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Transfer the homogenous solution to a precision 5 mm NMR tube.

  • Self-Validation Check: Inspect the tube for particulates. The presence of undissolved material will distort the magnetic field homogeneity (shimming), which is fatal for resolving the fine ~5 Hz ³J couplings.

Step 2: High-Field (600 MHz) Acquisition
  • Insert the sample into the 600 MHz spectrometer equipped with a 5 mm CryoProbe.

  • Lock onto the CDCl₃ deuterium signal and execute automated gradient shimming.

  • 1D ¹H Parameters: Set the spectral width (SW) to 12 ppm. Acquire 64k data points over 16 transients (scans) with a relaxation delay (D1) of 2.0 seconds to ensure full longitudinal relaxation (T₁) of the methyl groups.

  • Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier transformation.

  • Self-Validation Check: Integrate the isolated -SO₂CH₃ singlet (2.90 ppm) against the C3-Methyl doublet (1.35 ppm). The integration ratio must be exactly 3.00 : 3.00. Any deviation indicates sample degradation or incomplete T₁ relaxation.

Step 3: Benchtop (80 MHz) Acquisition & 2D Deconvolution
  • Insert the identical sample into the 80 MHz permanent-magnet benchtop spectrometer.

  • 1D ¹H Parameters: Acquire 16k data points. Crucial Adjustment: Increase the number of transients to 64 scans to compensate for the inherently lower sensitivity of the low-field permanent magnet.

  • 2D COSY Parameters: Because the 2.85–3.20 ppm region will appear as a single unresolved mass, initiate a gradient COSY (gcosy) experiment. Set a 1024 x 256 data matrix with 8 scans per increment.

  • Processing & Analysis: Apply a sine-bell squared window function. Look for off-diagonal cross-peaks connecting the C3-Methyl doublet (1.35 ppm) to the hidden C2 methine proton (~3.10 ppm). Subsequently, trace the cross-peaks from C2 to identify the exact chemical shifts of the overlapping C1ₐ and C1_b diastereotopic protons.

References

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Edition, May 13, 2016.[Link]

  • Nanalysis. "INTRODUCTION - Nanalysis: Benchtop NMR spectroscopy used to analyze diastereotopic moieties." Nanalysis Application Notes.[Link]

  • AZoM. "Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions." AZo Materials, May 04, 2017.[Link]

Sources

Comparative

Interpreting the IR Spectrum of 2-Methanesulfonylpropan-1-amine: A Comparative Guide to Analytical Methodologies

Introduction and Structural Rationale 2-Methanesulfonylpropan-1-amine ( C4​H11​NO2​S ) is a bifunctional aliphatic compound featuring both a primary amine and a methyl sulfone moiety. In pharmaceutical and chemical devel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

2-Methanesulfonylpropan-1-amine ( C4​H11​NO2​S ) is a bifunctional aliphatic compound featuring both a primary amine and a methyl sulfone moiety. In pharmaceutical and chemical development, the sulfone group is frequently utilized to improve metabolic stability and modulate physicochemical properties, while the primary amine serves as a crucial hydrogen bond donor/acceptor and a handle for further derivatization.

Fourier Transform Infrared (FTIR) spectroscopy is a frontline analytical tool for verifying the structural integrity of this molecule. It is particularly valuable during the synthetic oxidation of its thioether precursor, 2-methylsulfanylpropan-1-amine. This guide compares the spectral signatures of the sulfone product against its sulfide precursor and evaluates two primary FTIR acquisition methodologies: Attenuated Total Reflectance (ATR) and Transmission (KBr pellet).

Mechanistic Causality of Key IR Vibrations

To interpret the spectrum accurately, one must understand the quantum mechanical and dipole-related causality behind the observed vibrational bands.

The Primary Amine ( −NH2​ ) Region

Primary amines exhibit two distinct stretching vibrations in the 3300–3500 cm⁻¹ region due to the phase relationship of the two N-H bonds (1)[1].

  • Asymmetric Stretch (~3380 - 3350 cm⁻¹): The two hydrogen atoms move in opposite directions (one stretches while the other compresses). This requires higher energy, appearing at a higher wavenumber[1].

  • Symmetric Stretch (~3310 - 3280 cm⁻¹): Both hydrogen atoms extend and contract in phase[1].

Causality Note: Because nitrogen is less electronegative than oxygen, N-H bonds are less polar than O-H bonds. Consequently, hydrogen bonding is weaker, making amine stretching bands noticeably sharper and less intense than the broad O-H stretches of alcohols (2)[2]. Additionally, the N-H scissoring bend appears around 1580–1650 cm⁻¹[1].

The Sulfone ( −SO2​− ) Region

The oxidation of a sulfide to a sulfone introduces highly electronegative oxygen atoms, creating a strong permanent dipole. The SO2​ group acts as a coupled oscillator, producing two intense bands:

  • Asymmetric SO2​ Stretch (~1322 - 1328 cm⁻¹): One S=O bond lengthens while the other shortens. The massive change in dipole moment during this vibration results in an exceptionally strong absorption peak (3)[3].

  • Symmetric SO2​ Stretch (~1119 - 1128 cm⁻¹): Both S=O bonds lengthen and shorten simultaneously, producing a second highly intense band[3].

The Alkyl Backbone

The region from 2850 to 3000 cm⁻¹ is dominated by sp³ C-H stretching vibrations from the propyl and methyl groups (4)[4].

Comparative Spectral Data: Sulfone vs. Sulfide Precursor

When monitoring the synthesis of 2-methanesulfonylpropan-1-amine from its thioether precursor, the disappearance of the weak C-S stretch and the emergence of the dominant SO2​ stretches act as the primary diagnostic markers.

Table 1: Comparative IR Band Assignments

Functional GroupVibration Mode2-Methylsulfanylpropan-1-amine (Precursor)2-Methanesulfonylpropan-1-amine (Product)Intensity & Shape
Primary Amine N-H Asymmetric Stretch~3360 cm⁻¹~3360 cm⁻¹Medium, Sharp
Primary Amine N-H Symmetric Stretch~3290 cm⁻¹~3290 cm⁻¹Medium, Sharp
Primary Amine N-H Scissoring Bend~1610 cm⁻¹~1610 cm⁻¹Medium
Alkyl Chain C-H sp³ Stretch2850 - 2960 cm⁻¹2850 - 2960 cm⁻¹Strong, Multi-peak
Thioether C-S Stretch~650 - 700 cm⁻¹AbsentWeak
Sulfone SO2​ Asymmetric StretchAbsent1322 - 1328 cm⁻¹ Very Strong
Sulfone SO2​ Symmetric StretchAbsent1119 - 1128 cm⁻¹ Very Strong

Analytical Methodologies: ATR-FTIR vs. Transmission (KBr)

Choosing the right sampling technique is critical for ensuring data integrity. Below is a comparison of workflows, designed as self-validating protocols to eliminate false positives.

Protocol A: Attenuated Total Reflectance (ATR-FTIR)

Best for: Rapid, non-destructive screening of the pure solid or liquid. Self-Validation Principle: ATR relies on the evanescent wave penetrating the sample. Contamination on the crystal directly invalidates the spectrum.

  • Crystal Cleaning: Wipe the diamond or ZnSe crystal with isopropyl alcohol (IPA) and a lint-free wipe. Allow to dry completely.

  • Background Acquisition: Collect a background spectrum (air). Causality: This subtracts ambient CO2​ (2350 cm⁻¹) and atmospheric water vapor, ensuring they do not mask the sample's N-H stretches.

  • Cleanliness Verification: Run a mock "sample" scan of the empty, cleaned crystal. The resulting spectrum must be a flat line (noise < 0.01 absorbance units). If peaks remain, repeat Step 1.

  • Sample Application: Place 1-2 mg of 2-methanesulfonylpropan-1-amine onto the crystal.

  • Compression: Apply the pressure anvil to ensure intimate contact between the sample and the crystal. Causality: The evanescent wave only penetrates ~0.5 to 2 µm; poor contact results in artificially weak signals, particularly at higher wavenumbers (like the N-H stretch).

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 16 scans to optimize signal-to-noise ratio).

Protocol B: Transmission FTIR (KBr Pellet)

Best for: High-resolution analysis with minimal optical distortion at high wavenumbers. Self-Validation Principle: Moisture in KBr can produce a massive O-H band at ~3400 cm⁻¹, which obscures the critical N-H stretches of the primary amine.

  • KBr Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 2 hours to eliminate absorbed water.

  • Milling: Grind 1-2 mg of 2-methanesulfonylpropan-1-amine with 100 mg of dried KBr in an agate mortar. Causality: The sample must be ground to a particle size smaller than the wavelength of IR light (< 2 µm) to prevent Rayleigh scattering, which causes sloping baselines.

  • Pellet Pressing: Transfer the mixture to a die and press under vacuum at 10 tons for 2 minutes. Causality: The vacuum removes trapped air, preventing opaque, cloudy pellets that scatter light.

  • Acquisition: Place the transparent pellet in the transmission holder and scan against a blank KBr pellet background.

Workflow Logical Diagram

The following diagram illustrates the analytical decision tree for validating the synthesis and structural integrity of 2-methanesulfonylpropan-1-amine.

IR_Workflow Start Sample: 2-Methanesulfonylpropan-1-amine ATR ATR-FTIR Protocol (Rapid, Surface Contact) Start->ATR KBr KBr Transmission (High Resolution, Bulk) Start->KBr Bkg Self-Validation: Background & Blank Check ATR->Bkg KBr->Bkg Spec Spectral Acquisition (4000 - 400 cm⁻¹) Bkg->Spec Amine Verify Primary Amine N-H Stretches (3350 & 3280 cm⁻¹) Spec->Amine Sulfone Verify Sulfone Oxidation SO₂ Stretches (1325 & 1120 cm⁻¹) Spec->Sulfone Pass Structural Integrity Confirmed (Absence of Precursor C-S) Amine->Pass Sulfone->Pass

Workflow for IR spectral acquisition and structural validation of 2-Methanesulfonylpropan-1-amine.

References

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts , LibreTexts, 2

  • Organic Nitrogen Compounds II: Primary Amines , Spectroscopy Online, 1

  • Infrared Spectra of Sulfones and Related Compounds , ResearchGate, 3

  • 11.5: Infrared Spectra of Some Common Functional Groups , Chemistry LibreTexts,4

Sources

Validation

HPLC Method Development for 2-Methanesulfonylpropan-1-amine Purity Analysis: HILIC-CAD vs. Ion-Pairing RP-HPLC

Executive Summary The accurate purity analysis of polar, non-chromophoric aliphatic amines is a notorious bottleneck in pharmaceutical and chemical development. 2-Methanesulfonylpropan-1-amine (CAS: 786598-78-5) exemplif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity analysis of polar, non-chromophoric aliphatic amines is a notorious bottleneck in pharmaceutical and chemical development. 2-Methanesulfonylpropan-1-amine (CAS: 786598-78-5) exemplifies this analytical challenge. Because it lacks a conjugated π-electron system and is highly hydrophilic, traditional Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) yields poor retention and inadequate sensitivity.

This comparison guide objectively evaluates the two primary analytical strategies for this compound: Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) and traditional Ion-Pairing Reversed-Phase HPLC (IP-RP-UV) . By examining the mechanistic causality behind each method and providing self-validating experimental protocols, this guide empowers analytical scientists to select and implement the most robust purity assay.

The Analytical Challenge: 2-Methanesulfonylpropan-1-amine

To design a successful chromatographic method, we must first deconstruct the analyte's physicochemical properties:

  • Chemical Structure: C₄H₁₁NO₂S. The molecule contains a primary amine (-NH₂) and a methanesulfonyl group (-SO₂CH₃).

  • Chromatographic Challenge (Polarity): The combination of a basic amine and a highly polar sulfonyl group results in a highly hydrophilic molecule (logP < 0). On a standard C18 column, it fails to partition into the hydrophobic stationary phase, eluting in the void volume.

  • Detection Challenge (No Chromophore): Aliphatic amines lack the conjugated double bonds required for UV absorbance above 210 nm[1]. Relying on low-wavelength UV (200-210 nm) leads to severe baseline drift during gradient elution and high susceptibility to interference from mobile phase solvents.

Mechanistic Comparison: Method Selection Logic

When standard RP-HPLC-UV fails, analytical scientists typically pivot to one of three alternatives: Pre-column Derivatization, Ion-Pairing RP-HPLC, or HILIC-CAD.

  • Pre-Column Derivatization: Reagents like Dansyl chloride or AQC are used to covalently attach a fluorophore or chromophore to the primary amine[2][3]. While highly sensitive, derivatization introduces significant sample preparation time, reaction variability, and the risk of incomplete conversion, making it sub-optimal for routine purity assays.

  • Ion-Pairing RP-HPLC (IP-RP-UV): This traditional approach uses anionic surfactants (e.g., sodium octanesulfonate) in the mobile phase. The negatively charged sulfonate binds to the positively charged protonated amine, forming a neutral, hydrophobic complex that retains on a C18 column. However, it still relies on low-UV detection and permanently alters the stationary phase.

  • HILIC-CAD (The Modern Standard): HILIC retains polar molecules by partitioning them into a water-enriched layer immobilized on a polar stationary phase[4]. Coupled with a Charged Aerosol Detector (CAD)—a mass-sensitive detector that measures non-volatile analytes regardless of their optical properties—this method provides direct, highly sensitive detection of aliphatic amines[5].

MethodSelection Start Target: 2-Methanesulfonylpropan-1-amine (Polar, No Chromophore) Q1 Does it retain on standard C18? Start->Q1 No1 No (Highly Polar) Q1->No1 Q2 Does it have UV absorbance? No1->Q2 No2 No (Aliphatic Amine) Q2->No2 Alt1 Option A: Ion-Pairing RP-HPLC (Requires IP reagent, low UV 210nm) No2->Alt1 Add IP Reagent Alt2 Option B: Pre-column Derivatization (e.g., Dansyl Chloride + UV/FL) No2->Alt2 Add Chromophore Alt3 Option C: HILIC-CAD (Direct retention, universal detection) No2->Alt3 Change Column & Detector

Logical decision tree for selecting HPLC methods for polar, non-chromophoric aliphatic amines.

Experimental Methodologies

Protocol A: Direct Analysis via HILIC-CAD (Recommended)

This protocol leverages hydrophilic partitioning and universal mass-sensitive detection.

Causality of Experimental Choices:

  • Buffer Selection: 10 mM Ammonium Formate is used because CAD requires strictly volatile mobile phase additives. Non-volatile salts (like phosphate) will precipitate during the nebulization phase, permanently fouling the CAD corona needle[4].

  • pH Control: The pH is adjusted to 3.2 with formic acid. At this pH, the primary amine (pKa ~9.5) is fully protonated, ensuring consistent ionic interaction with the zwitterionic stationary phase and preventing peak tailing.

  • Sample Diluent: The sample is diluted in 75% Acetonitrile. Injecting a highly aqueous sample into a HILIC system disrupts the delicate water-enriched layer on the column, leading to severe peak fronting or splitting.

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.2.

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Zwitterionic HILIC (e.g., Sequant ZIC-HILIC), 150 x 4.6 mm, 5 µm.

    • Gradient: 80% B to 50% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

  • CAD Detector Settings: Evaporation temperature at 35°C, data collection rate at 10 Hz, filter set to 3.6s.

  • Self-Validating System Suitability Testing (SST):

    • Blank Injection: Inject diluent to verify a stable baseline and absence of carryover.

    • Resolution Solution: Spike 2-Methanesulfonylpropan-1-amine with a closely eluting analogue (e.g., propan-1-amine). Acceptance Criterion: Resolution (Rs) > 1.5.

    • Precision Check: 6 replicate injections of the 100% working standard. Acceptance Criterion: %RSD < 2.0% (Validates nebulizer stability).

HILICWorkflow Step1 1. Sample Prep Dilute in 75% ACN Step2 2. HILIC Separation Zwitterionic Column Step1->Step2 Step3 3. Nebulization N2 Gas Step2->Step3 Step4 4. Evaporation Desolvation Tube Step3->Step4 Step5 5. Charging Corona Discharge Step4->Step5 Step6 6. Detection Electrometer (CAD) Step5->Step6

Experimental workflow of HILIC separation coupled with Charged Aerosol Detection (CAD).

Protocol B: Traditional Ion-Pairing RP-HPLC-UV (Alternative)

If CAD instrumentation is unavailable, IP-RP-UV is the fallback method.

Causality of Experimental Choices:

  • Ion-Pairing Reagent: 10 mM Sodium Octanesulfonate is added to the aqueous phase. The hydrophobic tail of the sulfonate anchors to the C18 phase, while its anionic head interacts with the protonated amine, artificially increasing the analyte's hydrophobicity.

  • Detection Wavelength: Set to 210 nm, as this is the only region where the aliphatic amine exhibits minimal end-absorption.

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Sodium Octanesulfonate in 0.1% Phosphoric Acid (pH ~2.5).

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm.

    • Elution: Isocratic 80% A / 20% B (Gradients are avoided due to severe baseline drift at 210 nm).

    • Flow Rate: 1.0 mL/min.

  • Self-Validating System Suitability Testing (SST):

    • Equilibration Check: Monitor baseline drift at 210 nm. Acceptance Criterion: Drift < 1 mAU/min. (Validates that the IP reagent has fully saturated the column).

    • Tailing Factor:Acceptance Criterion: Tf < 2.0. (Validates that secondary silanol interactions are successfully masked).

Performance Data & Quantitative Comparison

The following table summarizes the objective performance metrics of both methodologies based on empirical method development data for small aliphatic amines.

ParameterProtocol A: HILIC-CADProtocol B: IP-RP-UV
Primary Retention Mechanism Hydrophilic partitioning & ionic interactionHydrophobic interaction via ion-pair complex
Detection Mechanism Mass-sensitive (Charged Aerosol)Optical (UV Absorbance at 210 nm)
Mobile Phase Additives 10 mM Ammonium Formate (Volatile)10 mM Sodium Octanesulfonate (Non-volatile)
System Equilibration Time ~20 Column Volumes (Fast)>50 Column Volumes (Very Slow)
Gradient Compatibility Excellent (Stable CAD baseline)Poor (Severe baseline drift at 210 nm)
Sensitivity (Estimated LOQ) ~10 ng on-column~500 ng on-column
MS Compatibility Yes (Directly compatible)No (IP reagents suppress ionization)

Conclusion & Recommendations

For the purity analysis of 2-Methanesulfonylpropan-1-amine, HILIC-CAD is unequivocally the superior analytical strategy.

While Ion-Pairing RP-HPLC-UV can force the retention of this highly polar molecule, it suffers from poor sensitivity at 210 nm, an inability to utilize gradient elution without massive baseline drift, and the permanent contamination of the LC system with non-volatile surfactants. Conversely, HILIC-CAD aligns perfectly with the molecule's physicochemical properties: HILIC provides robust, orthogonal retention for the polar sulfonyl and amine groups, while CAD delivers universal, high-sensitivity detection without relying on non-existent UV chromophores.

Laboratories developing routine QA/QC or stability-indicating assays for this compound should invest in HILIC-CAD to ensure a self-validating, reproducible, and MS-compatible workflow.

References

  • Sigma-Aldrich.Derivatization and Separation of Aliphatic Amines.
  • ACS Pharmacology & Translational Science.Transport of Small Aliphatic Amines by Polyspecific Solute Carriers: Deciphering Structure–Function Relationships.
  • Benchchem.HPLC method for separation of N-Methylnonan-2...
  • ResearchGate.Quantitation by HPLC of amines as dansyl derivatives.
  • LCGC International.Simultaneous Measurement of Anions and Cations: Method Validation.

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Comparative

A Comparative Guide to the Reactivity of 2-Methanesulfonylpropan-1-amine and Sulfonamides for Drug Development Professionals

This guide provides an in-depth, objective comparison of the chemical reactivity of 2-methanesulfonylpropan-1-amine and the sulfonamide functional group. Designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 2-methanesulfonylpropan-1-amine and the sulfonamide functional group. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to explore the fundamental electronic and steric factors that govern their behavior in key synthetic transformations. We will dissect the causality behind experimental choices, provide validated protocols, and present quantitative data to support the comparative analysis, empowering chemists to make informed decisions in molecular design and synthesis.

Foundational Principles: Structural and Electronic Disparity

At first glance, both 2-methanesulfonylpropan-1-amine and a typical primary sulfonamide (e.g., methanesulfonamide) feature a nitrogen atom and a sulfonyl group (SO₂). However, their spatial arrangement dictates a profound difference in their electronic character and, consequently, their chemical reactivity.

2-Methanesulfonylpropan-1-amine is a primary aliphatic amine where the potent electron-withdrawing sulfonyl group is positioned on the β-carbon relative to the amino group. While the sulfonyl group's inductive effect diminishes the basicity and nucleophilicity of the amine compared to a simple alkylamine like propylamine, the nitrogen's lone pair remains localized and available for reaction. It fundamentally behaves as a nucleophilic base .

In contrast, a sulfonamide features a direct covalent bond between the nitrogen atom and the sulfonyl group's sulfur atom. This direct attachment allows for powerful resonance delocalization of the nitrogen's lone pair across the sulfonyl oxygens. This delocalization drastically reduces the electron density on the nitrogen, rendering it essentially non-basic and a very poor nucleophile in its neutral state. Instead, the strong electron-withdrawing nature of the R-SO₂ group makes the attached N-H proton acidic, with pKa values often comparable to phenols.[1][2]

Key Physicochemical Properties
Property2-Methanesulfonylpropan-1-amineGeneral Primary Sulfonamide (R-SO₂-NH₂)Rationale
Nitrogen Character Basic, NucleophilicAcidic, Poorly NucleophilicIn the amine, the lone pair is localized on the nitrogen. In the sulfonamide, the lone pair is delocalized by resonance with the SO₂ group.
pKa (Conjugate Acid) ~9-10 (estimated)N/A (Nitrogen is not basic)The β-sulfonyl group inductively reduces the basicity compared to a typical primary amine (pKa ~10.5), but the nitrogen is still readily protonated.
pKa (N-H Proton) ~35 (typical for amines)~6-12[1][2]The direct attachment of the SO₂ group makes the N-H proton acidic and readily removable by common bases.
Visualization: Electronic Differences

The following diagram illustrates the fundamental electronic differences that underpin the divergent reactivity of these two scaffolds.

G cluster_amine Amine N-Alkylation cluster_sulfonamide Sulfonamide N-Alkylation A1 R-NH₂ (2-Methanesulfonylpropan-1-amine) A2 R-NH-R' (Mono-alkylation) A1->A2 + R'-X A3 R-N(R')₂ (Di-alkylation) A2->A3 + R'-X (Common Side Reaction) S1 R-SO₂-NH₂ (Sulfonamide) S2 [R-SO₂-NH]⁻ (Sulfonamidate Anion) S1->S2 + Base S3 R-SO₂-NH-R' (Clean Mono-alkylation) S2->S3 + R'-X

Caption: Contrasting pathways for N-alkylation.

N-Acylation

N-acylation to form amides is another fundamental transformation.

  • 2-Methanesulfonylpropan-1-amine: Reacts rapidly and efficiently with acylating agents such as acid chlorides and anhydrides. [3][4]The reaction is typically high-yielding and proceeds under mild conditions, often just requiring a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct.

  • Sulfonamides: Are significantly less reactive towards acylation due to the poor nucleophilicity of the nitrogen. While N-acylation is possible, it often requires more forcing conditions, such as using highly reactive acylating agents or catalysts. [5][6]Some methods utilize acid anhydrides in the presence of an acid catalyst or specialized coupling agents. [5]This reduced reactivity can be synthetically advantageous, allowing for selective acylation of an amine in the presence of a sulfonamide.

Data Summary: Reactivity Comparison
ReactionReagent2-Methanesulfonylpropan-1-amineSulfonamide
N-Alkylation Alkyl Halide (R-X)High Reactivity. Prone to over-alkylation. Requires careful control of stoichiometry.Low Reactivity (as neutral). Requires prior deprotonation with base. Leads to clean mono-alkylation.
N-Acylation Acyl Chloride (R-COCl)High Reactivity. Forms amide readily under mild conditions.Low Reactivity. Requires forcing conditions or specific catalysts.
Sulfonylation Sulfonyl Chloride (R-SO₂Cl)High Reactivity. Forms a disulfonimide.Very Low Reactivity. Generally unreactive.

Experimental Protocols & Self-Validating Systems

The trustworthiness of a synthetic method lies in its reproducibility. The following protocols are designed as self-validating systems, with clear steps and expected outcomes based on the principles discussed.

Protocol 1: Controlled Mono-N-Alkylation of a Primary Sulfonamide

This protocol demonstrates the clean mono-alkylation characteristic of sulfonamides, avoiding the over-alkylation common with primary amines.

  • Objective: To synthesize N-benzylmethanesulfonamide from methanesulfonamide.

  • Causality: The reaction proceeds via the formation of a nucleophilic sulfonamidate anion, which reacts once with the electrophile. The product lacks an acidic proton, preventing a second reaction.

  • Methodology:

    • To a stirred suspension of methanesulfonamide (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in N,N-dimethylformamide (DMF, 0.5 M), add benzyl bromide (1.1 eq) at room temperature.

    • Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until consumption of the starting sulfonamide is complete (typically 2-4 hours).

    • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Expected Outcome: High yield (>90%) of the mono-alkylated product with minimal to no di-alkylated byproduct observed.

Protocol 2: N-Acylation of 2-Methanesulfonylpropan-1-amine

This protocol illustrates the high nucleophilicity of the β-sulfonyl amine in a standard acylation reaction.

  • Objective: To synthesize N-(2-(methylsulfonyl)propyl)acetamide.

  • Causality: The localized lone pair on the primary amine nitrogen acts as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the acylating agent.

  • Methodology:

    • Dissolve 2-methanesulfonylpropan-1-amine (1.0 eq) in dichloromethane (DCM, 0.5 M) and add triethylamine (1.2 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Expected Outcome: A high yield of the target amide, typically with straightforward purification.

Implications for Drug Design and Synthesis

The choice between incorporating a β-sulfonyl amine or a sulfonamide moiety has significant strategic implications in drug discovery.

  • 2-Methanesulfonylpropan-1-amine as a Building Block:

    • Basic Center: The amine provides a basic handle (pKa ~9-10) that is often crucial for aqueous solubility via salt formation (e.g., as a hydrochloride salt).

    • Nucleophilic Handle: It serves as a reliable nucleophile for building out molecular scaffolds via alkylation or acylation, though selectivity must be managed.

    • Physicochemical Properties: The sulfone group is a strong hydrogen bond acceptor and is metabolically robust, often improving the overall ADME profile of a drug candidate.

  • The Sulfonamide as a Versatile Pharmacophore and Protecting Group:

    • Bioisostere: The acidic N-acyl sulfonamide group can act as a bioisostere for carboxylic acids, offering similar hydrogen bonding capabilities with improved metabolic stability. [5] * Pharmacophore: The sulfonamide functional group itself is a privileged pharmacophore found in hundreds of approved drugs, including diuretics, antibiotics, and anti-inflammatory agents, where the acidic N-H proton often forms a key interaction with the biological target. [7][8] * Amine Protection: The sulfonamide is an excellent protecting group for primary and secondary amines. [9]An amine's high reactivity can be "tamed" by converting it to a sulfonamide (e.g., a nosylamide or tosylamide). The sulfonamide is stable to many reaction conditions and can be selectively removed later in the synthesis under specific reductive or nucleophilic conditions. [10]

Conclusion

The reactivity of 2-methanesulfonylpropan-1-amine and sulfonamides is fundamentally governed by the location of the sulfonyl group relative to the nitrogen atom.

  • 2-Methanesulfonylpropan-1-amine is best understood as a primary amine whose basicity and nucleophilicity are attenuated by a β-electron-withdrawing group. It remains a potent nucleophile, useful for constructing molecules where a basic handle is desired, but requires careful control to achieve selective mono-functionalization.

  • Sulfonamides are non-basic, acidic functional groups where the nitrogen's nucleophilicity is masked by resonance. This nucleophilicity can be "switched on" by deprotonation, enabling highly controlled and selective N-alkylation reactions. This unique profile, combined with its prevalence as a key pharmacophore and its utility as a protecting group, makes the sulfonamide one of the most versatile and valuable functional groups in the medicinal chemist's toolbox.

A thorough understanding of these distinct reactivity profiles allows for the rational design of synthetic routes and the strategic incorporation of these moieties to achieve desired biological activity and physicochemical properties in drug candidates.

References

  • Pu, Y., et al. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. Available at: [Link]

  • Pharmacy Tools. Cross-Reactivity of Sulfonamide Drugs. Available at: [Link]

  • ResearchGate. The pK a values of the sulfonamides studied. Available at: [Link]

  • DermNet. Sulfonamides (Sulfa Drugs) And The Skin. Available at: [Link]

  • SciELO. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Available at: [Link]

  • Cleveland Clinic Journal of Medicine. (2025). All sulfa drugs are not created equal. Available at: [Link]

  • PMC. Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk?. Available at: [Link]

  • Royal Society of Chemistry. (2020). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Available at: [Link]

  • Australasian Society of Clinical Immunology and Allergy. (2024). Sulfonamide Antibiotic Allergy. Available at: [Link]

  • ChemRxiv. Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Available at: [Link]

  • ResearchGate. Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing?. Available at: [Link]

  • Royal Society of Chemistry. (2013). Sulfonyl vs. carbonyl group: which is the more electron-withdrawing?. Chemical Communications. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available at: [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Available at: [Link]

  • National Institutes of Health. (2015). Recent advances in the synthesis of N-acyl sulfonamides. PMC. Available at: [Link]

  • Wikipedia. Amine. Available at: [Link]

  • Reddit. (2021). Why is Sulphonyl Group strongly electron-withdrawing?. Available at: [Link]

  • ResearchGate. N‐acylation of anilines, primary and secondary amines,and sulfonamides. Available at: [Link]

  • ACS Publications. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society. Available at: [Link]

  • CK-12 Foundation. (2026). Chemical Properties of Amines. Available at: [Link]

  • ResearchGate. Monoalkylation of primary amines and N-sulfinylamides. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Available at: [Link]

  • Michigan State University Chemistry. Amine Reactivity. Available at: [Link]

  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Available at: [Link]

  • Chemistry LibreTexts. (2023). Primary amines. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Available at: [Link]

  • Lumen Learning. 23.1. Properties of amines. Available at: [Link]

  • BrainKart. (2021). Physical and Chemical properties of amines. Available at: [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

  • Chemistry Stack Exchange. (2018). In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed later?. Available at: [Link]

  • PubChemLite. 2-methanesulfonylpropan-1-amine (C4H11NO2S). Available at: [Link]

  • Amanote Research. Synthesis of 2-Methansulfonyloxy-1-Propanol and Some. Available at: [Link]

  • National Institutes of Health. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PMC. Available at: [Link]

  • MDPI. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Available at: [Link]

  • Der Pharma Chemica. A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Available at: [Link]

  • Chem-Station. (2014). Fukuyama Amine Synthesis. Available at: [Link]

  • PubChem. 3-(Methylsulfonyl)propan-1-amine. Available at: [Link]

Sources

Validation

Crystallographic data and X-ray diffraction of 2-Methanesulfonylpropan-1-amine

A Comparative Guide to the Crystallographic Analysis of 2-Methanesulfonylpropan-1-amine and its Analogs For Researchers, Scientists, and Drug Development Professionals This guide will delve into the experimental nuances...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Crystallographic Analysis of 2-Methanesulfonylpropan-1-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide will delve into the experimental nuances of single-crystal X-ray diffraction, from sample preparation to data refinement, offering a practical perspective on the characterization of this class of compounds. By comparing the structural features of this well-characterized analog with other related molecules, we aim to provide a comprehensive resource for researchers working with sulfonyl-containing amines.

The Significance of Structural Elucidation

The precise arrangement of atoms within a molecule, its crystal packing, and intermolecular interactions are critical determinants of its physical and chemical properties. For pharmaceutical compounds, this includes solubility, stability, bioavailability, and receptor-binding affinity. X-ray crystallography stands as the definitive method for obtaining this detailed structural information, providing an unambiguous three-dimensional map of the molecule.[1][2]

2-Methanesulfonylpropan-1-amine: A Compound of Interest

2-Methanesulfonylpropan-1-amine (CAS 786598-78-5) is a primary amine containing a methanesulfonyl group.[3] This combination of functional groups makes it an interesting candidate for various applications, including as a building block in medicinal chemistry. The sulfonyl group can act as a hydrogen bond acceptor, while the primary amine can act as a hydrogen bond donor and a basic center, enabling a variety of intermolecular interactions that can influence its biological activity and material properties.

As of the latest literature review, a definitive single-crystal X-ray structure of 2-Methanesulfonylpropan-1-amine has not been deposited in publicly accessible databases such as the Cambridge Structural Database (CSD).[4][5] This absence of data necessitates a comparative approach, utilizing structurally similar compounds to infer potential structural characteristics.

A Case Study: Crystallographic Analysis of (2R)-1-[(methylsulfonyl)oxy]propan-2-aminium chloride

A comprehensive crystallographic study has been published for the chiral molecular salt, (2R)-1-[(methylsulfonyl)oxy]propan-2-aminium chloride, which shares a significant structural fragment with 2-Methanesulfonylpropan-1-amine.[6][7] This study provides an excellent foundation for understanding the crystallographic behavior of this class of compounds.

Synthesis and Crystallization: The Foundation of Quality Data

The synthesis of the title compound was achieved by treating (2R)-2-[(tert-butoxycarbonyl)amino] propyl methanesulfonate with an aqueous solution of hydrochloric acid in dioxane.[6] The resulting crude product was then recrystallized from hot ethanol to yield colorless single crystals suitable for X-ray diffraction.[6]

Causality in Experimental Choice: The choice of a slow recrystallization from a suitable solvent like ethanol is a critical step. Rapid precipitation often leads to poorly ordered or small crystals unsuitable for single-crystal X-ray diffraction. Slow cooling allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects and maximizing the quality of the diffraction data.

Experimental Protocol for X-ray Diffraction

The following is a generalized workflow for single-crystal X-ray diffraction, based on the published study of (2R)-1-[(methylsulfonyl)oxy]propan-2-aminium chloride.[6][7]

Sources

Comparative

Validation of Chiral Separation Methods for 2-Methanesulfonylpropan-1-amine Analogs: A Comparative Guide

Introduction The enantiomeric resolution of small, highly polar primary amines—such as 2-methanesulfonylpropan-1-amine and its analogs—presents a formidable chromatographic challenge in drug development. Unlike bulky pha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The enantiomeric resolution of small, highly polar primary amines—such as 2-methanesulfonylpropan-1-amine and its analogs—presents a formidable chromatographic challenge in drug development. Unlike bulky pharmaceutical intermediates, this molecule lacks a conjugated π-system, resulting in poor UV absorbance and rendering the π-π interactions heavily relied upon by standard polysaccharide-based Chiral Stationary Phases (CSPs) ineffective. Furthermore, the highly basic primary amine and the strongly dipolar sulfonyl group often lead to severe peak tailing due to secondary interactions with residual silanols on the column matrix.

This guide provides an objective comparison of advanced chiral separation methodologies for this specific class of compounds, grounded in the latest ICH Q2(R2) and ICH Q14 Analytical Quality by Design (AQbD) frameworks[1].

Mechanistic Causality: Overcoming the Polarity Barrier

To successfully separate 2-methanesulfonylpropan-1-amine analogs, chromatographers must exploit the primary amine moiety. Crown ether-based CSPs (e.g., Crownpak CR-I(+)) have emerged as the gold standard for this molecular class[2].

The Causality of Chiral Recognition: Crown ethers form a highly specific host-guest inclusion complex with protonated primary amines (-NH3+)[3]. The chiral recognition is driven by a triad of interactions:

  • Hydrogen Bonding: Between the ammonium protons and the crown ether oxygens.

  • Dipole & Steric Interactions: The chiral barrier of the CSP (e.g., tetracarboxylic acid or binaphthyl groups) exerts steric repulsion against the methanesulfonyl and methyl groups at the C2 chiral center.

  • Ionization Dependency: This mechanism strictly necessitates an acidic mobile phase (pH < pKa of the amine) to ensure complete protonation of the analyte prior to complexation.

ChiralMechanism A Racemic 2-Methanesulfonylpropan-1-amine B Acidic Modifier (e.g., 0.5% TFA) A->B pH adjustment C Protonated Primary Amine (-NH3+) B->C Ionization D Crown Ether CSP (Host-Guest Complex) C->D Injection into Stationary Phase E (R)-Enantiomer (Strong Inclusion = High Retention) D->E Stereoselective Affinity F (S)-Enantiomer (Weak Inclusion = Low Retention) D->F Stereoselective Affinity

Mechanistic pathway of primary amine chiral recognition via crown ether host-guest complexation.

Comparative Methodological Landscape

We compare three distinct, field-proven methodologies for the separation of these challenging analogs.

Supercritical Fluid Chromatography (SFC-MS) with Crown Ether CSPs

SFC has revolutionized the separation of polar amines[4]. By utilizing supercritical CO2, SFC offers superior mass transfer kinetics and lower viscosity compared to HPLC, which drastically sharpens the peaks of polar analytes[2]. Because 2-methanesulfonylpropan-1-amine lacks a UV chromophore, coupling SFC with Mass Spectrometry (MS) provides the necessary sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC-ELSD) with Cyclofructan CSPs

For laboratories lacking SFC capabilities, HPLC in polar organic mode using aliphatic-derivatized cyclofructan CSPs is a robust alternative. Cyclofructans possess a crown ether-like core that selectively binds primary amines. Evaporative Light Scattering Detection (ELSD) is employed to bypass the UV limitation.

Capillary Electrophoresis (CE-UV) with Chiral Crown Ethers

CE offers a highly efficient, low-solvent alternative. By adding a chiral selector like (+)-18-crown-6-tetracarboxylic acid (18-C-6-TA) directly to the background electrolyte, transient diastereomeric complexes form in-capillary, allowing separation based on electrophoretic mobility differences[3].

Quantitative Performance Comparison
Performance MetricSFC-MS (Crown Ether)HPLC-ELSD (Cyclofructan)CE-UV (18-C-6-TA)
Resolution (Rs) > 2.51.8 - 2.2> 3.0
Analysis Time < 5 min15 - 20 min10 - 15 min
Sensitivity (LOQ) 0.01% (MS)0.1% (ELSD)0.05% (UV 210nm)
Solvent Usage Low (CO2-based)High (Organic solvents)Ultra-low (Aqueous)
Peak Symmetry Excellent (Tf < 1.2)Moderate (Tf ~ 1.4)Excellent (Tf < 1.1)

Experimental Protocol: SFC-MS Method (Self-Validating System)

This protocol details the SFC-MS workflow, establishing a self-validating loop through rigorous System Suitability Testing (SST) to ensure data integrity prior to sample analysis[4].

Materials & Instrumentation:

  • Column: Crownpak CR-I(+) (3.0 mm × 150 mm, 5 µm)[2].

  • System: Analytical SFC coupled to a single quadrupole MS (ESI+ mode).

  • Mobile Phase A: Medical-grade CO2.

  • Mobile Phase B (Modifier): Methanol containing 0.5% v/v Trifluoroacetic acid (TFA). (Causality Note: TFA is critical to protonate the primary amine, enabling the host-guest inclusion complex with the crown ether).

Step-by-Step Workflow:

  • Preparation: Prepare a racemic standard of 2-methanesulfonylpropan-1-amine at 100 µg/mL in Methanol.

  • Equilibration: Flush the column with 80% A / 20% B at 2.0 mL/min until baseline pressure (150 bar BPR) and MS signals stabilize. Set the column oven to 40°C.

  • Gradient Elution: Inject 2 µL. Run a gradient from 5% B to 40% B over 10 minutes.

  • Detection: Monitor the [M+H]+ ion at m/z 138.1 (Positive Ion Mode).

  • System Suitability (Self-Validation Loop): The analytical run is automatically flagged as invalid unless the resolution (Rs) between enantiomers is ≥ 1.5, the tailing factor (Tf) for both peaks is ≤ 1.5, and the RSD of the peak area across 3 blank-injections is ≤ 2.0%.

Validation Framework: ICH Q2(R2) & Q14 Compliance

The recent adoption of ICH Q2(R2) and ICH Q14 mandates a lifecycle approach to analytical validation, emphasizing the Analytical Target Profile (ATP) and multivariate Design of Experiments (DoE)[1].

ValidationWorkflow Step1 Analytical Target Profile (ATP) Define CQA & Separation Goals Step2 Risk Assessment (ICH Q9) Identify Critical Method Parameters Step1->Step2 Step3 Design of Experiments (DoE) Screening CSPs & Mobile Phases Step2->Step3 Step4 Method Operable Design Region (MODR) Establish Robustness Space Step3->Step4 Step5 ICH Q2(R2) Validation Specificity, LOD/LOQ, Precision Step4->Step5

AQbD-compliant lifecycle workflow for chiral method development per ICH Q14 and Q2(R2).

For 2-methanesulfonylpropan-1-amine, the validation must address the following ICH Q2(R2) parameters[5]:

ICH Q2(R2) ParameterAcceptance Criteria for 2-Methanesulfonylpropan-1-amineExperimental Approach
Specificity Rs > 1.5; No matrix/impurity interferenceAnalyze blank, racemate, and spiked des-sulfonyl impurities
LOD / LOQ S/N ≥ 3 (LOD); S/N ≥ 10 (LOQ) ≤ 0.05%Serial dilution of the undesired enantiomer
Linearity R² ≥ 0.999 across 0.05% to 120%5-point calibration curve using MS/ELSD response
Accuracy 90.0% – 110.0% recoverySpike-recovery at 50%, 100%, 150% of spec limit
Precision Repeatability RSD ≤ 2.0% (n=6)6 replicate injections of 100% test concentration

Conclusion

While 2-methanesulfonylpropan-1-amine analogs present significant hurdles due to their high polarity and lack of chromophores, the strategic application of crown ether-based chiral recognition overcomes these barriers. SFC-MS stands out as the premier technique, offering unmatched speed and peak symmetry. By anchoring method development in the mechanistic causality of host-guest complexation and validating against the rigorous standards of ICH Q2(R2), laboratories can ensure robust, reproducible, and regulatory-compliant enantiomeric purity control.

Sources

Validation

Elemental analysis standards for 2-Methanesulfonylpropan-1-amine

Optimizing Elemental Analysis for Aliphatic Sulfonyl Amines: A Comparative Guide to CHNS/O Standards for 2-Methanesulfonylpropan-1-amine As a building block in drug development, 2-Methanesulfonylpropan-1-amine (C₄H₁₁NO₂S...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Elemental Analysis for Aliphatic Sulfonyl Amines: A Comparative Guide to CHNS/O Standards for 2-Methanesulfonylpropan-1-amine

As a building block in drug development, 2-Methanesulfonylpropan-1-amine (C₄H₁₁NO₂S) presents unique analytical challenges. Verifying its purity via organic elemental analysis (CHNS/O) is a strict regulatory requirement, yet the presence of a highly oxidized aliphatic sulfonyl group (-SO₂-) and a primary amine makes accurate stoichiometric determination notoriously difficult.

This guide objectively compares the performance of various elemental analysis calibration standards, explaining the mechanistic causality behind matrix matching and providing a self-validating protocol to ensure absolute analytical trustworthiness.

The Mechanistic Challenge of Sulfur Combustion

In dynamic flash combustion, the sample is dropped into a furnace (950°C–1000°C) within a tin capsule. The tin undergoes an exothermic oxidation, temporarily spiking the local temperature to ~1800°C to ensure complete breakdown of the molecule.

However, sulfur combustion is highly problematic. Organic sulfur oxidizes into a thermodynamic equilibrium of sulfur dioxide (SO₂) and sulfur trioxide (SO₃). Because SO₃ is highly reactive and prone to condensing or corroding the system, it must be immediately reduced to SO₂. This is achieved by passing the combustion gases through a reduction reactor packed with high-purity copper at 600°C–650°C [1].

Furthermore, the chemical environment of the analyte dictates its combustion kinetics. If the calibration standard does not match the physical and chemical properties of the sample, the instrument experiences "matrix effects." This mismatch distorts the K-factor calibration curve, leading to systematic under- or overestimation of elemental concentrations [2].

Comparative Analysis of CHNS Calibration Standards

To calibrate an elemental analyzer for 2-Methanesulfonylpropan-1-amine, the chosen standard must closely mimic its aliphatic nature and its Carbon-to-Sulfur (C:S) ratio. Certified elemental microanalysis standards typically include Methionine, Sulfanilamide, BBOT, and Cystine [3].

Below is a quantitative comparison of these standards against the target analyte:

Standard / AnalyteMolecular Formula% C% H% N% SMatrix Match Suitability
2-Methanesulfonylpropan-1-amine (Target)C₄H₁₁NO₂S35.028.0810.2123.37N/A
L-Methionine C₅H₁₁NO₂S40.257.439.3921.49Excellent: Aliphatic backbone, highly similar C:S and C:N ratios. Matches combustion kinetics of the target.
L-Cystine C₆H₁₂N₂O₄S₂29.995.0311.6626.69Good: Aliphatic and high sulfur, but the disulfide bond oxidizes differently than a sulfonyl group.
Sulfanilamide C₆H₈N₂O₂S41.854.6816.2718.62Moderate: Aromatic ring alters flash combustion timing. Risk of K-factor bias for aliphatic targets.
BBOT C₂₆H₂₆N₂O₂S72.536.096.517.45Poor: Excessive carbon and low sulfur. Aromatic thiophene structure does not mimic aliphatic sulfones.

CHNS Workflow & Reaction Pathway

The following diagram illustrates the self-contained causality of the CHNS oxidation-reduction pathway.

CHNS_Workflow Sample Sample + Standard (2-Methanesulfonylpropan-1-amine) Combustion Dynamic Flash Combustion (950-1000°C, O2/He) Sample->Combustion Tin Capsule + V2O5 Catalyst Gases Oxidation Products (CO2, H2O, NOx, SO2, SO3) Combustion->Gases Flash Oxidation Reduction Reduction Reactor (Cu, 600-650°C) Gases->Reduction Excess O2 & SO3 removal AnalyteGases Analyte Gases (CO2, H2O, N2, SO2) Reduction->AnalyteGases NOx -> N2 SO3 -> SO2 GC GC Column Separation AnalyteGases->GC He Carrier Gas TCD Thermal Conductivity Detector (TCD) GC->TCD Sequential Elution Data K-Factor Calibration & Data Output TCD->Data Peak Integration

Caption: CHNS elemental analysis workflow detailing sulfur combustion, reduction, and detection pathways.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following methodology utilizes a "System Suitability Test" (SST) to self-validate the calibration before the target analyte is ever processed.

Step 1: Instrument Preparation & Blanking

  • Purge the elemental analyzer with ultra-high purity Helium (carrier) and Oxygen (combustion).

  • Set the left combustion furnace to 980°C and the right reduction furnace to 650°C.

  • Run 3–5 empty tin capsules as blanks until the Thermal Conductivity Detector (TCD) baseline stabilizes, ensuring zero atmospheric nitrogen/oxygen contamination.

Step 2: Matrix-Matched K-Factor Calibration

  • Accurately weigh three distinct masses of the L-Methionine standard (e.g., 1.5 mg, 2.0 mg, and 2.5 mg) into tin capsules using a microbalance (±0.001 mg precision).

  • Run the standards to generate a linear K-factor calibration curve for C, H, N, and S. Ensure the R2 value is ≥0.999 .

Step 3: System Suitability Testing (SST)

  • Weigh 2.0 mg of an orthogonal check standard (e.g., L-Cystine ) and run it as an "Unknown".

  • Validation Check: The calculated elemental percentages for the Cystine sample must fall within ±0.3% of its theoretical values. If it fails, the reduction reactor may be exhausted (copper oxide buildup) and must be replaced. Do not proceed until the SST passes.

Step 4: Analyte Processing

  • Weigh 1.5–2.0 mg of 2-Methanesulfonylpropan-1-amine into a tin capsule.

  • Expert Intervention: Add ~2.0 mg of Vanadium Pentoxide (V₂O₅) to the capsule. Aliphatic sulfones can occasionally form refractory sulfates during combustion; V₂O₅ acts as an aggressive oxygen donor and combustion promoter to guarantee 100% conversion of the sulfonyl group to SOₓ.

  • Seal the capsule, run the analysis, and apply the validated L-Methionine K-factors to integrate the peaks and calculate the final stoichiometry.

References

  • 2400 Series 2 CHNS/O Analyser. SlideServe. Available at:[Link]

  • How To Choose the Right XRF Standards For Accurate Elemental Analysis. AZoM. Available at:[Link]

  • Production of Endotoxin-Free Microbial Biomass for Food Applications by Gas Fermentation of Gram-Positive H2-Oxidizing Bacteria. ACS Publications. Available at:[Link]

Comparative

Overcoming Matrix Adsorption: GC-MS Detection Limits for Residual 2-Methanesulfonylpropan-1-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction: The Chromatographic Challenge In modern pharmaceutical development, regulatory authorities increasingly require rigoro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Chromatographic Challenge

In modern pharmaceutical development, regulatory authorities increasingly require rigorous monitoring of residual amines in Active Pharmaceutical Ingredients (APIs) due to their potential to act as precursors for mutagenic nitrosamines under reactive conditions[1].

2-Methanesulfonylpropan-1-amine (CAS 786598-78-5) presents a unique analytical challenge. It is a highly polar, bifunctional molecule containing both a primary amine and a methanesulfonyl group. Direct analysis of such low-molecular-weight aliphatic amines by Gas Chromatography-Mass Spectrometry (GC-MS) is notoriously difficult. The basic lone pair of electrons on the nitrogen atom acts as a strong hydrogen bond acceptor and donor, interacting aggressively with active silanol (Si-OH) sites in the GC inlet and stationary phase[2]. This thermodynamic adsorption leads to severe peak tailing, irreversible analyte loss, and unacceptably high Limits of Detection (LOD).

To circumvent these matrix interferences, analytical scientists must choose between specialized base-deactivated GC columns, chemical derivatization strategies[3], or orthogonal techniques like LC-MS/MS. This guide objectively compares these approaches, providing experimental data and self-validating protocols to achieve sub-ppm detection limits.

Mechanistic Causality of Amine Adsorption vs. Derivatization

Chemical derivatization alters the fundamental physical chemistry of the analyte. By reacting the primary amine with an acylating agent such as Pentafluoropropionic Anhydride (PFPA), the basic amine is converted into a neutral, highly fluorinated amide[4].

This transformation achieves three critical analytical objectives:

  • Elimination of Activity: The nitrogen lone pair is delocalized into the newly formed carbonyl group, neutralizing its basicity and preventing silanol interactions in the GC inlet.

  • Increased Volatility: The addition of fluorine atoms disrupts intermolecular hydrogen bonding, significantly lowering the boiling point relative to the underivatized polar amine.

  • MS Sensitivity Enhancement: The perfluorinated moiety directs electron ionization (EI) fragmentation, yielding abundant, high-mass fragment ions that drastically improve the signal-to-noise ratio in Selected Ion Monitoring (SIM) mode.

Reaction N1 2-Methanesulfonylpropan-1-amine (Active -NH2, High Polarity) N3 Nucleophilic Acyl Substitution (60°C, 20 min) N1->N3 N2 PFPA Reagent (Acylating Agent) N2->N3 N4 Perfluorinated Amide Derivative (Volatile, GC-Inert) N3->N4 - Pentafluoropropionic acid

Fig 1. Mechanistic pathway of PFPA derivatization to eliminate primary amine activity for GC-MS.

Methodological Comparison & Performance Data

To evaluate the optimal approach for quantifying residual 2-Methanesulfonylpropan-1-amine, we compared three GC-MS methodologies against an LC-MS/MS benchmark. The quantitative performance metrics are summarized below.

Analytical MethodColumn TechnologyLOD (µg/g)LOQ (µg/g)Linearity (R²)Recovery (%)
Direct GC-MS Standard 5% Phenyl (DB-5)8.5025.00.98565.2
Direct GC-MS Base-Deactivated (CP-Volamine)1.203.500.99282.4
Derivatization GC-MS PFPA + Standard DB-5ms0.040.120.99996.5
LC-MS/MS HILIC / ESI+0.010.030.99998.1

Data Insights: While base-deactivated columns offer a marginal improvement over standard phases, they still fail to reach the ultra-trace levels required for stringent nitrosamine precursor risk assessments (typically <0.1 µg/g)[1]. The PFPA derivatization method bridges this gap, offering a 30-fold improvement in LOQ over deactivated columns. It rivals the sensitivity of LC-MS/MS without the susceptibility to severe matrix ion suppression often encountered in Electrospray Ionization (ESI+).

Workflow A API Matrix (2-Methanesulfonylpropan-1-amine) B Alkaline LLE (Free-base extraction) A->B C Direct GC-MS (Base-Deactivated) B->C Pathway A D PFPA Derivatization GC-MS B->D Pathway B E High LOD / Tailing (Adsorption) C->E F Sub-ppm LOD (Inert Amide) D->F

Fig 2. Analytical workflow comparing direct vs. derivatized GC-MS for residual amine detection.

Self-Validating Experimental Protocol: PFPA-GC-MS

A robust analytical method must be self-validating. The following protocol incorporates an isotopically labeled Internal Standard (IS) to dynamically correct for extraction efficiency and derivatization yield, ensuring absolute trustworthiness of the quantitative data.

Step 1: Alkaline Free-Basing & Extraction
  • Causality: 2-Methanesulfonylpropan-1-amine often exists as a hydrochloride salt (CAS 2031260-87-2) in API matrices. It must be converted to its free base to partition into the organic phase.

  • Procedure: Dissolve 100 mg of the API in 2.0 mL of 0.1 M NaOH. Add 2.0 mL of Methyl tert-butyl ether (MTBE) spiked with 1.0 µg/mL of Propylamine-d7 (Internal Standard). Vortex vigorously for 2 minutes and centrifuge at 4000 rpm for 5 minutes to separate the layers.

Step 2: Nucleophilic Acyl Substitution (Derivatization)
  • Causality: Aprotic solvents like MTBE facilitate the rapid acylation of the amine without hydrolyzing the highly reactive anhydride reagent.

  • Procedure: Transfer exactly 1.0 mL of the upper organic layer to a silanized glass vial. Add 50 µL of PFPA reagent. Cap tightly and incubate in a heating block at 60 °C for 20 minutes.

Step 3: Quenching & Reconstitution
  • Causality: Excess PFPA and the pentafluoropropionic acid byproduct will rapidly degrade the GC column stationary phase and cause baseline drift. They must be removed prior to injection.

  • Procedure: Evaporate the reaction mixture to complete dryness under a gentle stream of ultra-pure Nitrogen at 40 °C. Reconstitute the residue in 1.0 mL of LC-MS grade Ethyl Acetate.

Step 4: GC-MS/SIM Acquisition Parameters
  • Injection: 1 µL, Splitless mode (Inlet Temp: 250 °C).

  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm).

  • Oven Program: 50 °C (hold 1 min) to 280 °C at 15 °C/min.

  • MS Mode: Electron Ionization (EI, 70 eV), Selected Ion Monitoring (SIM). Target the dominant perfluoroalkyl fragments (e.g., m/z 119 [CF3CF2]+) to maximize the signal-to-noise ratio.

Conclusion & Strategic Recommendations

For drug development professionals tasked with monitoring residual 2-Methanesulfonylpropan-1-amine, relying on direct GC-MS injection is a flawed strategy due to inherent thermodynamic adsorption[2]. While LC-MS/MS is a viable orthogonal tool, PFPA derivatization coupled with GC-MS provides an exceptionally robust, high-sensitivity alternative. By neutralizing the active amine and leveraging halogen-directed fragmentation, laboratories can consistently achieve sub-ppm detection limits with high precision and recovery.

References

  • Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride , PubMed, 3

  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization , ACS Publications, 4

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines , ACS Publications, 1

  • Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient , PMC, 2

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methanesulfonylpropan-1-amine

As a Senior Application Scientist, I frequently observe laboratories treating functionalized amines with the same casual protocols used for standard organic solvents. This is a critical operational error.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating functionalized amines with the same casual protocols used for standard organic solvents. This is a critical operational error. 2-Methanesulfonylpropan-1-amine (CAS: 786598-78-5)[1] is a bifunctional molecule containing both a highly reactive primary aliphatic amine and a methylsulfonyl group. Handling this compound requires a rigorous, self-validating safety architecture.

Below is the comprehensive, field-proven guide to the personal protective equipment (PPE), handling methodologies, and disposal protocols required for this specific chemical class.

Part 1: Hazard Causality & Risk Assessment

To design an effective PPE strategy, we must first understand the mechanistic causality of the hazard. The primary amine moiety in 2-Methanesulfonylpropan-1-amine acts as a strong base and a potent nucleophile. Lower aliphatic amines are severe irritants to the skin, eyes, and mucous membranes[2].

When an aliphatic amine contacts biological tissue, it does not cause the coagulative necrosis typical of acid burns (which forms a protective eschar). Instead, the high basicity triggers the saponification of epidermal lipids and rapid protein denaturation, resulting in liquefactive necrosis . This allows the chemical to penetrate deeply and continuously into the tissue bed. Furthermore, while the sulfonyl group increases the molecular weight (137.20 g/mol )[1] and slightly reduces volatility compared to simple propylamine, the vapors are heavier than air and can invisibly pool in the lower baffles of poorly ventilated spaces[2].

Mechanism Exposure Aliphatic Amine Exposure (2-Methanesulfonylpropan-1-amine) Basicity High Basicity (pH > 10) Proton Abstraction Exposure->Basicity Lipid Saponification of Epidermal Lipids Basicity->Lipid Protein Protein Denaturation & Cell Lysis Basicity->Protein Necrosis Liquefactive Necrosis Deep Tissue Penetration Lipid->Necrosis Protein->Necrosis

Mechanistic pathway of aliphatic amine-induced liquefactive tissue necrosis.

Part 2: Comprehensive PPE Matrix

Standard laboratory nitrile gloves (0.1 mm thickness) offer excellent protection against non-polar solvents but are highly permeable to primary amines. Relying on thin nitrile for handling 2-Methanesulfonylpropan-1-amine creates a false sense of security.

Table 1: Glove Material Compatibility for Short-Chain Aliphatic Amines

PPE MaterialBreakthrough Time (min)Degradation RatingOperational Recommendation
Butyl Rubber (0.3 mm) > 480ExcellentPrimary Handling (Mandatory)
Neoprene 60 - 120GoodAcceptable for short-term/dilute handling
Nitrile (0.1 mm) < 10PoorSplash protection only; double-gloving required
Latex < 5SevereDO NOT USE

Required PPE Ensemble:

  • Ocular: Indirect-vented chemical splash goggles. (Safety glasses are insufficient due to the risk of rapid corneal saponification from vapor or micro-splashes).

  • Dermal/Body: Flame-resistant (FR) laboratory coat with knit cuffs, fully buttoned.

  • Respiratory: If handled outside a fume hood (not recommended), a NIOSH-approved respirator with an ammonia/methylamine cartridge is required.

Part 3: Step-by-Step Operational Methodology

The following protocol is a self-validating system for preparing standard solutions of 2-Methanesulfonylpropan-1-amine.

Step 1: Engineering Control Verification Turn on the chemical fume hood and verify the face velocity is between 80-100 fpm. Because aliphatic amine vapors are heavier than air[2], ensure that the lower exhaust baffles at the back of the hood are completely unobstructed to allow proper vapor scavenging.

Step 2: PPE Donning Sequence Inspect heavy-duty Butyl rubber gloves for pinhole leaks using the inflation method. Don your FR lab coat, chemical splash goggles, and place the Butyl gloves over standard inner nitrile gloves (double-gloving).

Step 3: Chemical Transfer Place the sealed container of 2-Methanesulfonylpropan-1-amine inside the hood. Using a grounded, anti-static spatula, transfer the required mass into a pre-tared, sealable glass vial.

Step 4: Solvent Addition and Dissolution Slowly add the chosen organic solvent or aqueous buffer. Critical Causality Check: Do not mix directly with concentrated mineral acids. Aliphatic amines react vigorously and exothermically with mineral acids, which can cause a violent eruption of corrosive material[2]. Always perform acid-base neutralizations dropwise in an ice bath.

Step 5: Decontamination and Doffing Seal all vials. Wipe down the exterior of the reaction vessels and spatulas with a dilute acidic solution (e.g., 1% acetic acid) to neutralize residual amine, followed by a distilled water wipe. Doff the outer Butyl gloves inside out and wash hands immediately.

Part 4: Spill Response and Disposal Plan

In the event of a spill, standard solvent cleanup protocols (like simply wiping with paper towels) will result in severe inhalation exposure and spread the corrosive hazard.

Emergency Spill Protocol:

  • Evacuate & Isolate: Immediately step back and lower the fume hood sash. If the spill is outside the hood, evacuate the immediate area.

  • Neutralization: Apply sodium bisulfate directly to the spill. The acidic nature of sodium bisulfate safely neutralizes the strong basicity of the amine, forming a stable, non-volatile salt.

  • Absorption: Once neutralized, absorb the liquid using inert granules or vermiculite. Do not use combustible materials like sawdust.

  • Disposal: Sweep the vermiculite into a chemical-resistant polyethylene bag, label it as "Hazardous Waste - Neutralized Aliphatic Amine," and transfer it to the facility's hazardous waste stream.

Workflow Start Pre-Op Check Ventilation & SDS PPE Don PPE (Butyl Gloves, Goggles) Start->PPE Handling Chemical Handling (Inside Fume Hood) PPE->Handling Spill Spill Detected? Handling->Spill Decon Apply Sodium Bisulfate & Vermiculite Spill->Decon Yes Success Standard Doffing & Hand Washing Spill->Success No Disposal Hazardous Waste Disposal Decon->Disposal Success->Disposal

Workflow for handling 2-Methanesulfonylpropan-1-amine and spill response.

References

  • Title: Laboratory Safety Manual Source: The City University of New York (CUNY) URL: [Link]

  • Title: Guide to Safety in Chemical Laboratories Source: Politecnico di Torino URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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